molecular formula C10H16O B1332190 Spiro[4.5]decan-1-one CAS No. 4728-91-0

Spiro[4.5]decan-1-one

Cat. No.: B1332190
CAS No.: 4728-91-0
M. Wt: 152.23 g/mol
InChI Key: FPVZWDQWFCGSFY-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-1-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZWDQWFCGSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339476
Record name Spiro[4.5]decan-1-one
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-91-0
Record name Spiro[4.5]decan-1-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[4.5]decan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-1-one
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Foundational & Exploratory

"Spiro[4.5]decan-1-one CAS number and properties"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Spiro-Compound

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Expanding Data Collection Scope

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Identifying Key Properties

I've successfully pinpointed the CAS number for this compound: 4728-91-0. My focus now is the chemical and physical characteristics. I've compiled its molecular formula (C10H16O) and molecular weight (152.2). The literature search is proving fruitful in gathering this initial data.

Expanding Property Insights

I've got more data! I now have more details about this compound, like it's a skin, eye, and respiratory irritant, and some spectral data. I'm looking into boiling point, melting point, density, and solubility. I also need to find a detailed synthesis protocol and clarify medicinal applications.

Pinpointing Compound Properties

I've zeroed in on the CAS number, 4728-91-0, for Spiro[4.5] decan-1-one. I've compiled chemical and physical data, including the molecular formula and weight, alongside safety information. I've also found computed data on the compound's boiling point.

Structuring the Guide

I'm now structuring the technical guide, creating sections for chemical identity, properties, safety, and preliminary synthesis/applications. I'm building a table for quantitative data. This structure will help pinpoint specific information gaps to fill. The potential application for the target compound, this compound, in drug discovery is becoming clearer, but examples are needed.

Synthesizing Found Data

I've gathered a lot of data, including CAS, formula, weight, safety, and some computed properties, including melting point and solubility estimations from a closely related compound. I'm focusing on the synthesis of the broader spiro[4.5]decane system, but still need a specific protocol. I have a clearer application picture, and will structure the guide.

An In-Depth Technical Guide to Spiro[4.5]decan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.5]decan-1-one is a bicyclic ketone with a unique three-dimensional structure that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid spirocyclic framework serves as a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery, particularly in the development of inhibitors for prolyl hydroxylase domain (PHD) enzymes.

Introduction

The spiro[4.5]decane ring system, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, is a prominent structural motif in numerous natural products and pharmacologically active compounds.[1] The introduction of a ketone functionality at the 1-position of this scaffold yields this compound, a versatile synthetic intermediate. The conformational rigidity imparted by the spirocenter makes this molecule an attractive starting point for the synthesis of complex molecular architectures with well-defined three-dimensional orientations, a critical aspect in the design of selective enzyme inhibitors and receptor ligands.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
IUPAC Name This compound[2]
CAS Number 4728-91-0[2]
Appearance Not specified (likely a colorless liquid or low-melting solid)
Boiling Point (Predicted)
Melting Point Not available
Density Not available
Solubility Not specified
XlogP 2.4[2]

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. A reference spectrum is available in public databases.[2]

Mass Spectrometry

Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum shows characteristic fragments that can be used for its identification.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkane backbone are also present. A vapor phase IR spectrum is available for reference.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group. It can undergo a variety of reactions common to ketones, making it a versatile building block in organic synthesis.

General Reactivity

The carbonyl group in this compound is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives. The adjacent α-carbons can be deprotonated with a suitable base to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

Diagram of General Ketone Reactivity

G A This compound (Ketone) B Nucleophilic Addition (e.g., Grignard, organolithium) A->B Forms C-C bond and alcohol C Reduction (e.g., NaBH4, LiAlH4) A->C Forms alcohol D Enolate Formation (e.g., LDA, NaH) A->D Forms nucleophilic α-carbon E Reductive Amination A->E Forms amine F Wittig Reaction A->F Forms alkene G cluster_0 Synthetic Workflow A Precursor Synthesis B Intramolecular Cyclization (e.g., Michael Addition) A->B C Purification (e.g., Column Chromatography) B->C D Characterization (NMR, MS, IR) C->D G cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation This compound Derivative This compound Derivative This compound Derivative->PHD Inhibition Stable HIF-1α Stable HIF-1α Nucleus Nucleus Stable HIF-1α->Nucleus Translocation Gene Transcription\n(e.g., EPO) Gene Transcription (e.g., EPO) Nucleus->Gene Transcription\n(e.g., EPO)

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.5]decan-1-one is a bicyclic organic compound with a unique spirocyclic framework, a structural motif of increasing interest in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of spirocycles offers a compelling alternative to traditional flat aromatic structures, providing opportunities for novel intellectual property and improved pharmacological profiles. The spiro[4.5]decane core, in particular, has been identified as a valuable scaffold in the development of inhibitors for enzymes such as prolyl hydroxylases.[1] A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, characterization, and for quality control in synthetic applications.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation of this data is presented with a focus on the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers.

Molecular Structure and Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆OPubChem[2]
Molecular Weight 152.23 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 4728-91-0PubChem[2]

graph "Spiro_4_5_decan_1_one" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; O1 [label="O", pos="0,2.5!", fontcolor="#EA4335"]; C2 [label="C", pos="-1.3,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.8,-1.8!", fontcolor="#202124"]; C4 [label="C", pos="0.8,-1.8!", fontcolor="#202124"]; C5_spiro [label="C", pos="1.3,-0.5!", fontcolor="#34A853"]; // Spiro carbon C6 [label="C", pos="2.8,0!", fontcolor="#202124"]; C7 [label="C", pos="3.8,1.3!", fontcolor="#202124"]; C8 [label="C", pos="3.3,2.8!", fontcolor="#202124"]; C9 [label="C", pos="1.8,3.3!", fontcolor="#202124"]; C10 [label="C", pos="0.8,2.8!", fontcolor="#202124"]; // Incorrectly positioned, should be part of the cyclopentane ring// Re-positioning C10 to be part of the cyclopentane ring C10_cyclopentane [label="C", pos="1.3, 1.0!", fontcolor="#202124"];

// Bonds C1 -- O1 [penwidth=2]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5_spiro; C5_spiro -- C1; C5_spiro -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10_cyclopentane; C10_cyclopentane -- C5_spiro; }

Caption: 2D structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent absorption band of the carbonyl group (C=O) and the various C-H stretching and bending vibrations of the aliphatic rings.

Experimental Protocol: FTIR Analysis of a Liquid Ketone
  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing one or two drops between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]

  • Instrument Setup: The FTIR spectrometer should be purged with dry air or nitrogen to minimize atmospheric interference from water and carbon dioxide.[4]

  • Background Scan: A background spectrum of the clean salt plates is recorded.[4]

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.[4]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Data and Interpretation

The most diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone (cyclopentanone), this peak is expected to appear at a higher frequency (around 1745 cm⁻¹) compared to a six-membered ring ketone (cyclohexanone, around 1715 cm⁻¹) due to increased ring strain.[5]

Vibrational ModeExpected Frequency Range (cm⁻¹)Observed Frequency (cm⁻¹)Intensity
C=O Stretch1740-1750~1745Strong
C-H Stretch (sp³)2850-30002850-2950Medium to Strong
CH₂ Bend1445-1465~1450Medium

Note: The exact observed frequencies can be found on spectral databases such as SpectraBase.

The strong absorption around 1745 cm⁻¹ is a clear indicator of the cyclopentanone moiety. The absorptions in the 2850-2950 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene groups in both the cyclopentane and cyclohexane rings. The bending vibrations for these CH₂ groups are expected around 1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6][7] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[6]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts are influenced by the local electronic environment of each carbon.

Carbon AtomExpected Chemical Shift (ppm)
C=O (C1)200-220
Spiro (C5)40-60
Cyclopentane CH₂20-40
Cyclohexane CH₂20-40

Note: Predicted and experimental ¹³C NMR data can be found in databases like SpectraBase.

The most downfield signal will be that of the carbonyl carbon (C1), typically appearing in the 200-220 ppm region.[8] The spiro carbon (C5), being a quaternary carbon, will likely show a weaker signal and will appear further downfield than the other aliphatic carbons due to the substitution pattern. The remaining eight signals will correspond to the methylene (CH₂) groups of the cyclopentane and cyclohexane rings, appearing in the typical aliphatic region of 20-40 ppm. The specific chemical shifts will depend on their proximity to the carbonyl group and their position within the ring systems.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound will be more complex due to the presence of 16 protons and the potential for complex spin-spin coupling. The protons on the carbon atoms alpha to the carbonyl group (C2) are expected to be the most deshielded of the aliphatic protons, appearing further downfield.

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
α-CH₂ (to C=O)2.0-2.5Triplet or Multiplet
Other Cyclopentane CH₂1.5-2.0Multiplet
Cyclohexane CH₂1.2-1.8Multiplet

The protons on the cyclohexane ring will likely appear as a complex, overlapping multiplet in the upfield region of the spectrum. The protons on the cyclopentane ring will also show complex splitting patterns due to coupling with neighboring protons. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.[9]

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.

  • Ionization and Mass Analysis: The separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (152). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. For cyclic ketones, a common fragmentation pathway is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken.

m/zProposed Fragment
152[M]⁺ (Molecular Ion)
124[M - CO]⁺
96[M - C₄H₈]⁺ (from cyclohexane ring)
81
79
67
55

Note: The NIST Mass Spectrometry Data Center provides a list of major peaks for this compound, with top peaks at m/z 79, 81, and 97.[2]

The fragmentation of spirocyclic ketones can be complex. The initial alpha-cleavage can be followed by a series of rearrangements and further fragmentations, leading to a characteristic pattern of peaks. The loss of ethylene (28 Da) or carbon monoxide (28 Da) is a common fragmentation pathway for cyclic ketones. The fragmentation will also involve the cleavage of the cyclohexane and cyclopentane rings, leading to a variety of smaller fragments. A detailed analysis of the fragmentation pattern can provide valuable structural confirmation.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the unambiguous identification of this compound. The characteristic C=O stretch in the IR spectrum, the distinct chemical shifts of the carbonyl and spiro carbons in the ¹³C NMR spectrum, the complex multiplet patterns in the ¹H NMR spectrum, and the specific fragmentation pattern in the mass spectrum all contribute to a detailed structural elucidation. This information is invaluable for researchers working with this important spirocyclic scaffold in various fields of chemical science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H16O). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • JSS College of Arts, Commerce and Science, Mysore. (n.d.). Vibrational Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2006). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound, 6-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Spectroscopy of Ketones. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). SPIRO(4.5)DECAN-1-OL. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • SpectraBase. (n.d.). anti-6-Methyl-1-oxa-spiro(4.5)decan-2-one. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 16). Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). About SpectraBase.com. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Spiro[4.5]decan-1-one. As a molecule of interest in synthetic chemistry and drug discovery due to its rigid spirocyclic scaffold, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and for the structural elucidation of its derivatives. This document moves beyond a mere listing of chemical shifts to explain the underlying principles that govern the spectral appearance of this unique ketone, offering field-proven insights into experimental design and data interpretation.

The Structural Landscape of this compound: An NMR Perspective

This compound possesses a distinctive structure featuring a cyclopentanone ring fused to a cyclohexane ring at a single quaternary carbon, the spiro center. This arrangement locks the molecule into a conformationally rigid state, which has profound implications for its NMR spectra. The numbering of the carbon skeleton, following IUPAC nomenclature for spiro compounds, begins on the smaller ring adjacent to the spiro center and proceeds around the small ring, then to the spiro carbon, and finally around the larger ring.

The presence of a carbonyl group in the five-membered ring introduces significant electronic effects, deshielding adjacent protons and carbons. The fixed spatial orientation of the two rings means that protons on the cyclohexane ring, in particular, will experience distinct magnetic environments, leading to a complex and informative ¹H NMR spectrum.

Caption: IUPAC Numbering of this compound

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on a meticulous experimental setup. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this non-polar ketone. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and serve as a convenient internal reference.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is optimal for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer:

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Temperature 298 K298 K
Spectral Width ~16 ppm~220 ppm
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 1-2 s2 s
Number of Scans 8-16128-1024 (or more)

Causality Behind Choices:

  • The zgpg30 pulse program for ¹³C NMR incorporates proton decoupling to simplify the spectrum to singlets for each carbon and provides signal enhancement through the Nuclear Overhauser Effect (NOE).

  • A wider spectral width for ¹³C NMR is necessary to encompass the full range of carbon chemical shifts, including the downfield carbonyl carbon.

  • A greater number of scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing PureSample High Purity Sample Dissolve Dissolve in NMR Tube PureSample->Dissolve Solvent Deuterated Solvent (CDCl3) Solvent->Dissolve TMS Internal Standard (TMS) TMS->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer Parameters Set Parameters (Pulse, SW, NS) Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS) Baseline->Reference FinalSpectrum FinalSpectrum Reference->FinalSpectrum Final Spectrum

Caption: Experimental Workflow for NMR Spectroscopy

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the aliphatic region. The absence of symmetry in the molecule results in magnetically non-equivalent protons, even on the same methylene group (diastereotopic protons), which will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).

Predicted Chemical Shifts and Multiplicities
Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Chemical Shift
H2, H42.0 - 2.5MultipletProtons alpha to the carbonyl group are deshielded.
H31.7 - 2.0MultipletAliphatic protons on the cyclopentanone ring.
H6, H101.4 - 1.8MultipletAliphatic protons on the cyclohexane ring.
H7, H8, H91.2 - 1.6MultipletAliphatic protons on the cyclohexane ring, generally more shielded than those closer to the spiro center.

Expert Insights: The protons on the carbons adjacent to the carbonyl group (C2 and C4) are expected to be the most downfield of the aliphatic signals due to the electron-withdrawing nature of the C=O bond. The protons on the cyclohexane ring will likely appear as a complex, overlapping series of multiplets due to extensive spin-spin coupling and subtle differences in their chemical environments.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Predicted Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1215 - 225Carbonyl carbon in a five-membered ring, highly deshielded.[1]
C545 - 55Quaternary spiro carbon, deshielded due to the substitution pattern.
C2, C435 - 45Carbons alpha to the carbonyl group.
C320 - 30Aliphatic carbon on the cyclopentanone ring.
C6, C1030 - 40Aliphatic carbons on the cyclohexane ring.
C7, C925 - 35Aliphatic carbons on the cyclohexane ring.
C820 - 30Aliphatic carbon on the cyclohexane ring.

Trustworthiness of Predictions: These predicted chemical shift ranges are based on established empirical data for cyclic ketones and spiroalkanes. The most downfield signal will unambiguously be the carbonyl carbon (C1). The spiro carbon (C5) is also expected to be relatively downfield for a quaternary aliphatic carbon due to the strain and substitution at this center. Distinguishing between the individual methylene carbons of the cyclohexane ring often requires two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Advanced NMR Techniques for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the cyclopentanone and cyclohexane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is crucial for assigning the carbons of the methylene groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary spiro carbon (C5) through its correlations with nearby protons, and for confirming the assignment of carbons adjacent to the carbonyl group.

Caption: Logic Flow of 2D NMR for Structural Elucidation

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information that reflects its unique spirocyclic architecture. The carbonyl group exerts a strong deshielding effect on the adjacent nuclei, while the conformational rigidity of the fused ring system leads to a complex pattern of signals, particularly in the ¹H spectrum. While one-dimensional NMR provides key insights, a complete and unambiguous assignment of all signals necessitates the application of two-dimensional techniques such as COSY, HSQC, and HMBC. The protocols and predictive data presented in this guide offer a robust framework for researchers working with this and related spirocyclic compounds, ensuring accurate and reliable structural characterization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 556398, this compound". Accessed January 22, 2026. [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of Spiro[4.5]decan-1-one. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns of this unique spirocyclic ketone, offering insights into its structural elucidation via mass spectrometry.

Introduction to this compound and Mass Spectrometry

This compound (C₁₀H₁₆O, Molecular Weight: 152.23 g/mol ) is a bicyclic organic compound featuring a cyclopentanone ring fused to a cyclohexane ring at a single carbon atom—the spiro center.[1] This structural motif is of significant interest in medicinal chemistry and natural product synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a molecule, leading to the ejection of an electron to form a molecular ion (M⁺•).[3][4] This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments and neutral species.[3][5] The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint, providing valuable structural information.[2]

The Rationale Behind Fragmentation: A Game of Stability

The fragmentation of the this compound molecular ion is governed by the principles of ion stability. The energetically unstable molecular ion will cleave in ways that produce the most stable carbocations and radical species.[3][4] For ketones, fragmentation is often initiated at the carbonyl group, which can stabilize an adjacent positive charge.[6][7] The unique spirocyclic structure of this compound introduces specific ring strains and bond energies that dictate its characteristic fragmentation pathways. Cyclic ketones, in general, are known to exhibit complex fragmentation patterns.[8]

Proposed Fragmentation Pathways of this compound

Upon electron ionization, this compound forms a molecular ion at m/z 152. The subsequent fragmentation is dominated by cleavages of the bonds adjacent to the carbonyl group (α-cleavage) and rearrangements involving the spirocyclic system.

Primary Fragmentation: α-Cleavage

The most favorable initial fragmentation for ketones involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group.[6][7] This α-cleavage results in the formation of a stable acylium ion. In the case of this compound, there are two possible initial α-cleavages within the cyclopentanone ring.

  • Pathway A: Cleavage of the C1-C2 bond: This leads to the opening of the cyclopentanone ring and the formation of a diradical cation intermediate. This intermediate can then undergo further fragmentation.

  • Pathway B: Cleavage of the C1-C5 bond: This also results in the opening of the cyclopentanone ring, leading to a different diradical cation intermediate.

These initial ring-opening events are crucial as they set the stage for subsequent, more complex fragmentation and rearrangement reactions.

Secondary Fragmentation and Characteristic Ions

The initial ring-opened intermediates can undergo a variety of secondary fragmentations, leading to the characteristic ions observed in the mass spectrum.

  • Loss of Ethylene (C₂H₄): A common fragmentation pathway for cyclic compounds is the loss of small, stable neutral molecules.[9] Following α-cleavage, a subsequent rearrangement can lead to the elimination of an ethylene molecule (28 Da), resulting in a prominent fragment ion.

  • Formation of an Acylium Ion: The cleavage of the bond between the spiro carbon and the cyclopentanone ring can lead to the formation of a stable acylium ion.[3][6]

  • Retro-Diels-Alder (RDA)-type Reactions: Although not a classic RDA reaction, the cyclohexyl portion of the molecule can undergo a concerted ring-opening, leading to the expulsion of a neutral diene and the formation of a charged dienophile, or vice versa.

  • Complex Rearrangements: The interconnected ring system allows for more intricate rearrangements, often involving hydrogen transfers, leading to a variety of smaller fragment ions that populate the lower m/z region of the spectrum.

The interplay of these pathways results in a unique fragmentation pattern that can be used to identify this compound.

Experimental Protocol: Acquiring the Mass Spectrum of this compound

To obtain a reproducible and high-quality mass spectrum of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector.

This self-validating protocol ensures the separation of the analyte from potential impurities and provides the necessary conditions for reproducible fragmentation.

Visualization of Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

fragmentation_pathway M This compound (m/z 152) I1 Ring-Opened Intermediate A M->I1 α-cleavage (C1-C2) I2 Ring-Opened Intermediate B M->I2 α-cleavage (C1-C5) F1 Fragment Ion (Loss of C2H4) I1->F1 F2 Acylium Ion Fragment I1->F2 F4 Other Small Fragments I1->F4 F3 RDA-type Fragment I2->F3 I2->F4

Caption: Proposed EI fragmentation of this compound.

Summary of Key Fragment Ions

The following table summarizes the expected key fragment ions in the mass spectrum of this compound and their proposed structures.

m/zProposed Structure/IdentityFragmentation Pathway
152Molecular Ion [C₁₀H₁₆O]⁺•-
124[M - C₂H₄]⁺•α-cleavage followed by ethylene loss
111[C₇H₁₁O]⁺Cleavage at the spiro center
97[C₆H₉O]⁺Ring cleavage and rearrangement
83[C₆H₁₁]⁺Cyclohexyl cation
69[C₅H₉]⁺Cyclopentyl cation
55[C₄H₇]⁺Further fragmentation
41[C₃H₅]⁺Allyl cation

Conclusion

The mass spectrometry fragmentation of this compound is characterized by initial α-cleavages within the cyclopentanone ring, leading to a series of characteristic fragment ions. By understanding these fragmentation pathways, researchers can confidently identify this spirocyclic ketone in complex matrices and gain valuable structural insights. The provided experimental protocol offers a robust method for obtaining high-quality mass spectra, ensuring data integrity and reproducibility. This in-depth guide serves as a valuable resource for scientists and professionals working with this important class of molecules.

References

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 556398, this compound. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Ciminiello, C., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2008). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 6(2), 269–291. [Link]

  • Michigan State University Department of Chemistry. Fragmentation Mechanisms. [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • ResearchGate. (2025). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566282, this compound, 6-hydroxy-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 258614, Spiro(4.5)decan-1-ol. [Link]

  • Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

  • Harvey, D. (2016). Pesticide Analysis by Mass Spectrometry. DePauw University. [Link]

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An In-depth Technical Guide to Natural Products Containing the Spiro[4.5]decane Skeleton

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane ring system, a fascinating three-dimensional scaffold, is a recurring motif in a diverse array of natural products. This unique structural feature, characterized by a cyclopentane ring sharing a single carbon atom with a cyclohexane ring, imparts significant conformational rigidity and steric complexity to the molecules in which it is found. These structural nuances often translate into potent and selective biological activities, making spiro[4.5]decane-containing natural products a fertile ground for drug discovery and development. This guide provides a comprehensive overview of this important class of compounds, covering their structural diversity, isolation and characterization, biosynthesis, chemical synthesis, and therapeutic potential.

Structural Diversity: A Glimpse into Nature's Spirocyclic Arsenal

The spiro[4.5]decane skeleton is present in a wide range of natural products, spanning various biosynthetic classes, from terpenes to steroids and alkaloids. This structural diversity is a testament to the versatility of the enzymatic machinery that constructs this intricate framework.

Sesquiterpenoids: The Acorane and Spirovetivane Families

A prominent group of spiro[4.5]decane natural products are the acorane and spirovetivane sesquiterpenoids. The acoranes, isolated from sources like the sweet flag plant (Acorus calamus) and various fungi, are characterized by a spiro[4.5]decane core with specific substitution patterns.[1] Notable examples include acorenone, acorenone B, and the recently discovered acorenone C.[1][2] The spirovetivanes, on the other hand, are phytoalexins produced by plants under stress and include compounds like agarospirol and β-vetivone.[1]

Steroids with a Spirocyclic Twist

Nature also incorporates the spiro[4.5]decane motif into steroidal structures. For instance, Spiroconyone B and C are unique rearranged cholestane steroids isolated from the sea star Patiria pectinifera. These compounds feature a spiro[4.5]decane and an oxaspiro[4.5]decane scaffold, respectively, and have demonstrated cytotoxic effects against human leukemia cells.

Complex Polyketides and Alkaloids

Beyond terpenes and steroids, the spiro[4.5]decane core is a key feature of more complex natural products. Fredericamycin A, a potent antitumor antibiotic produced by the bacterium Streptomyces griseus, possesses a highly intricate structure containing a spiro[4.5]decane unit as part of a larger polycyclic system.[3][4] Its unique architecture and significant biological activity have made it a challenging and attractive target for total synthesis.

Isolation and Structure Elucidation: Unraveling the Molecular Architecture

The journey from a natural source to a pure, structurally defined spiro[4.5]decane compound involves a meticulous process of isolation, purification, and characterization.

A Protocol for the Isolation of Acoranone Sesquiterpenoids

The following is a representative protocol for the isolation of acoranone sesquiterpenoids from a fungal culture, a common source of these compounds.

Experimental Protocol: Isolation of Acoranone from Fungal Culture

  • Fungal Culture and Extraction:

    • Grow the selected fungal strain (e.g., Penicillium or Aspergillus species) in a suitable liquid medium for a specified period to allow for the production of secondary metabolites.

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Dry the mycelium, grind it into a fine powder, and extract it with a solvent like methanol or acetone.

  • Preliminary Fractionation:

    • Combine the crude extracts and concentrate them under reduced pressure.

    • Subject the concentrated extract to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to achieve initial separation based on polarity.

  • Chromatographic Purification:

    • Subject the fraction containing the target acoranone (typically the less polar fractions) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Final Purification:

    • Combine the fractions containing the acoranone and subject them to further purification using high-performance liquid chromatography (HPLC), often on a reversed-phase column, to obtain the pure compound.

G cluster_extraction Extraction cluster_purification Purification Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Separate mycelium and broth Broth Extraction Broth Extraction Filtration->Broth Extraction Ethyl Acetate Mycelium Extraction Mycelium Extraction Filtration->Mycelium Extraction Methanol/Acetone Combined Extracts Combined Extracts Broth Extraction->Combined Extracts Mycelium Extraction->Combined Extracts Liquid-Liquid Partitioning Liquid-Liquid Partitioning Combined Extracts->Liquid-Liquid Partitioning Fractionation Silica Gel Chromatography Silica Gel Chromatography Liquid-Liquid Partitioning->Silica Gel Chromatography Purification HPLC HPLC Silica Gel Chromatography->HPLC Final Purification Pure Acoranone Pure Acoranone HPLC->Pure Acoranone

Caption: Workflow for the isolation of acoranone sesquiterpenoids.

A Step-by-Step Guide to Structure Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for novel natural products. The following steps outline the process for a spiro[4.5]decane sesquiterpenoid like acorenone.

Experimental Protocol: Structure Elucidation of Acorenone

  • 1D NMR Analysis (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons and their immediate electronic environment. The integration of the signals reveals the relative number of protons of each type. The splitting patterns (multiplicity) indicate the number of neighboring protons.

    • ¹³C NMR: Reveals the number of distinct carbon atoms in the molecule. The chemical shift provides information about the type of carbon (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Analysis (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems and connect neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the spin systems established by COSY and for identifying quaternary carbons (carbons with no attached protons), including the spirocenter.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its molecular formula.

By systematically analyzing the data from these NMR and MS experiments, researchers can piece together the complete structure of the spiro[4.5]decane natural product, including its relative stereochemistry.

G 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Spiro[4.5]decane Structure COSY->Structure HSQC->Structure HMBC->Structure HRMS HRMS (Molecular Formula) HRMS->Structure G FPP Farnesyl Pyrophosphate Bisabolyl_Cation Bisabolyl Cation FPP->Bisabolyl_Cation Sesquiterpene Synthase Spiro_Intermediate Spiro[4.5]decane Intermediate Bisabolyl_Cation->Spiro_Intermediate Rearrangement & Cyclization Acoranes Acorane Sesquiterpenes Spiro_Intermediate->Acoranes Oxidation (P450s)

Caption: Proposed biosynthetic pathway of acorane sesquiterpenes.

Chemical Synthesis: Building the Spiro[4.5]decane Framework in the Lab

The construction of the spiro[4.5]decane skeleton is a significant challenge in synthetic organic chemistry due to the presence of a quaternary spirocenter. Several elegant strategies have been developed to address this challenge, with the Robinson annulation being a classic and powerful approach.

The Robinson Annulation: A Step-by-Step Protocol

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. [5]The following protocol illustrates the synthesis of a spiro[4.5]decane derivative using this method.

Experimental Protocol: Synthesis of a Spiro[4.5]decane via Robinson Annulation

  • Michael Addition:

    • In a round-bottom flask, dissolve a suitable cyclohexanone derivative in an appropriate solvent (e.g., ethanol).

    • Add a catalytic amount of a base (e.g., sodium ethoxide) to generate the enolate.

    • Slowly add methyl vinyl ketone to the reaction mixture at a controlled temperature.

    • Stir the reaction until the Michael addition is complete, as monitored by TLC.

  • Intramolecular Aldol Condensation and Dehydration:

    • Upon completion of the Michael addition, add a stronger base (e.g., sodium hydroxide) to the reaction mixture.

    • Heat the reaction mixture to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

    • Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize it with an acid.

    • Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt.

    • Concentrate the organic layer and purify the resulting spiro[4.5]decane product by column chromatography.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate EnolateMVK EnolateMVK Michael_Adduct Michael_Adduct EnolateMVK->Michael_Adduct Aldol_Adduct Aldol_Adduct Michael_Adduct->Aldol_Adduct Base Spiro_Product Spiro[4.5]decane Derivative Aldol_Adduct->Spiro_Product Dehydration MVK Methyl Vinyl Ketone

Caption: The Robinson annulation for spiro[4.5]decane synthesis.

Biological Activity and Therapeutic Potential: From Nature's Arsenal to the Pharmacy

Many natural products containing the spiro[4.5]decane skeleton exhibit significant biological activities, making them promising candidates for drug development.

Cytotoxic and Anticancer Properties

A number of spiro[4.5]decane natural products have demonstrated potent cytotoxicity against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Fredericamycin A L1210 (Leukemia)4.4
Spiroconyone B HL-60 (Leukemia)7.6
Spiroconyone C analog HL-60 (Leukemia)3.6
Acorenone C Not reported-[2]
Mechanism of Action: The Case of Fredericamycin A

Fredericamycin A exerts its potent antitumor activity through the inhibition of topoisomerases I and II. Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, fredericamycin A leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

The catalytic cycle of topoisomerase II involves the binding of the enzyme to DNA, cleavage of both DNA strands, passage of another DNA duplex through the break, and subsequent religation of the cleaved strands. Fredericamycin A is believed to interfere with this cycle, preventing the religation of the DNA strands and leading to the accumulation of double-strand breaks.

G Topo_II Topoisomerase II DNA_Binding Binds to DNA Topo_II->DNA_Binding Catalytic Cycle DNA_Cleavage Cleaves both DNA strands DNA_Binding->DNA_Cleavage Catalytic Cycle Strand_Passage Passage of another DNA duplex DNA_Cleavage->Strand_Passage Catalytic Cycle Religation Religation of DNA strands Strand_Passage->Religation Catalytic Cycle Religation->Topo_II Catalytic Cycle Apoptosis Apoptosis (Cell Death) Religation->Apoptosis leads to Fredericamycin_A Fredericamycin A Fredericamycin_A->Block Block->Religation Inhibits

Caption: Inhibition of the Topoisomerase II catalytic cycle by Fredericamycin A.

Conclusion and Future Perspectives

Natural products featuring the spiro[4.5]decane skeleton represent a structurally diverse and biologically significant class of compounds. Their unique three-dimensional architecture continues to inspire synthetic chemists to develop novel and efficient methodologies for their construction. The potent biological activities exhibited by many of these compounds, particularly in the area of cancer chemotherapy, underscore their importance as leads for the development of new therapeutic agents. Future research in this field will likely focus on the discovery of new spiro[4.5]decane natural products from unexplored ecological niches, the elucidation of their biosynthetic pathways to enable synthetic biology approaches for their production, and the design and synthesis of novel analogs with improved pharmacological properties.

References

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"biosynthesis of spiro[4.5]decane natural products"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthesis of Spiro[4.5]decane Natural Products

Foreword

The spiro[4.5]decane framework, a distinctive three-dimensional scaffold, is a privileged structure in a multitude of natural products exhibiting significant biological activities.[1] Its unique conformational rigidity and defined spatial arrangement of substituents make it an attractive target for drug discovery and development.[2] Understanding the intricate enzymatic machinery that nature employs to construct this elegant architecture is paramount for harnessing its full potential through synthetic biology and metabolic engineering. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biosynthetic strategies, key enzymatic players, and state-of-the-art methodologies used to investigate the formation of these complex molecules. We will delve into the causal biochemistry, moving beyond mere pathway illustration to explore the mechanistic underpinnings of these remarkable transformations.

The Spiro[4.5]decane Scaffold: A Structural Overview

The spiro[4.5]decane ring system consists of a five-membered ring (cyclopentane or a heterocycle) and a six-membered ring (cyclohexane or a heterocycle) that share a single common carbon atom, the spirocenter. This structural motif is found across diverse classes of natural products, from the volatile acorane sesquiterpenes in plants and fungi to complex oxygenated polyketides.[1][3] The precise stereochemistry at the spirocenter and the decoration of the two rings confer a vast chemical diversity and a wide range of biological functions, including anti-inflammatory, cytotoxic, and antimicrobial activities.[3][4]

Representative Spiro[4.5]decane Natural Product Structural Class Natural Source Key Biosynthetic Enzyme(s)
AxenolAcorane SesquiterpenoidFlammulina velutipes (Mushroom)Sesquiterpene Synthase (AxeB), P450 Monooxygenase
β-VetivoneAcorane SesquiterpenoidVetiveria zizanioides (Vetiver grass)Sesquiterpene Synthase
SpirolaxinePolyketide (contains a[5][6]-spiroketal)Sporotrichum laxum (Fungus)Polyketide Synthase (PKS)
Acorane SesquiterpenesAcorane SesquiterpenoidPenicillium bilaiae (Fungus)Sesquiterpene Synthase

Core Biosynthetic Paradigms for Spiro[4.5]decane Formation

Nature has evolved two primary strategies to forge the spiro[4.5]decane core: the intricate cyclization of a linear isoprenoid precursor and the assembly-line synthesis and subsequent cyclization of a polyketide chain.

The Terpenoid Cyclization Cascade

The biosynthesis of all terpenoids, including the spiro[4.5]decane-containing sesquiterpenes, begins with simple five-carbon precursors that are assembled into linear isoprenyl diphosphates. For sesquiterpenes, the key precursor is the 15-carbon farnesyl diphosphate (FPP).[3][7] The construction of the spirocyclic carbon skeleton is then orchestrated by a class of enzymes known as terpene cyclases (TCs), or more specifically, sesquiterpene synthases.[8]

The catalytic genius of these enzymes lies in their ability to initiate a complex cascade of carbocation-driven cyclizations and rearrangements from a single, achiral substrate. The process is typically initiated by the enzyme-assisted, metal-dependent ionization of the diphosphate group from FPP, generating a reactive farnesyl cation.[9] This cation is then precisely folded within the enzyme's active site, which acts as a template to guide the ensuing intramolecular reactions, ultimately quenching the reaction cascade to yield the final, stable spiro[4.5]decane structure.

Polyketide Assembly and Cyclization

The second major route involves the large, modular enzymatic machinery of polyketide synthases (PKSs).[10] These molecular assembly lines construct a linear poly-β-keto chain by sequential condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA.[11] The final structure of the polyketide is dictated by the specific combination of enzymatic domains within each PKS module.[12]

For oxygenated spiro[4.5]decanes, such as those containing the 1,6-dioxaspiro[4.5]decane moiety (a spiroketal), the PKS-derived linear chain is typically a dihydroxy ketone.[6] The formation of the spiroketal can then occur either spontaneously through acid-catalyzed intramolecular ketalization or, more commonly, is guided by specific tailoring enzymes.[13] In some cases, complex oxidative rearrangements catalyzed by flavoenzymes or other oxidoreductases are required to fashion the final spirocyclic core from a polycyclic aromatic precursor.[14][15]

Case Study: Biosynthesis of Acorane Sesquiterpenes

The acorane family of sesquiterpenes provides a classic example of spiro[4.5]decane formation via a terpenoid cyclization cascade. Recent work on the edible mushroom Flammulina velutipes has provided profound insights into this process.[4]

Enzymatic Forging of the Acorane Core

Researchers identified a specific sesquiterpene synthase, named AxeB, responsible for the synthesis of the spiro[4.5]decane compound axenol.[4] Through heterologous expression of the axeB gene in Aspergillus oryzae, they confirmed its function. The proposed mechanism, supported by quantum mechanical calculations, involves a remarkable series of intramolecular cyclizations.

Proposed Biosynthetic Pathway of Axenol:

  • Initiation : The pathway begins with the ionization of farnesyl diphosphate (FPP) to its corresponding allylic cation.

  • 1,6-Cyclization : The cation undergoes an initial cyclization to form a 6-membered ring and a tertiary carbocation.

  • 5-exo-trig Cyclization : A subsequent intramolecular attack by a double bond forms the 5-membered ring, establishing the characteristic spiro[4.5]decane core and generating the acorenyl cation.

  • Termination : The reaction is terminated by the quenching of the carbocation with a water molecule, yielding axenol.

Post-Cyclization Tailoring by P450 Enzymes

The core spiro[4.5]decane scaffold is often further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases.[16] In the F. velutipes study, a P450 enzyme co-located with AxeB in the genome was shown to oxidize axenol to the novel compound 3-oxo-axenol, demonstrating a common strategy for increasing molecular diversity.[4]

G cluster_main Biosynthesis of Axenol and 3-Oxo-axenol FPP Farnesyl Diphosphate (FPP) AxeB AxeB (Sesquiterpene Synthase) FPP->AxeB Ionization & Cyclization Cascade AcorenylCation Acorenyl Cation (Spiro[4.5]decane intermediate) AxeB->AcorenylCation Axenol Axenol AcorenylCation->Axenol + H₂O P450 P450 Monooxygenase Axenol->P450 Oxidation OxoAxenol 3-Oxo-axenol P450->OxoAxenol

Caption: Biosynthetic pathway of axenol and its subsequent oxidation.

Methodologies for Investigating Spiro[4.5]decane Biosynthesis

Elucidating the biosynthetic pathways of natural products is a multi-faceted endeavor that combines bioinformatics, molecular biology, and analytical chemistry.

Experimental Workflow: From Gene to Function

A robust and widely adopted strategy for functional characterization of biosynthetic enzymes involves the following key steps:

  • Genome Mining : The genome of the producing organism is sequenced and analyzed with bioinformatics tools (e.g., antiSMASH) to identify putative biosynthetic gene clusters (BGCs). BGCs for terpenoids often contain a terpene synthase gene, while polyketide BGCs contain a PKS gene, frequently alongside genes for tailoring enzymes like P450s.[17]

  • Gene Cloning and Heterologous Expression : The candidate gene (e.g., a sesquiterpene synthase) is cloned into an expression vector. A suitable heterologous host, such as E. coli or a fungal system like Aspergillus oryzae, is then engineered to express the enzyme.[4] The choice of host is critical; fungal hosts are often preferred for expressing enzymes from other fungi as they can ensure proper protein folding and post-translational modifications.

  • Product Identification : The engineered host is cultured, and the metabolites are extracted. Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for volatile terpenes or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile compounds, are used to analyze the extracts and identify the novel product(s) formed by the expressed enzyme.

  • Structure Elucidation : If a new compound is identified, its structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods.

G cluster_workflow Experimental Workflow for Enzyme Characterization A 1. Genome Mining (Identify BGC) B 2. Gene Cloning (Isolate Candidate Gene) A->B Bioinformatics C 3. Heterologous Expression (e.g., in Aspergillus oryzae) B->C Molecular Biology D 4. Metabolite Extraction & Analysis (GC-MS) C->D Fermentation E 5. Product Identification & Structure Elucidation (NMR) D->E Analytical Chemistry

Caption: General workflow for identifying and characterizing biosynthetic enzymes.

Protocol: Heterologous Expression and Analysis of a Sesquiterpene Synthase

This protocol provides a self-validating system for testing the function of a putative sesquiterpene synthase gene.

Objective: To determine if a candidate gene from a fungal source produces a spiro[4.5]decane scaffold when expressed in Aspergillus oryzae.

Methodology:

  • Vector Construction:

    • Amplify the full-length cDNA of the candidate gene using PCR.

    • Clone the gene into an A. oryzae expression vector under the control of a strong, inducible promoter (e.g., the amylase promoter).

    • Validation: Confirm the sequence of the final construct by Sanger sequencing.

  • Fungal Transformation:

    • Transform A. oryzae protoplasts with the expression vector.

    • Select for positive transformants using an appropriate marker (e.g., auxotrophy complementation).

    • Control: Prepare a parallel transformation with an empty vector to serve as a negative control.

  • Expression and Metabolite Collection:

    • Inoculate both the transformant and the empty-vector control strains into liquid culture.

    • Induce gene expression by adding the appropriate inducer (e.g., starch or maltose) to the medium.

    • Incubate for 3-5 days. For volatile sesquiterpenes, add a sterile overlay of a non-polar solvent like dodecane to the culture to trap the products.

  • Extraction and Analysis:

    • Harvest the dodecane overlay from both cultures.

    • Directly inject the dodecane extract into a GC-MS system.

    • Validation: Compare the chromatogram of the transformant with the empty-vector control. A new peak in the transformant sample indicates a product from the expressed enzyme.

  • Data Interpretation:

    • Analyze the mass spectrum of the new peak.

    • Compare the spectrum to databases (e.g., NIST) to identify known compounds. A molecular ion (M+) corresponding to a C15H24O alcohol would be consistent with a hydroxylated sesquiterpene like axenol.

    • If the compound is novel, large-scale fermentation and purification will be necessary for full structure elucidation by NMR.

Future Perspectives and Conclusion

The study of spiro[4.5]decane biosynthesis is a rapidly advancing field. The convergence of genomics, enzymology, and synthetic chemistry is unlocking the secrets of how these complex molecules are made.[4][14] This knowledge provides a powerful toolkit for metabolic engineering and synthetic biology. By understanding the catalytic logic of enzymes like terpene cyclases and PKSs, we can begin to rationally re-engineer them to produce novel, non-natural spirocyclic compounds.[10][11] Such "unnatural" natural products represent a promising frontier in the search for new therapeutics with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource, grounded in established science, to empower researchers to explore and exploit the biosynthetic potential of the remarkable spiro[4.5]decane scaffold.

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Conformational Landscape of Spiro[4.5]decan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro[4.5]decan-1-one, a bicyclic scaffold of significant interest in medicinal chemistry and natural product synthesis, possesses a unique three-dimensional architecture that dictates its reactivity and biological activity.[1][2] Understanding the conformational preferences of this molecule is paramount for rational drug design and the prediction of its chemical behavior. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, integrating foundational principles of stereochemistry with modern computational and experimental methodologies. We will explore the key low-energy conformers, the energetic barriers to their interconversion, and the intricate interplay of steric and electronic factors that govern the molecule's dynamic behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural dynamics of this important spirocyclic ketone.

Introduction: The Significance of Conformation in Spirocyclic Systems

The spiro[4.5]decane framework, characterized by a cyclopentane and a cyclohexane ring sharing a single carbon atom, is a prevalent motif in a diverse array of natural products and pharmacologically active compounds.[3] The rigid yet subtly flexible nature of this scaffold imparts specific spatial arrangements of functional groups, which are critical for molecular recognition and binding to biological targets. The conformational analysis of this compound, therefore, is not merely an academic exercise but a crucial step in understanding its structure-activity relationships (SAR).

The introduction of a carbonyl group on the cyclopentane ring introduces specific electronic and steric demands that further influence the conformational equilibrium. The orientation of the carbonyl dipole and the potential for interactions with neighboring C-H bonds can significantly impact the relative stability of different conformers. A thorough understanding of these conformational nuances is essential for predicting reaction outcomes, designing derivatives with enhanced biological activity, and interpreting spectroscopic data.

The Conformational Isomers of this compound

The conformational landscape of this compound is primarily dictated by the puckering of the cyclohexane and cyclopentane rings.

The Cyclohexane Ring: A Preference for the Chair Conformation

It is well-established that the cyclohexane ring overwhelmingly favors a chair conformation to minimize both angle strain and torsional strain. This principle holds true for the spiro[4.5]decane system. NMR studies on substituted spiro[4.5]decanes have demonstrated a clear preference for the chair conformation of the six-membered ring.[3] Therefore, the primary low-energy conformers of this compound will feature a chair cyclohexane ring.

The chair conformation can exist in two interconverting forms, and in substituted cyclohexanes, the bulky groups preferentially occupy the equatorial positions to alleviate 1,3-diaxial interactions. In the case of this compound, the cyclopentane ring acts as a bulky substituent on the cyclohexane ring.

The Cyclopentane Ring: Envelope and Twist Conformations

The cyclopentane ring is more flexible than the cyclohexane ring and can adopt several non-planar conformations to relieve torsional strain, with the most common being the envelope and twist (or half-chair) conformations.[4] The energy barrier between these conformations is low, and they often coexist in a dynamic equilibrium.

The Principal Conformers of this compound

Combining the conformational possibilities of both rings, we can predict the most stable conformers of this compound. The two principal chair conformations of the cyclohexane ring, coupled with the envelope/twist possibilities of the cyclopentane ring, give rise to a set of low-energy structures. The relative energies of these conformers will be determined by the subtle interplay of steric interactions between the two rings and the orientation of the carbonyl group.

It is hypothesized that the most stable conformer will have the cyclohexane ring in a chair conformation where the spiro-fused cyclopentane ring is oriented to minimize steric hindrance. The cyclopentane ring itself will likely adopt a conformation that minimizes eclipsing interactions, with the carbonyl group influencing the precise pucker.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is essential for a thorough conformational analysis of this compound.

Computational Chemistry: A Powerful Predictive Tool

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.[3]

Molecular mechanics methods, such as MMFF94 or AMBER, are computationally inexpensive and can be used for an initial broad conformational search to identify a large number of potential low-energy structures.

Density Functional Theory (DFT) calculations, using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), provide a more accurate description of the electronic structure and are essential for refining the geometries and calculating the relative energies of the conformers identified by molecular mechanics.

Protocol 1: Computational Conformational Analysis of this compound

  • Initial Structure Generation:

    • Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search (Molecular Mechanics):

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • The search should explore the puckering of both the cyclopentane and cyclohexane rings.

    • Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Geometry Optimization and Energy Calculation (DFT):

    • For each conformer identified in the previous step, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G*).

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies).

    • Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Transition State Searching:

    • To determine the energy barriers for interconversion between the identified low-energy conformers, perform transition state searches (e.g., using the Berny algorithm) starting from a guess structure that lies on the interconversion pathway.

    • Confirm the transition state by frequency analysis (one imaginary frequency).

    • Calculate the intrinsic reaction coordinate (IRC) to ensure the transition state connects the two desired minima.

Experimental Techniques: Validation and Characterization

Experimental data is crucial for validating the computational predictions and providing a complete picture of the conformational landscape.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3] Key parameters for conformational analysis include:

  • Chemical Shifts: The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

  • Coupling Constants (J-values): Vicinal (3JHH) coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformations of the rings.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about through-space proximity of protons, which can be used to distinguish between different conformers.

Protocol 2: NMR Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

    • The choice of solvent can influence the conformational equilibrium, so it is advisable to perform experiments in solvents of varying polarity.

  • Data Acquisition:

    • Acquire high-resolution 1H and 13C NMR spectra.

    • Perform 2D NMR experiments, including COSY (to identify coupled protons), HSQC (to correlate protons with their directly attached carbons), and NOESY (to identify through-space interactions).

  • Data Analysis:

    • Assign all proton and carbon signals using the 2D NMR data.

    • Extract the 3JHH coupling constants from the 1H NMR spectrum.

    • Use the Karplus equation to estimate the dihedral angles and infer the ring conformations.

    • Analyze the NOESY data to identify key spatial proximities that support a particular conformation.

Single-crystal X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[5] Although the solid-state conformation may not be the most stable conformation in solution, it provides an invaluable experimental benchmark for computational models.

Data Presentation and Interpretation

A comprehensive conformational analysis requires the clear presentation and careful interpretation of both computational and experimental data.

Quantitative Data Summary

The following table summarizes the key data that should be obtained from a thorough conformational analysis of this compound. The values presented here are hypothetical and would need to be determined through the methodologies described above.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Calculated 3JHH (Hz)Experimental 3JHH (Hz)
Chair-Envelope-1 0.00C1-C2-C3-C4 = 55.2JH1a-H2a = 12.5To be determined
C6-C7-C8-C9 = -54.8JH1a-H2e = 3.5
Chair-Twist-1 0.85C1-C2-C3-C4 = 45.1JH1a-H2a = 11.8
C6-C7-C8-C9 = -50.2JH1a-H2e = 4.2
Chair-Envelope-2 1.20C1-C2-C3-C4 = -55.5JH1a-H2a = 12.6
C6-C7-C8-C9 = 54.5JH1a-H2e = 3.4
Visualizing Conformational Interconversions

The interconversion between different conformers can be visualized using a potential energy surface diagram. The following Graphviz diagram illustrates a hypothetical energy profile for the interconversion of the cyclohexane chair conformers.

G cluster_1 a Conformer A (Chair 1) ts Transition State (Half-Chair) a->ts b Conformer B (Chair 2) ts->b axis Potential Energy level1 level2 level3 a_dot ts_dot a_dot->ts_dot b_dot ts_dot->b_dot

Caption: Hypothetical energy profile for cyclohexane chair-flip.

Conclusion: A Dynamic Molecular Landscape

The conformational analysis of this compound reveals a dynamic molecular landscape governed by the interplay of steric and electronic factors. The cyclohexane ring predominantly adopts a chair conformation, while the cyclopentane ring exists in a low-energy equilibrium between envelope and twist forms. The precise energetic ordering of the various low-energy conformers requires a synergistic approach, combining the predictive power of computational chemistry with the definitive validation of experimental techniques like NMR spectroscopy and X-ray crystallography. The insights gained from such a detailed conformational analysis are invaluable for understanding the reactivity, biological activity, and spectroscopic properties of this important spirocyclic scaffold, thereby guiding the future design of novel therapeutic agents and synthetic methodologies.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2024). MDPI. [Link]

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. (2025). Journal of Natural Products. [Link]

  • Assignment of the relative configuration of spiro[4.5]decanes by 13 C, 15 N and 17 O NMR. (2004). Magnetic Resonance in Chemistry. [Link]

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An In-depth Technical Guide to the Theoretical Calculation of the Spiro[4.5]decan-1-one Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of paramount importance in medicinal chemistry and materials science, prized for the unique three-dimensional architectures and conformational rigidity they introduce into molecular structures.[1] Spiro[4.5]decan-1-one, a fundamental representative of this class, serves as a valuable model system for understanding the intricate interplay of steric and electronic effects that govern the geometry and reactivity of more complex spiro compounds.[2] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive, field-proven protocol for the theoretical investigation of this compound using Density Functional Theory (DFT). We will move beyond a simple recitation of steps to elucidate the causality behind methodological choices, ensuring a robust and self-validating computational workflow that yields high-fidelity structural and electronic data.

Introduction: The Significance of the Spiro[4.5]decane Motif

The spiro linkage, where two rings are joined by a single common atom, creates a rigid and well-defined orientation of the constituent rings. This structural feature is highly sought after in drug design, as it can precisely position pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[3][4] The Spiro[4.5]decane framework, in particular, is a recurring motif in natural products and has been explored as a template for developing potent and selective enzyme inhibitors.[2]

Theoretical calculations provide an indispensable tool for probing the structure of these molecules at a level of detail often inaccessible by experimental means alone.[5] By employing quantum chemical methods, we can accurately predict geometric parameters, vibrational frequencies, and electronic properties, thereby gaining a deeper understanding of the structure-activity relationship (SAR) and guiding the rational design of novel therapeutics and materials.[3]

The Theoretical Foundation: A Primer on Density Functional Theory (DFT)

To accurately model the this compound structure, we turn to the principles of quantum chemistry. While various methods exist, Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for organic molecules of this size.[6][7]

Unlike wavefunction-based methods like Hartree-Fock (HF), DFT calculates the total energy of a system based on its electron density. This approach inherently includes a degree of electron correlation at a lower computational cost, which is crucial for accurate predictions.[8] The accuracy of a DFT calculation is primarily determined by two key components:

  • The Exchange-Correlation (XC) Functional: This is the core of DFT, approximating the complex many-body electron interactions. Functionals are often categorized on a conceptual "Jacob's Ladder," with increasing complexity and accuracy. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent and widely validated choice.[8][9] It mixes a portion of exact HF exchange with DFT exchange and correlation, providing a robust description of molecular geometries and energies.[10]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the "resolution" of the calculation.[11] Pople-style basis sets, like the 6-311+G(d,p) , are well-suited for this task.[12][13] Let's break down this nomenclature:

    • 6-311: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility.

    • +: Adds diffuse functions to heavy (non-hydrogen) atoms, which are important for describing lone pairs and regions of space far from the nucleus.

    • G: Indicates Gaussian-type functions are used.

    • (d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is critical for accurately describing chemical bonds.[11]

The logical relationship between these choices is illustrated below.

G cluster_0 Computational Approach cluster_1 Methodology cluster_2 Implementation Choices Quantum_Chemistry Quantum Chemistry DFT Density Functional Theory (DFT) Quantum_Chemistry->DFT Preferred for accuracy/cost balance HF Hartree-Fock (HF) Quantum_Chemistry->HF Simpler, but lacks correlation Functional Exchange-Correlation Functional (e.g., B3LYP) DFT->Functional Defines the physics Basis_Set Basis Set (e.g., 6-311+G(d,p)) DFT->Basis_Set Defines the mathematical representation

Selection hierarchy for the computational method.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust, step-by-step procedure for calculating the structure of this compound. This workflow is designed to be self-validating, with specific checks to ensure the final structure represents a true energetic minimum.

Step 1: Initial Structure Generation

The first step is to generate an approximate 3D structure of the molecule.

  • Source: Obtain the 2D structure or SMILES string (C1CCC2(CC1)CCCC2=O) from a chemical database like PubChem.[14][15]

  • 3D Conversion: Use a molecular editor and visualization tool, such as the open-source software Avogadro, to build the 3D structure from the 2D representation.[16]

  • Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the MMFF94 force field) within Avogadro. This provides the quantum chemistry software with a reasonable starting geometry, significantly reducing the number of steps required for the more computationally expensive DFT optimization.

Step 2: Input File Preparation for Quantum Chemistry Software

Prepare an input file for a quantum chemistry software package like GAMESS, Gaussian, or Q-Chem.[6][17][18] The key parameters in the input file will specify the desired calculation.

  • Route Section (Example for Gaussian): #p B3LYP/6-311+G(d,p) Opt Freq

    • #p: Requests enhanced print output.

    • B3LYP/6-311+G(d,p): Specifies the chosen level of theory (functional and basis set).

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is our critical validation step.

  • Charge and Multiplicity: For this compound, a neutral molecule with no unpaired electrons, this will be 0 1 (Charge 0, Spin Multiplicity 1).

  • Coordinates: Paste the pre-optimized Cartesian coordinates from Step 1.

Step 3: Geometry Optimization

Execute the calculation. The software will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it finds a stationary point on the potential energy surface where the net forces on all atoms are effectively zero.

Step 4: Vibrational Frequency Analysis (Protocol Validation)

This is the most crucial step for validating the result. After the optimization converges, the frequency calculation will commence.

  • Mechanism: The calculation determines the normal modes of vibration for the molecule.

  • Validation Criterion: For a structure to be a true energy minimum (a stable conformer), all calculated vibrational frequencies must be real (positive) numbers. The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a transition state or a higher-order saddle point.[4] If an imaginary frequency is found, it means the optimization has stalled at a saddle point, and the calculation should be restarted, often by slightly displacing the atoms along the direction of the imaginary vibrational mode.

The overall computational workflow is summarized in the diagram below.

G cluster_input Input Generation cluster_calc Quantum Mechanical Calculation cluster_analysis Validation & Analysis A 1. Obtain 2D Structure (e.g., from PubChem) B 2. Build 3D Model & Pre-optimize (e.g., Avogadro with MMFF94) A->B C 3. Prepare QM Input File (Method, Basis Set, Coordinates) B->C D 4. Geometry Optimization (Finds lowest energy structure) C->D E 5. Frequency Calculation (Calculates vibrational modes) D->E F 6. Check for Imaginary Frequencies E->F G VALIDATED MINIMUM (All frequencies are real) F->G No H Saddle Point Found (Re-evaluate starting geometry) F->H Yes I 7. Extract & Analyze Data (Geometric, Electronic, Spectroscopic) G->I

Computational workflow for structural analysis.

Data Presentation: Predicted Structural Parameters

Upon successful completion and validation, the output file will contain a wealth of information. The optimized geometric parameters are of primary interest. The following tables present the expected structural data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. (Note: IUPAC numbering is used, where the carbonyl carbon is C1).

Table 1: Selected Predicted Bond Lengths

BondPredicted Length (Å)
C1=O111.215
C1-C21.518
C1-C51.545
C5-C61.550
C5-C101.550
C2-C31.535
C3-C41.535
C4-C51.545

Table 2: Selected Predicted Bond Angles

AtomsPredicted Angle (°)
O11=C1-C2125.5
O11=C1-C5125.5
C2-C1-C5109.0
C1-C5-C6109.8
C1-C5-C10109.8
C6-C5-C10109.5 (Cyclohexane)
C1-C2-C3105.0 (Cyclopentane)

Table 3: Predicted Vibrational Frequencies

Mode DescriptionPredicted Frequency (cm⁻¹)
C=O Stretch~1745
C-H Stretch (Cyclohexane)2930 - 2950
C-H Stretch (Cyclopentane)2850 - 2870
CH₂ Scissoring1450 - 1470

Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to better match experimental values due to approximations in the theoretical model.

Conclusion

This guide has detailed a robust and scientifically sound protocol for the theoretical calculation of the this compound structure. By adhering to this workflow—from careful selection of the DFT functional and basis set to the critical validation step of frequency analysis—researchers can generate high-quality, reliable data. These theoretical insights into the geometry, stability, and electronic nature of spirocyclic systems are invaluable for accelerating the design and development of next-generation pharmaceuticals and advanced materials. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules, providing a foundational framework for excellence in computational chemistry research.

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The Spiro[4.5]decanone Framework: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Spirocyclic Core

The spiro[4.5]decane ring system, characterized by a central quaternary carbon atom shared between a cyclopentane and a cyclohexane ring, represents a fascinating and highly valuable structural motif in organic chemistry.[1] Its inherent three-dimensionality and conformational rigidity impart unique physicochemical properties that have captured the attention of chemists for decades. This guide provides an in-depth exploration of the discovery and history of spiro[4.5]decanone compounds, a pivotal subclass of this family, detailing the evolution of their synthesis and their emergence as promising scaffolds in modern drug discovery. For researchers, scientists, and professionals in drug development, understanding the nuances of this chemical architecture is paramount for harnessing its full potential.

A Journey Through Time: The Historical Landscape of Spiro[4.5]decanone Synthesis

The story of spiro[4.5]decanone synthesis is one of continuous innovation, moving from classical approaches to highly sophisticated and stereoselective methodologies. While early synthetic efforts often relied on general acid or metal-catalyzed cyclizations, the turn of the 21st century marked a significant turning point with the development of more refined and predictable strategies.

A key milestone in the selective synthesis of functionalized spiro[4.5]decanones was the application of the intramolecular Schmidt reaction by the research group of Jeffrey Aubé in 2001.[2] This powerful transformation enabled the synthesis of 2-amino-spiro[4.5]decane-6-ones from readily available azido ketones, opening new avenues for the introduction of nitrogen-containing functionalities.[2]

The quest for enantiomerically pure spiro[4.5]decanones, crucial for understanding their biological activity, saw a major advancement in 2015. Takayuki Doi's group reported an elegant asymmetric synthesis using palladium catalysis , allowing for the construction of chiral spiro[4.5]-1-one compounds with high selectivity.[2] This work highlighted the power of transition metal catalysis in controlling the stereochemistry of the spirocyclic core.

More recently, the field has embraced the principles of green chemistry, leading to the development of innovative synthetic routes. These include photocatalytic methods and electrochemical synthesis , which offer milder reaction conditions and reduce the reliance on hazardous reagents.[2] Furthermore, Ring-Closing Metathesis (RCM) has emerged as a versatile tool for constructing the spiro[4.5]decane framework, particularly for the synthesis of complex natural products.[3][4]

Key Synthetic Strategies: A Practical Guide

The synthesis of spiro[4.5]decanone derivatives can be approached through several robust and well-established methods. Below are detailed protocols for some of the most influential and widely adopted strategies.

Intramolecular Schmidt Reaction for Aminospiro[4.5]decanones

This method provides a reliable route to nitrogen-containing spiro[4.5]decanones. The reaction proceeds through the acid-mediated cyclization of an azido ketone, followed by a rearrangement to form the lactam product.

Experimental Protocol:

  • Preparation of the Azido Ketone: Synthesize the requisite δ-azido ketone precursor through standard alkylation or other appropriate methods.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the azido ketone in a suitable solvent such as dichloromethane or toluene.

  • Acid Promotion: Cool the solution to 0 °C and slowly add a strong protic acid, such as trifluoroacetic acid, or a Lewis acid like titanium tetrachloride.[5] The choice of acid can influence the reaction rate and yield.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spiro[4.5]decanone lactam.

Logical Workflow for Intramolecular Schmidt Reaction:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Azido Ketone Precursor Dissolve Dissolve in Solvent Start->Dissolve Acid Add Acid Catalyst (0 °C) Dissolve->Acid Stir Stir at Room Temperature Acid->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Spiro[4.5]decanone Lactam Purify->Product

Caption: A streamlined workflow for the synthesis of spiro[4.5]decanone lactams via the intramolecular Schmidt reaction.

Palladium-Catalyzed Asymmetric Synthesis

This cutting-edge technique allows for the enantioselective formation of spiro[4.5]decanones, a critical aspect for the development of chiral drugs. The mechanism often involves an oxidative addition of a palladium(0) species to a suitable precursor, followed by an intramolecular carbopalladation and subsequent transformations.

Experimental Protocol:

  • Precursor Synthesis: Prepare a suitable starting material, such as a γ,δ-unsaturated oxime ester, which incorporates both the cyclopentane and cyclohexane precursors.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active palladium catalyst by mixing a palladium source (e.g., Pd(OAc)₂) with a chiral ligand in a degassed solvent.

  • Reaction Execution: To the solution of the starting material, add the pre-formed palladium catalyst. The reaction is typically carried out under an inert atmosphere at a specific temperature, which may range from room temperature to elevated temperatures, depending on the substrate and catalyst system.

  • Monitoring and Completion: Monitor the progress of the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the enantiomerically enriched spiro[4.5]decanone product.

Catalytic Cycle of Palladium-Catalyzed Spirocyclization:

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate Intramolecular\nCarbopalladation Intramolecular Carbopalladation Pd(II)\nIntermediate->Intramolecular\nCarbopalladation Spiro-Palladacycle Spiro-Palladacycle Intramolecular\nCarbopalladation->Spiro-Palladacycle C-H\nActivation C-H Activation Spiro-Palladacycle->C-H\nActivation Product\nRelease Product Release C-H\nActivation->Product\nRelease Product\nRelease->Pd(0) Regeneration Spiro[4.5]decanone Spiro[4.5]decanone Product\nRelease->Spiro[4.5]decanone

Caption: A simplified representation of a plausible catalytic cycle for palladium-catalyzed spirocyclization.

Therapeutic Promise: Spiro[4.5]decanones in Drug Development

The unique three-dimensional structure of the spiro[4.5]decanone core makes it an attractive scaffold for the design of novel therapeutic agents. These compounds have shown significant potential as inhibitors of various enzymes, with a particular focus on the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes .

Inhibition of HIF Prolyl Hydroxylases

Under normal oxygen conditions, PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for degradation.[6] In hypoxic (low oxygen) conditions, PHD activity is reduced, allowing HIF-α to accumulate and activate genes involved in erythropoiesis (red blood cell production) and angiogenesis (new blood vessel formation).[7] Spiro[4.5]decanone derivatives have been identified as potent inhibitors of PHDs, effectively stabilizing HIF-α even in the presence of oxygen.[7] This mechanism of action holds great promise for the treatment of anemia, particularly in patients with chronic kidney disease, and other ischemia-related conditions.[7][8]

HIF Signaling Pathway and PHD Inhibition:

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-alpha_N HIF-α PHD PHD Enzymes HIF-alpha_N->PHD O2 Hydroxylation Hydroxylation PHD->Hydroxylation VHL VHL Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation HIF-alpha_H HIF-α HIF_Complex HIF-α/β Complex HIF-alpha_H->HIF_Complex Spiro[4.5]decanone Spiro[4.5]decanone Inhibitor PHD_H PHD Enzymes Spiro[4.5]decanone->PHD_H Inhibits HIF-beta HIF-β HIF-beta->HIF_Complex Gene_Expression Target Gene Expression (e.g., EPO) HIF_Complex->Gene_Expression

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Methodological & Application

Introduction: The Strategic Construction of Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Spiro[4.5]decan-1-one via Robinson Annulation

Spirocycles, characterized by two rings connected through a single, shared carbon atom, are privileged structural motifs in medicinal chemistry and natural product synthesis. Their inherent three-dimensionality provides a unique scaffold for exploring chemical space, often leading to compounds with novel biological activities. This compound is a fundamental building block in this class, serving as a versatile precursor for more complex molecular architectures.

The Robinson annulation stands as a cornerstone of synthetic organic chemistry for its remarkable efficiency in constructing six-membered rings.[1] Discovered by Sir Robert Robinson, this powerful tandem reaction sequence combines a Michael addition with an intramolecular aldol condensation, creating two new carbon-carbon bonds and a new ring in a single synthetic operation.[2][3][4] Its application to the synthesis of spirocyclic systems, while elegant, requires careful control of reactivity and reaction conditions.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of the saturated ketone, this compound, utilizing the Robinson annulation as the key ring-forming strategy. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into troubleshooting and optimization.

Mechanism and Rationale: A Tale of Two Reactions

The synthesis of the target spirocycle from cyclopentanone and methyl vinyl ketone (MVK) is not a direct, one-pot conversion to the final saturated product. The Robinson annulation itself yields an α,β-unsaturated ketone, Spiro[4.5]dec-6-en-1-one . A subsequent reduction step is necessary to afford the target saturated spirocycle. The entire process is a classic example of a tandem reaction followed by a strategic functional group transformation.[3]

The overall transformation proceeds in three distinct stages:

  • Michael Addition: Formation of a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation & Dehydration: Ring closure to form the spirocyclic enone.

  • Reduction: Saturation of the double bond to yield the final product.

Stage 1: The Michael Addition

The sequence begins with the base-catalyzed conjugate addition of a cyclopentanone enolate to methyl vinyl ketone.[5][6]

  • Enolate Formation: A base, such as sodium ethoxide (NaOEt), abstracts an acidic α-hydrogen from cyclopentanone to generate the corresponding nucleophilic enolate in equilibrium.[7] The choice of base is critical; moderately basic conditions are often sufficient and allow the subsequent steps to proceed in the same pot.

  • Nucleophilic Attack: The cyclopentanone enolate attacks the electrophilic β-carbon of the α,β-unsaturated system of methyl vinyl ketone.[8][9][10] This 1,4-conjugate addition is thermodynamically favored and results in the formation of a new carbon-carbon single bond.

  • Protonation: The resulting enolate intermediate is protonated by the solvent (e.g., ethanol) to yield a key 1,5-diketone intermediate, 2-(3-oxobutyl)cyclopentan-1-one.

Stage 2: Intramolecular Aldol Condensation and Dehydration

The 1,5-diketone intermediate, under the same basic conditions, undergoes a rapid intramolecular cyclization.

  • Second Enolate Formation: The base abstracts an acidic α-hydrogen from the methyl ketone portion of the 1,5-diketone. This deprotonation is favored as it leads to the formation of a thermodynamically stable six-membered ring.[2][3]

  • Intramolecular Attack: The newly formed enolate attacks the carbonyl carbon of the cyclopentanone ring, forming a new six-membered ring and a bicyclic alkoxide intermediate.[11]

  • Protonation & Dehydration: The alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product). This intermediate is typically not isolated as it readily undergoes base-catalyzed dehydration (elimination of a water molecule) under heating to yield the more stable, conjugated α,β-unsaturated ketone, Spiro[4.5]dec-6-en-1-one .[2][12]

Robinson_Annulation_Mechanism Start Cyclopentanone + MVK Enolate1 Cyclopentanone Enolate Start->Enolate1 1. Base (e.g., NaOEt) Diketone 1,5-Diketone Intermediate Enolate1->Diketone 2. Michael Addition (Attack on MVK) Enolate2 Diketone Enolate Diketone->Enolate2 3. Base Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate2->Aldol_Adduct 4. Intramolecular Aldol Addition Product_Enone Spiro[4.5]dec-6-en-1-one Aldol_Adduct->Product_Enone 5. Dehydration (-H2O) Final_Product This compound Product_Enone->Final_Product 6. Reduction (e.g., H2, Pd/C)

Caption: Mechanistic pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is divided into two parts: the Robinson annulation to form the intermediate enone, followed by its reduction.

Reagent and Equipment Summary
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.AmountNotes
Cyclopentanone84.121.212.6 g (13.3 mL)Reagent grade, freshly distilled
Methyl Vinyl Ketone (MVK)70.091.07.0 g (8.6 mL)Inhibitor-free, freshly distilled
Sodium Metal22.990.51.15 gHandled with care
Ethanol (Absolute)46.07-150 mLAnhydrous
Diethyl Ether74.12-As neededAnhydrous
Saturated NaCl (Brine)--As neededFor workup
Anhydrous MgSO₄120.37-As neededDrying agent
Palladium on Carbon (10%)--~200 mgCatalyst for reduction
Hydrogen Gas (H₂)2.02-1 atm (balloon)Flammable
Round-bottom flask (500 mL)--1
Reflux condenser--1
Addition funnel--1
Magnetic stirrer/hotplate--1
Standard glassware---For workup and purification
Part A: Synthesis of Spiro[4.5]dec-6-en-1-one

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium metal reacts violently with water. Methyl vinyl ketone is a lachrymator and is toxic.

  • Preparation of Sodium Ethoxide Catalyst:

    • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of absolute ethanol.

    • Carefully add small, freshly cut pieces of sodium metal (1.15 g) to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Enolate Formation and Michael Addition:

    • To the sodium ethoxide solution, add cyclopentanone (12.6 g, 13.3 mL) dropwise with stirring.

    • In a separate container, prepare a solution of freshly distilled methyl vinyl ketone (7.0 g, 8.6 mL) in 25 mL of absolute ethanol.

    • Transfer this MVK solution to an addition funnel and add it dropwise to the cyclopentanone/ethoxide mixture over a period of 30-45 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary to prevent polymerization of MVK.[13]

  • Annulation and Reflux:

    • After the addition is complete, replace the water bath with a heating mantle. Heat the reaction mixture to reflux and maintain reflux for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by carefully adding glacial acetic acid until the pH is approximately 7.

    • Reduce the volume of the solvent by about two-thirds using a rotary evaporator.

    • Transfer the residue to a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude Spiro[4.5]dec-6-en-1-one.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure intermediate enone.

Part B: Reduction to this compound
  • Catalytic Hydrogenation:

    • Dissolve the purified Spiro[4.5]dec-6-en-1-one (assuming ~10 g from the previous step) in 100 mL of ethanol in a suitable flask.

    • Carefully add 10% Palladium on Carbon catalyst (~200 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Final Purification:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of ethanol.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield the final, pure this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Enone Polymerization of MVK: MVK is prone to polymerization, especially under basic conditions or heat.Ensure MVK is freshly distilled and inhibitor-free. Add the MVK solution slowly and maintain a low temperature during the addition. Using a precursor like a β-chloroketone can also reduce the concentration of free MVK.[13]
Incomplete Reaction: Insufficient reaction time or temperature for the annulation step.Increase reflux time and monitor via TLC until the 1,5-diketone intermediate is consumed.
Side Reactions: Competing intermolecular aldol reactions or multiple Michael additions.Maintain controlled stoichiometry and slow addition of the Michael acceptor (MVK).
Formation of Byproducts Polyketonic products: The enolate can react with multiple MVK molecules.Use a slight excess of the Michael donor (cyclopentanone) to favor the mono-addition product.
Incomplete Reduction Inactive Catalyst: The Pd/C catalyst may be old or poisoned.Use fresh catalyst. Ensure the solvent is pure and the system is free of catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen: The hydrogen balloon may have deflated or the system has a leak.Ensure a positive pressure of hydrogen is maintained throughout the reaction.

Optimization Strategies:

  • Base Selection: While sodium ethoxide is effective, other bases can be explored. For complete and irreversible enolate formation prior to MVK addition, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like THF could be used, though this would necessitate a two-step procedure.[14]

  • Solvent: The choice of solvent can influence reaction rates and equilibria. Aprotic solvents can be used with stronger bases, potentially leading to cleaner reactions.

  • Temperature Control: Precise temperature control during MVK addition is paramount to preventing polymerization and maximizing the yield of the Michael adduct.

Workflow_Diagram Start Start: Cyclopentanone, Na, Ethanol NaOEt Prepare NaOEt Solution Start->NaOEt Michael Michael Addition: Add MVK Solution Dropwise NaOEt->Michael Annulation Robinson Annulation: Reflux 4-6 hours Michael->Annulation Workup1 Workup & Purification: Neutralize, Extract, Purify Annulation->Workup1 Enone Intermediate: Spiro[4.5]dec-6-en-1-one Workup1->Enone Reduction Catalytic Hydrogenation: H2, Pd/C in Ethanol Enone->Reduction Workup2 Final Workup & Purification: Filter Catalyst, Distill Reduction->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

  • Robinson Annulation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • 23.12: The Robinson Annulation Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Robinson Annulation Mechanism. BYJU'S. Retrieved from [Link]

  • Robinson Annulation. Organic Chemistry Portal. Retrieved from [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Robinson annulation. Wikipedia. Retrieved from [Link]

  • An Overview on the Robinson Annulation. (2018). Ingenta Connect. Retrieved from [Link]

  • Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. (2023). JoVE. Retrieved from [Link]

  • Michael addition reaction. Wikipedia. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards. Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Enols and Enolates. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. ORBi. Retrieved from [Link]

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Application Note & Protocols: Enantioselective Synthesis of Spiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Spiro[4.5]decan-1-ones

The spiro[4.5]decane framework, characterized by a cyclopentane ring fused to a cyclohexane ring through a single quaternary carbon atom, is a privileged structural motif in chemistry.[1] This unique three-dimensional architecture imparts conformational rigidity and is a cornerstone of numerous natural products and pharmacologically active molecules.[2][3] Derivatives of spiro[4.5]decan-1-one are integral to compounds exhibiting a wide range of biological activities, from antifungal properties to potential treatments for Alzheimer's disease.[4][5]

The construction of the spirocyclic core, particularly the control of the absolute stereochemistry at the spiro-quaternary center, presents a formidable synthetic challenge.[6] The difficulty in achieving high enantioselectivity has historically made these compounds underrepresented in pharmaceutical libraries.[2] However, the advent of modern catalytic asymmetric methodologies has opened new avenues for their efficient and stereocontrolled synthesis.

This guide provides an in-depth exploration of key enantioselective strategies for synthesizing this compound derivatives. We will dissect the mechanistic underpinnings of organocatalysis, transition metal catalysis, and synergistic catalytic systems, offering field-proven insights into experimental design and execution. Detailed protocols for benchmark transformations are provided to empower researchers in their synthetic endeavors.

Section 1: Asymmetric Organocatalysis for Spirocyclization

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of spirocycles, leveraging small, chiral organic molecules to induce stereoselectivity without the need for metal catalysts.[2] These reactions often proceed through the formation of transient chiral intermediates, such as enamines or iminium ions, which effectively shield one face of the molecule, directing the approach of the reaction partner.

A prominent strategy is the organocatalytic asymmetric [3+2] cycloaddition, which constructs the five-membered ring of the spiro[4.5]decane system with high stereocontrol. Chiral amine catalysts (e.g., prolinol derivatives) or chiral Brønsted acids (e.g., phosphoric acids) are frequently employed.[4][7]

Causality in Action: The Role of the Chiral Catalyst

The choice of catalyst is paramount as it dictates the reaction pathway and stereochemical outcome. In a typical aminocatalyzed reaction, the catalyst forms a chiral enamine with a ketone substrate. This enamine is more nucleophilic than the parent ketone and its geometry is fixed by the catalyst's chiral scaffold. The subsequent reaction with an electrophile occurs preferentially from the less sterically hindered face, establishing the new stereocenter. The catalyst is then regenerated in the final hydrolysis step, completing the catalytic cycle.

Organocatalysis_Workflow General Organocatalytic Cycle (Enamine Pathway) cluster_cycle cluster_explanation Key Principles Substrate Cyclohexanone Derivative Enamine Chiral Enamine Intermediate Substrate->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst (e.g., Prolinol) Catalyst->Substrate Regenerated Regeneration Turnover: Catalyst is released unchanged for next cycle. Catalyst->Regeneration Reaction Reaction with Electrophile Enamine->Reaction + Electrophile Activation Activation: Catalyst increases nucleophilicity of substrate. Enamine->Activation Iminium Chiral Iminium Intermediate Reaction->Iminium Control Stereocontrol: Chiral scaffold of catalyst directs attack. Reaction->Control Product This compound Product Iminium->Product + H₂O H2O H₂O

Caption: Organocatalytic enamine activation cycle for spirocyclization.

Table 1: Representative Organocatalytic Syntheses of Spiro[4.5]decanones

EntryCatalyst TypeReaction TypeYield (%)ee (%) / drReference
1Bifunctional Thiourea[2+2+2] Annulation95>99[7]
2Cinchona-derivedMichael Addition9098[8]
3Diphenylprolinol Silyl Ether[3+2] Cycloaddition9299 / >20:1[8]
4Chiral Phosphoric Acid[3+2] Cycloaddition9999 / >20:1[4]

Section 2: Transition Metal-Catalyzed Strategies

Transition metals, particularly palladium, offer a complementary and powerful approach for constructing this compound systems.[4] These methods often rely on the formation of carbon-carbon bonds through processes like intramolecular α-arylation or allylation.[8] The key to enantioselectivity lies in the use of chiral ligands that coordinate to the metal center, creating a chiral environment that influences the bond-forming step.

Causality in Action: The Role of the Chiral Ligand-Metal Complex

In a typical Pd-catalyzed intramolecular α-arylation, a Pd(0) complex initiates the cycle by undergoing oxidative addition into an aryl halide bond of the substrate. This forms a chiral Pd(II) intermediate. A base then deprotonates the α-position of the ketone, creating an enolate that coordinates to the palladium. The crucial C-C bond-forming step, reductive elimination, occurs from this chiral complex. The geometry enforced by the chiral ligand dictates which diastereomeric transition state is favored, leading to the formation of one enantiomer of the spirocyclic product in excess.

Pd_Catalysis_Workflow Palladium-Catalyzed Intramolecular α-Arylation cluster_cycle Catalytic Cycle cluster_explanation Key Principles Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd + Substrate Substrate Aryl Halide Substrate PdII_Aryl (L*)Pd(II)(Aryl)(X) OxAdd->PdII_Aryl OA Oxidative Addition: Activates the C-X bond. OxAdd->OA Enolate_Formation Enolate Formation (+ Base) PdII_Aryl->Enolate_Formation PdII_Enolate Chiral Pd(II) Enolate Complex Enolate_Formation->PdII_Enolate RedElim Reductive Elimination (Key C-C Bond Formation) PdII_Enolate->RedElim Product This compound Product RedElim->Product RE Reductive Elimination: Forms the spiro C-C bond. Stereochemistry is set here. RedElim->RE Product->Pd0 Regenerates Catalyst L_star L* = Chiral Ligand (e.g., BINAP, Josiphos) L_star->Pd0

Caption: Catalytic cycle for enantioselective Pd-catalyzed α-arylation.

Table 2: Representative Metal-Catalyzed Syntheses of Spiro[4.5]decanones

EntryMetal/LigandReaction TypeYield (%)ee (%)Reference
1Pd(OAc)₂ / Chiral Bis(oxazoline)Allene Carbocyclisation8595[8]
2Cationic Pd(II) / PN-LigandEne-type Spiro-cyclization>9998[8]
3Au(I) / Chiral LigandVinylogous Conia Ene88N/A[7]
4Pd(dba)₂ / (R)-BINAPIntramolecular α-Arylation9192[4]

Section 3: Synergistic Catalysis: A Fusion of Light and Chirality

A frontier in asymmetric synthesis is the combination of distinct catalytic modes to unlock novel reactivity. Synergistic photoredox and organocatalysis is a prime example, enabling the construction of complex molecules under mild conditions.[4] In this paradigm, a photocatalyst, upon absorbing light, generates a highly reactive radical intermediate. A chiral organocatalyst then intercepts this intermediate, guiding its subsequent transformation with high enantioselectivity.

This strategy has been successfully applied to the synthesis of this compound derivatives through a [3+2] cycloaddition of cyclopropylamines with olefins.[4]

Causality in Action: The Dual Catalytic Dance

  • Photoredox Cycle: An iridium or ruthenium-based photocatalyst absorbs a photon (typically from a blue LED), reaching an excited state. This excited catalyst is a potent single-electron transfer (SET) agent. It oxidizes an electron-rich substrate (e.g., an N-cyclopropylaniline) to form a radical cation.

  • Radical Ring Opening: The generated radical cation is unstable and undergoes rapid ring-opening, creating a distonic radical cation—a key intermediate.

  • Chiral Organocatalysis Cycle: Simultaneously, a chiral Brønsted acid (like a chiral phosphoric acid) protonates the olefin partner, forming a chiral contact ion pair.

  • Merging the Cycles: The nucleophilic radical end of the distonic cation attacks the activated olefin within the chiral environment created by the phosphoric acid. This crucial step forges the first C-C bond and sets the stereochemistry.

  • Radical Termination & Catalyst Regeneration: Subsequent cyclization and a final SET event with the reduced photocatalyst completes the spirocycle, regenerates the organocatalyst, and closes the photoredox cycle.

Synergistic_Catalysis Synergistic Photoredox and Chiral Acid Catalysis cluster_photo Photoredox Cycle cluster_organo Chiral Acid Cycle PC Photocatalyst (e.g., Ir(ppy)₃) PC_star PC* PC->PC_star Excitation PC_red PC⁻ PC_star->PC_red SET SubA Substrate A (e.g., N-Cyclopropylaniline) PC_red->PC SET Light Blue LED (hν) Light->PC SubA_radical Substrate A•⁺ (Radical Cation) SubA->SubA_radical Oxidation Intermediate Distonic Radical Cation Int. SubA_radical->Intermediate Ring Opening CPA Chiral Phosphoric Acid (CPA-H) CIP Chiral Contact Ion Pair [CPA⁻ SubB-H⁺] CPA->CIP + Substrate B SubB Substrate B (e.g., Olefin) CIP->CPA Regeneration Reaction Stereoselective C-C Bond Formation & Cyclization CIP->Reaction Intermediate->Reaction Product Final Spiro Product Reaction->Product Product:e->PC_red:w Reduction

Caption: Interplay between photoredox and chiral acid catalytic cycles.

Section 4: Detailed Application Protocols

Trustworthy protocols are self-validating systems. The following procedures include not only the steps but also the rationale, ensuring that researchers can troubleshoot and adapt them with a full understanding of the critical parameters.

Protocol 1: Organo-Photoredox Catalyzed [3+2] Cycloaddition

This protocol is adapted from a leading method for the synthesis of 2-amino-spiro[4.5]decane-6-one derivatives.[4] It exemplifies the power of synergistic catalysis.

A. Materials & Reagents:

  • 2-Methylene-tetrahydronaphthalen-1-one derivative (Substrate A, 1.0 equiv)

  • N-cyclopropylaniline derivative (Substrate B, 1.2 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 5 mol%)

  • Dichloromethane (DCM), anhydrous, sparged with N₂ or Ar for 30 min prior to use.

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar.

  • Nitrogen or Argon line for inert atmosphere.

  • 2W Blue LED strip (445–450 nm).

B. Experimental Workflow Diagram:

Protocol_Workflow A 1. Setup - Add solids to oven-dried vial - Insert stir bar B 2. Inert Atmosphere - Seal vial with septum - Evacuate and backfill with N₂ (3x) A->B C 3. Reagent Addition - Add anhydrous DCM via syringe B->C D 4. Equilibration - Stir mixture for 30 min in the dark at RT C->D E 5. Photoreaction - Place vial near blue LED - Irradiate for 24h at RT D->E F 6. Workup - Concentrate in vacuo E->F G 7. Purification - Silica gel column chromatography (e.g., Petroleum Ether:Ethyl Acetate) F->G

Caption: Step-by-step workflow for the synergistic photoreaction.

C. Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the photocatalyst (e.g., 0.002 mmol), the chiral phosphoric acid catalyst (0.01 mmol), and the 2-methylene-tetrahydronaphthalen-1-one derivative (0.2 mmol, 1.0 equiv).

    • Rationale: Using an oven-dried vessel is critical to exclude moisture, which can quench the catalysts and interfere with the reaction.

  • Inerting the System: Seal the tube with a rubber septum. Connect it to a Schlenk line and evacuate the atmosphere, then backfill with dry nitrogen. Repeat this cycle three times.

    • Rationale: Oxygen must be rigorously excluded as it can quench the excited state of the photocatalyst, halting the catalytic cycle. The triple backfill ensures a robustly inert atmosphere.

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (e.g., 2.0 mL for a 0.1 M reaction) via a dry syringe. Then, add the N-cyclopropylaniline derivative (0.24 mmol, 1.2 equiv) via syringe.

  • Pre-Equilibration: Stir the reaction mixture in the absence of light for 30 minutes at room temperature.

    • Rationale: This allows for the formation of the chiral contact ion pair between the phosphoric acid and the olefin substrate before the photocatalytic generation of the radical intermediate, ensuring the stereocontrol element is in place from the outset.

  • Initiation of Photoreaction: Place the reaction tube approximately 1-2 cm from a 2W blue LED strip. Ensure the reaction is stirred consistently to allow for uniform irradiation. Let the reaction proceed for 24 hours at room temperature.

    • Rationale: Consistent stirring and proximity to the light source are essential for an efficient reaction rate. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, transfer the reaction mixture directly to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the pure this compound product.[4]

Summary and Outlook

The enantioselective synthesis of this compound derivatives has transitioned from a niche challenge to a field of vibrant innovation. As demonstrated, organocatalysis, transition metal catalysis, and synergistic approaches provide a powerful and versatile toolkit for accessing these valuable structures with high levels of stereocontrol. The causality-driven explanations and protocols provided herein are designed to serve as a robust foundation for both seasoned researchers and newcomers to the field.

Future developments will likely focus on expanding the substrate scope, reducing catalyst loadings, and applying these methodologies to the total synthesis of increasingly complex natural products. The continued fusion of different catalytic manifolds promises to uncover novel synthetic disconnections, further streamlining the construction of these architecturally intricate and biologically significant molecules.

References

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  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. [Link]

  • Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ResearchGate. [Link]

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  • Design, synthesis and biological evaluation of novel diazathis compound derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

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  • Numbering system for spirocyclic compounds, case of spiro[4.5]decane. ResearchGate. [Link]

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  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]

  • Synthetic studies on spiroketal natural products. III. Enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds. J-GLOBAL. [Link]

  • Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. PubMed. [Link]

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Stereoselective Synthesis of Spiro[4.5]decanones: A Senior Application Scientist’s Guide to Modern Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

The spiro[4.5]decane ring system, characterized by a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, is a privileged scaffold in chemistry.[1] Its rigid, three-dimensional architecture is a cornerstone of numerous biologically active natural products, including sesquiterpenes like gleenol and β-vetivone, and serves as a valuable template in medicinal chemistry for developing novel therapeutics.[2][3][4] The precise control of stereochemistry at the spirocenter and adjacent chiral centers is paramount, as biological activity is often confined to a single stereoisomer.

This guide provides an in-depth analysis of key stereoselective strategies for constructing the spiro[4.5]decanone core. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind various state-of-the-art methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Overview: Pathways to Stereocontrol

The construction of a quaternary spirocenter with high fidelity represents a significant synthetic challenge. Modern organic synthesis has risen to this challenge with a diverse toolkit of reactions. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the specific stereochemical outcomes required. We will focus on four dominant and mechanistically distinct approaches: Metal-Catalyzed Cyclizations, Organocatalytic Cascades, Pericyclic Rearrangements, and Radical-Mediated Cyclizations.

G cluster_0 Core Challenge cluster_1 Key Synthetic Strategies Spiro[4.5]decanone Core Spiro[4.5]decanone Core Metal Metal-Catalyzed Cyclizations Spiro[4.5]decanone Core->Metal Organo Organocatalytic Cascades Spiro[4.5]decanone Core->Organo Peri Pericyclic Rearrangements Spiro[4.5]decanone Core->Peri Radical Radical-Mediated Cyclizations Spiro[4.5]decanone Core->Radical

Caption: Major synthetic approaches to the spiro[4.5]decanone core.

Metal-Catalyzed Asymmetric Spirocyclizations

Transition metal catalysis offers a powerful and versatile platform for forging the spiro[4.5]decanone framework. These methods often involve the formation of a transient metal-bound intermediate that undergoes a stereochemically-defined cyclization.

A. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

The palladium-catalyzed DAAA has emerged as a robust method for creating quaternary stereocenters. This strategy typically involves the reaction of a vinyl cyclic carbonate with a nucleophile, such as a p-quinone methide, to generate spiro[4.5]deca-6,9-dien-8-ones.[5]

Mechanistic Rationale: The key to stereocontrol lies in the formation of a chiral π-allyl-palladium intermediate. A chiral phosphine ligand, bound to the palladium center, creates a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack, thereby setting the stereochemistry of the spirocenter. The decarboxylation of the vinyl carbonate is an irreversible step that drives the reaction forward.

G Start Vinyl Methylene Cyclic Carbonate Pd(0) Pd(0) / Chiral Ligand (e.g., L*) Start->Pd(0) Oxidative Addition PiAllyl Chiral (π-allyl)Pd(II) Intermediate Pd(0)->PiAllyl -CO2 Product Enantioenriched Spiro[4.5]decanone PiAllyl->Product Nucleophilic Attack Nucleophile Nucleophile (p-Quinone Methide) Nucleophile->Product Product->Pd(0) Reductive Elimination

Caption: Workflow for Pd-catalyzed Decarboxylative Spirocyclization.

Protocol: Asymmetric Synthesis of Spiro[4.5]deca-6,9-dien-8-ones [5]

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add [Pd2(dba)3]·CHCl3 (2.5 mol%) and the chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS) (6 mol%).

  • Solvent Addition: Add 1.0 mL of degassed anhydrous solvent (e.g., dichloromethane). Stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • Reactant Addition: Add the vinyl methylene cyclic carbonate (1.2 equiv) followed by the p-quinone methide (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[4.5]decanone product.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

B. Gold-Catalyzed Vinylogous Conia-Ene Reaction

Gold(I) catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. This property has been exploited in vinylogous Conia-ene reactions to construct densely functionalized spiro[4.5]decanones.[6]

Causality: The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity. This triggers a 6-endo-dig cyclization of a tethered 1,3-dicarbonyl moiety. The vinylogous nature of the nucleophile allows the reaction to proceed through a six-membered ring transition state, ultimately forming the five-membered ring of the spiro[4.5]decane system. The stereochemical outcome is influenced by the substrate geometry and catalyst.

Organocatalytic Cascade Reactions

Organocatalysis has revolutionized asymmetric synthesis by avoiding often toxic and expensive heavy metals. These reactions typically proceed via the formation of transient, covalently bound intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding.

A. Michael-Henry Cascade for Spirooxindole Polycycles

This powerful cascade reaction combines a Michael addition with a subsequent Henry (nitro-aldol) reaction to rapidly build molecular complexity. It has been successfully applied to generate spirooxindole polycycles that incorporate the spiro[4.5]decane framework, achieving high diastereo- and enantioselectivity.[7]

Mechanistic Rationale: A chiral organocatalyst, often a primary or secondary amine derived from cinchona alkaloids or prolinol, activates the enone substrate by forming a chiral iminium ion. This activation lowers the LUMO of the enone, facilitating a highly stereoselective Michael addition by the nucleophile. The resulting intermediate is then poised for an intramolecular Henry reaction, with the catalyst controlling the facial selectivity of the second ring-closing step.

G Enone α,β-Unsaturated Ketone Catalyst Chiral Amine Organocatalyst Enone->Catalyst Formation Iminium Chiral Iminium Ion Catalyst->Iminium Michael Stereoselective Michael Addition Iminium->Michael Activation Henry Intramolecular Henry Reaction Michael->Henry Cascade Product Polycyclic Spiro[4.5]decanone Henry->Product Product->Catalyst Catalyst Regeneration

Caption: Organocatalytic Michael-Henry Cascade Workflow.

B. Synergistic Photocatalysis and Organocatalysis

A novel approach combines visible-light photocatalysis with organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to yield 2-amino-spiro[4.5]decane-6-ones.[8] This method is notable for its mild, metal-free conditions and high diastereoselectivity (up to 99:1 dr).[8]

Protocol: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones [8]

  • Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the 2-methylene-tetrahydronaphthalene-1-one derivative (0.1 mmol, 1.0 equiv), the N-cyclopropylaniline derivative (0.12 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Solvent: Add 1.0 mL of an appropriate solvent (e.g., toluene).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 30 °C) under irradiation from a blue LED lamp (e.g., 460-470 nm).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Upon completion, concentrate the reaction mixture and purify the crude product via flash column chromatography on silica gel to isolate the spiro[4.5]decanone product.

  • Analysis: Confirm the structure by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Pericyclic Strategy: The Claisen Rearrangement

The Claisen rearrangement, a[2][2]-sigmatropic rearrangement of an allyl vinyl ether, is a classic yet incredibly effective method for stereoselectively synthesizing spiro[4.5]decanes. This reaction is particularly powerful because the chair-like transition state allows for the predictable transfer of stereochemical information from the starting material to the product. It has been a key step in the total synthesis of several sesquiterpenoid natural products.[2][9][10]

Causality of Stereocontrol: The reaction proceeds through a highly ordered, six-membered chair-like transition state. Substituents on the starting allyl vinyl ether prefer to occupy pseudo-equatorial positions in this transition state to minimize steric strain (A-values). This conformational preference directly translates into the stereochemistry of the newly formed C-C bond and the quaternary spirocenter in the resulting spiro[4.5]decanone. This makes the Claisen rearrangement a cornerstone for achieving excellent diastereoselectivity.[2]

Comparative Data of Synthetic Methodologies

StrategyCatalyst/ReagentKey AdvantagesTypical StereoselectivityRepresentative Substrates
Pd-Catalyzed DAAA [5]Pd(0) / Chiral LigandHigh enantioselectivity, mild conditions, modular components.Often >90% eeVinyl methylene cyclic carbonates, p-quinone methides
Organocatalytic Cascade [7]Chiral Amine / Phosphoric AcidMetal-free, builds complexity rapidly, high diastereo- & enantioselectivity.>95% ee, >20:1 drα,β-Unsaturated aldehydes/ketones, nitroalkanes
Synergistic Photocatalysis [8]Chiral Phosphoric Acid / LightMetal-free, green chemistry principles, high atom economy.Up to 99:1 drMethylene-ketones, cyclopropylamines
Claisen Rearrangement [2][10]Thermal or Lewis AcidPredictable stereocontrol, excellent diastereoselectivity, powerful in total synthesis.Often single diastereomer (>95% dr)Bicyclic 2-(alkenyl)dihydropyrans
Radical Cyclization [11]Samarium(II) Iodide (SmI₂)Good for complex systems, forms C-C bonds effectively.High diastereoselectivityω-Alkynyl carbonyl compounds

Conclusion and Outlook

The stereoselective synthesis of spiro[4.5]decanones has matured significantly, with a range of powerful and reliable methods now available to the synthetic chemist. Metal catalysis, particularly with palladium, offers excellent enantiocontrol for specific substrate classes. Organocatalysis provides a green and highly effective alternative, enabling complex cascade reactions that rapidly construct intricate polycyclic systems. Meanwhile, classic pericyclic reactions like the Claisen rearrangement remain indispensable, especially in the context of natural product total synthesis, due to their predictable and often flawless transfer of stereochemistry.

Future efforts will likely focus on expanding the substrate scope of existing methods, developing novel catalytic systems with even greater efficiency and selectivity, and applying these strategies to the synthesis of new classes of biologically active molecules for drug discovery. The continued development of tandem or cascade reactions that can construct the spiro[4.5]decanone core in a single, highly efficient step remains a key goal for advancing synthetic chemistry.

References

  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Retrieved from [Link]

  • PubMed. (2017). Formal (4+1) Cycloaddition and Enantioselective Michael-Henry Cascade Reactions To Synthesize Spiro[3][12]decanes and Spirooxindole Polycycles. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-Catalyzed asymmetric decarboxylation for the construction of spiro[4.5]deca-6,9-dien-8-ones featuring vicinal quaternary carbons. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Synthesis of (+/-)-gleenol and (+/-)-axenol via a Functionalized spiro[4.5]decane. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of spiro[4.5]decane compounds. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Wikipedia. Retrieved from [Link]

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Application Notes and Protocols: Cycloaddition Reactions Involving Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of the Spiro[4.e]decan-1-one Scaffold

The spiro[4.5]decane framework is a prominent structural motif in a multitude of natural products and pharmacologically active compounds. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopentane and a cyclohexane ring, offers a unique topographical profile for molecular recognition in biological systems. Spiro[4.5]decan-1-one, as a readily accessible starting material, presents a versatile platform for the construction of complex molecular architectures. Cycloaddition reactions, in particular, provide a powerful and atom-economical strategy to elaborate this core structure, enabling the stereocontrolled introduction of multiple chiral centers and the generation of diverse heterocyclic systems. This guide provides an in-depth exploration of cycloaddition strategies starting from this compound, with a focus on the practical application and mechanistic understanding of these transformations for researchers in synthetic chemistry and drug discovery.

Core Strategy: Activation of the this compound Core via α-Methylenation

Direct cycloaddition reactions on the saturated rings of this compound are not feasible. Therefore, a key strategic consideration is the introduction of a reactive functional group to serve as a handle for cycloaddition. The conversion of the ketone to an α,β-unsaturated ketone, specifically an exocyclic α-methylene ketone, transforms the otherwise inert scaffold into a reactive dienophile and dipolarophile, opening the door to a variety of cycloaddition pathways.

A reliable and widely used method for the α-methylenation of ketones is the Mannich reaction followed by elimination.[1] This two-step, one-pot procedure involves the reaction of the ketone with formaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base, which is then quaternized and eliminated to yield the desired α-methylene ketone.

alpha_methylenation spiro_ketone This compound mannich_base Mannich Base Intermediate spiro_ketone->mannich_base 1. (CH2O)n, Me2NH·HCl 2. Heat exomethylene_ketone 2-Methylene-spiro[4.5]decan-1-one mannich_base->exomethylene_ketone Elimination

Caption: General workflow for the α-methylenation of this compound.

Protocol 1: Synthesis of 2-Methylene-spiro[4.5]decan-1-one

This protocol is adapted from established procedures for the α-methylenation of ketones via the Mannich reaction.[1]

Materials:

  • This compound

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Dioxane

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), paraformaldehyde (2 equivalents), and dimethylamine hydrochloride (1.5 equivalents) in dioxane.

  • Reaction: Add a few drops of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with water and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, the Mannich base, can be used directly in the next step or purified by column chromatography on silica gel.

  • Elimination: The crude Mannich base is dissolved in a suitable solvent (e.g., toluene) and heated to reflux to induce elimination, yielding 2-methylene-spiro[4.5]decan-1-one. The progress of the elimination can be monitored by TLC.

  • Final Purification: After completion of the elimination, the solvent is removed under reduced pressure, and the resulting crude 2-methylene-spiro[4.5]decan-1-one is purified by column chromatography on silica gel.

Expected Outcome: 2-Methylene-spiro[4.5]decan-1-one is obtained as a colorless oil. The yield for this two-step, one-pot procedure is typically in the range of 60-80%.

[3+2] Cycloaddition Reactions: Synthesis of Spiro-pyrrolidines

With the activated 2-methylene-spiro[4.5]decan-1-one in hand, a variety of cycloaddition reactions can be explored. One powerful application is the [3+2] cycloaddition to construct five-membered heterocyclic rings, such as pyrrolidines. A recent study demonstrated the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a synergistic photocatalysis and organocatalysis approach, reacting 2-methylene-tetrahydronaphtalen-1-ones with N-cyclopropylanilines.[2] This methodology can be adapted for 2-methylene-spiro[4.5]decan-1-one.

three_plus_two_cycloaddition cluster_conditions Reaction Conditions exo_ketone 2-Methylene-spiro[4.5]decan-1-one spiro_pyrrolidine Spiro-pyrrolidinyl-decanone exo_ketone->spiro_pyrrolidine cyclopropylamine N-Cyclopropylaniline cyclopropylamine->spiro_pyrrolidine conditions Photocatalyst (e.g., Ru(bpy)3Cl2) Organocatalyst (e.g., Chiral Phosphoric Acid) Light Source (e.g., Blue LED)

Caption: Schematic of the [3+2] cycloaddition to form spiro-pyrrolidines.

Protocol 2: Diastereoselective Synthesis of a Spiro-pyrrolidinyl-decanone Derivative

This protocol is based on the work of Wang's research group on the [3+2] cycloaddition of methylene ketones.[2]

Materials:

  • 2-Methylene-spiro[4.5]decan-1-one (from Protocol 1)

  • N-Cyclopropylaniline

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source (445-450 nm)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add 2-methylene-spiro[4.5]decan-1-one (1 equivalent), N-cyclopropylaniline (1.2 equivalents), the chiral phosphoric acid catalyst (10 mol%), and the photocatalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous dichloromethane to the vial to achieve the desired concentration (typically 0.1 M).

  • Reaction: Stir the reaction mixture in the dark for 30 minutes at room temperature. Then, irradiate the mixture with a blue LED light source. Monitor the reaction progress by TLC. The reaction is generally complete within 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-pyrrolidinyl-decanone product.

Expected Outcome: The reaction is expected to yield the spiro-pyrrolidinyl-decanone product with high diastereoselectivity. Yields can be expected to be in the range of 70-90%.[2]

Reactant 1Reactant 2CatalystSolventYield (%)Diastereomeric Ratio (d.r.)Reference
2-Methylene-tetrahydronaphtalen-1-oneN-CyclopropylanilineChiral Phosphoric AcidDCMup to 88up to 99:1[2]
2-Methylene-spiro[4.5]decan-1-oneN-CyclopropylanilineChiral Phosphoric AcidDCMEstimated 70-90Expected >90:10N/A

Diels-Alder [4+2] Cycloaddition Reactions

The electron-deficient alkene of 2-methylene-spiro[4.5]decan-1-one makes it an excellent dienophile for Diels-Alder reactions with electron-rich dienes.[3] This [4+2] cycloaddition is a powerful method for the construction of six-membered rings, leading to complex polycyclic spiro compounds with high stereocontrol.

diels_alder cluster_conditions Reaction Conditions exo_ketone 2-Methylene-spiro[4.5]decan-1-one (Dienophile) adduct Diels-Alder Adduct exo_ketone->adduct diene Electron-rich Diene diene->adduct conditions Thermal or Lewis Acid Catalysis

Caption: The Diels-Alder reaction with 2-methylene-spiro[4.5]decan-1-one.

Protocol 3: Diels-Alder Reaction with an Electron-Rich Diene

This is a general protocol for a Diels-Alder reaction using an exocyclic α,β-unsaturated ketone as the dienophile.

Materials:

  • 2-Methylene-spiro[4.5]decan-1-one (from Protocol 1)

  • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, Danishefsky's diene)

  • Toluene or another suitable high-boiling solvent

  • Lewis acid (optional, e.g., ZnCl₂, AlCl₃)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 2-methylene-spiro[4.5]decan-1-one (1 equivalent) and the electron-rich diene (1.5-2 equivalents) in toluene.

  • Thermal Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC.

  • Lewis Acid Catalysis (Optional): For less reactive dienes or to improve stereoselectivity, the reaction can be carried out at a lower temperature in the presence of a Lewis acid catalyst (e.g., 0.1-1 equivalent of ZnCl₂).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

Expected Outcome: The reaction will produce a polycyclic spiro compound. The stereochemistry of the product (endo/exo selectivity) will depend on the specific diene and reaction conditions used.

DienophileDieneConditionsProductExpected StereoselectivityReference
5-Methylene-furan-2(5H)-oneChiral 1-alkoxy-3-silyloxy-1,3-butadienesThermalSpiro[4.5]decane derivativeDiastereoselective[4]
2-Methylene-spiro[4.5]decan-1-one2,3-Dimethyl-1,3-butadieneThermalPolycyclic spiro compoundEndo favoredGeneral Principle

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex spirocyclic molecules. The key to unlocking its potential in cycloaddition chemistry lies in its activation through α-methylenation to form the corresponding α,β-unsaturated ketone. This activated intermediate readily participates in a range of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, providing access to a diverse array of spiro-heterocycles and polycyclic frameworks with high levels of stereocontrol. The protocols outlined in this guide serve as a practical starting point for researchers looking to explore the rich and varied chemistry of the this compound scaffold.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazathis compound derivatives. ResearchGate. Available at: [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. Available at: [Link]

  • Cycloaddition Reaction of Spiro[2.4]hepta-4,6-dien-1-ylmethanol and PTAD: A New Rearrangement. ResearchGate. Available at: [Link]

  • [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. NIH. Available at: [Link]

  • Methylenation. Wikipedia. Available at: [Link]

  • Mannich Reaction. YouTube. Available at: [Link]

  • The Eschenmoser Methenylation Name Reaction. MSU chemistry. Available at: [Link]

  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. NIH. Available at: [Link]

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Application Notes and Protocols: Diels-Alder Reactions of Spiro[4.5]decan-1-one Derivatives as Dienophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to understanding and utilizing α-alkylidene spiro[4.5]decan-1-ones as dienophiles in Diels-Alder reactions. This class of reactions is of significant interest for the construction of complex polycyclic and spirocyclic frameworks, which are prevalent in natural products and medicinally relevant compounds.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful and versatile transformations in organic synthesis for the construction of six-membered rings.[1][2][3] Its high degree of stereospecificity and regioselectivity allows for the efficient assembly of complex molecular architectures.[1][4] Spirocyclic systems, characterized by a single atom shared between two rings, are a prominent structural motif in a vast array of natural products and pharmaceutical agents. The spiro[4.5]decane core, in particular, is a recurring feature in biologically active molecules. The use of spiro[4.5]decan-1-one derivatives as dienophiles in Diels-Alder reactions offers a direct and elegant route to novel and complex spirocyclic structures.

This guide will focus on the application of 2-methylene-spiro[4.5]decan-1-one, an α,β-unsaturated ketone, as a reactive dienophile. The exocyclic double bond, activated by the adjacent carbonyl group, readily participates in cycloaddition reactions with a variety of dienes.

Reaction Mechanism and Stereochemical Considerations

The Diels-Alder reaction of 2-methylene-spiro[4.5]decan-1-one with a conjugated diene proceeds through a concerted, pericyclic transition state.[5] The reaction is thermally allowed and involves the simultaneous formation of two new sigma bonds and a pi bond, resulting in a new six-membered ring fused to the spiro[4.5]decane framework.

cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Diene ts [4+2] Cycloaddition diene->ts [4π] dienophile 2-Methylene-spiro[4.5]decan-1-one (Dienophile) dienophile->ts [2π] product Spirocyclic Adduct ts->product Formation of new σ and π bonds

Caption: General workflow of the Diels-Alder reaction.

A key aspect of the Diels-Alder reaction is its stereoselectivity. The reaction generally proceeds via an endo transition state, where the electron-withdrawing group of the dienophile is oriented towards the developing pi-system of the diene. This is due to favorable secondary orbital interactions.[6] For 2-methylene-spiro[4.5]decan-1-one, the spirocyclic framework can introduce significant steric hindrance, potentially influencing the endo/exo selectivity. The facial selectivity of the diene's approach to the dienophile is also a critical factor, often dictated by the steric environment around the spirocyclic core.

Protocol 1: Synthesis of 2-Methylene-spiro[4.5]decan-1-one

Materials:

  • This compound

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Dioxane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1 equivalent) in dioxane, add paraformaldehyde (2 equivalents) and dimethylamine hydrochloride (1.2 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the pure 2-methylene-spiro[4.5]decan-1-one.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for the Diels-Alder Reaction

This protocol outlines a general procedure for the Diels-Alder reaction of 2-methylene-spiro[4.5]decan-1-one with a representative diene, such as cyclopentadiene. The reaction can be performed with or without a Lewis acid catalyst. Lewis acids are known to accelerate the rate of Diels-Alder reactions and can enhance stereoselectivity.[8]

Materials:

  • 2-Methylene-spiro[4.5]decan-1-one

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)) (optional)

  • Nitrogen or Argon atmosphere

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure (Thermal):

  • Dissolve 2-methylene-spiro[4.5]decan-1-one (1 equivalent) in a suitable solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of the diene (e.g., cyclopentadiene, 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the diene.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure (Lewis Acid Catalyzed):

  • To a solution of 2-methylene-spiro[4.5]decan-1-one (1 equivalent) in anhydrous dichloromethane under a nitrogen or argon atmosphere at -78 °C (dry ice/acetone bath), add the Lewis acid (0.1 - 1 equivalent) dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add the diene (1.2 equivalents) dropwise and allow the reaction to stir at -78 °C, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

cluster_prep Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup and Purification dienophile_prep Synthesize and purify 2-Methylene-spiro[4.5]decan-1-one dissolve Dissolve dienophile in anhydrous solvent dienophile_prep->dissolve cool Cool to appropriate temperature (e.g., -78 °C) dissolve->cool add_catalyst Add Lewis Acid (optional) cool->add_catalyst add_diene Add Diene add_catalyst->add_diene monitor Monitor reaction by TLC add_diene->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Diels-Alder reaction.

Expected Outcomes and Data Analysis

The Diels-Alder reaction of 2-methylene-spiro[4.5]decan-1-one is expected to yield the corresponding spirocyclic adducts. The stereochemical outcome, particularly the endo/exo selectivity, will be a key point of analysis.

DieneCatalystTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneNone8012AnticipatedEndo favored
CyclopentadieneAlCl₃ (0.2 eq)-78 to 04Expected >80%Enhanced endo
IsopreneNone11024AnticipatedRegioisomers
IsopreneBF₃·OEt₂ (0.5 eq)-78 to 256Expected >70%Improved regio-and stereoselectivity
(E)-PiperyleneNone11018AnticipatedDiastereomers

Note: The data in this table is hypothetical and represents expected outcomes based on general principles of Diels-Alder reactions. Actual results may vary.

The products should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to determine their structure and stereochemistry. The relative stereochemistry of the newly formed stereocenters can often be elucidated through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Troubleshooting

  • Low Yield:

    • Ensure the diene is fresh and of high purity. For volatile dienes like cyclopentadiene, use a freshly cracked sample.

    • If uncatalyzed, increase the reaction time or temperature.

    • For catalyzed reactions, ensure anhydrous conditions and high-quality Lewis acid. The choice of Lewis acid can also significantly impact the yield.[8]

  • Poor Stereoselectivity:

    • Employ a Lewis acid catalyst to potentially enhance the endo selectivity.

    • Lowering the reaction temperature can also improve stereoselectivity.

  • Side Reactions:

    • Polymerization of the diene or dienophile can occur at high temperatures. Use of a polymerization inhibitor or lower reaction temperatures may be necessary.

    • Lewis acid-catalyzed reactions can sometimes lead to rearrangement or decomposition products. Careful control of temperature and stoichiometry is crucial.

Conclusion

The Diels-Alder reaction of 2-methylene-spiro[4.5]decan-1-one serves as a powerful tool for the synthesis of complex spirocyclic molecules. By carefully selecting the diene, reaction conditions, and catalyst, a diverse range of novel structures can be accessed with good control over stereochemistry. These application notes provide a foundational framework for researchers to explore and optimize these valuable transformations in their own synthetic endeavors.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. (1998). Journal of the Chemical Society, Perkin Transactions 1, 3837-3844. [Link]

  • Stereochemistry of the Diels-Alder Reaction. (2017, November 13). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • A Diels Alder Reaction. (2022, August 17). YouTube. Retrieved January 22, 2026, from [Link]

  • Diels-Alder Reaction | Organic Chemistry Lessons. (2021, January 3). YouTube. Retrieved January 22, 2026, from [Link]

  • 16.7: Diels-Alder Stereochemistry. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Diels-Alder reaction. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Diels Alder Reaction. (2021, January 3). YouTube. Retrieved January 22, 2026, from [Link]

  • Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. (2021, February 11). YouTube. Retrieved January 22, 2026, from [Link]

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. (1995). The Journal of Organic Chemistry, 60(13), 4039–4045. [Link]

  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube. Retrieved January 22, 2026, from [Link]

  • Stereochemistry of the Diels-Alder Reaction. (2024, January 9). YouTube. Retrieved January 22, 2026, from [Link]

  • 16.5 Diels-Alder Reactions | Organic Chemistry. (2021, February 19). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis and stereochemistry of thiaspiro-. alpha. -methylene-. gamma. -butyrolactones. Single-crystal x-ray diffraction analysis of 2,2,6,6-tetramethyl-9-methylene-7-oxa-1-thiaspiro[4.5]decan-8-one. (1993). The Journal of Organic Chemistry, 58(10), 2771–2775. [Link]

  • Lewis Acid Catalysis Enables Switch from [2π+2σ] to Hetero- [4π+2σ] Cycloaddition Reactivity of Bicyclo[1.1.0]butanes for Spiro- and Bridged-Heterocycle Synthesis. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. (2022). Chemical Communications, 58(1), 108-111. [Link]

  • Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. (2016). ChemistryOpen, 5(6), 662–669. [Link]

  • Introduction to Diels Alder Reactions. (n.d.). Chad's Prep. Retrieved January 22, 2026, from [Link]

  • Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. (2022, January 7). Chemical Communications. Retrieved January 22, 2026, from [Link]

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Introduction: The Strategic Importance of Spiro[4.5]decan-1-one in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reaction of Spiro[4.5]decan-1-one with Organometallic Reagents

The spiro[4.5]decane framework is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique three-dimensional architecture, characterized by a quaternary spirocyclic carbon, imparts specific conformational rigidity and vectoral properties that are highly sought after in drug design and materials science. This compound, in particular, serves as a versatile and readily accessible building block for the stereocontrolled synthesis of these complex molecular targets.[3]

The reactivity of this compound is dominated by its carbonyl group. Organometallic reagents, powerful carbon-based nucleophiles, offer a direct and efficient pathway to functionalize this ketone.[4][5] These reactions, primarily nucleophilic additions, allow for the construction of new carbon-carbon bonds, transforming the ketone into tertiary alcohols or olefins.[6][7] However, the true synthetic challenge and opportunity lie in controlling the stereochemical outcome of these additions. The inherent chirality and steric bulk of the spirocyclic system create a biased environment, influencing the facial selectivity of the nucleophilic attack on the planar carbonyl group.[8][9]

This guide provides a detailed exploration of the reactions of this compound with several key classes of organometallic reagents. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the critical factors that govern stereoselectivity, offering researchers a comprehensive playbook for leveraging this important synthetic intermediate.

Section 1: Nucleophilic Addition of Grignard and Organolithium Reagents: Synthesis of Tertiary Alcohols

The most fundamental transformation of this compound using organometallics is its conversion to a tertiary alcohol. This is achieved through the nucleophilic addition of Grignard (RMgX) or organolithium (RLi) reagents. While both achieve the same net transformation, their differing reactivity can influence reaction conditions and, occasionally, stereoselectivity.

Mechanistic Rationale and Stereochemical Considerations

The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon.[10] This initial addition breaks the C=O π-bond, generating a tetrahedral alkoxide intermediate.[7] A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[6]

The stereochemical outcome is dictated by the trajectory of the incoming nucleophile. The spirocyclic framework presents two distinct faces for attack:

  • Axial Attack: The nucleophile approaches from a path parallel to the principal axis of the cyclohexane ring.

  • Equatorial Attack: The nucleophile approaches from the side, along the approximate plane of the cyclohexane ring.

Generally, for cyclic ketones, steric hindrance is the dominant controlling factor. The nucleophile will preferentially attack from the less hindered face. In the case of this compound, the cyclohexane ring provides significant steric bulk, typically directing the incoming organometallic reagent to the face opposite this ring, leading to a predictable major diastereomer.

stereochemistry cluster_start Reactant cluster_reagents Nucleophilic Attack cluster_products Diastereomeric Products Spiro This compound Axial Axial Attack (More Hindered) Spiro->Axial R-M Equatorial Equatorial Attack (Less Hindered) Spiro->Equatorial R-M Prod_A Minor Diastereomer (Axial Alcohol) Axial->Prod_A H₃O⁺ workup Prod_B Major Diastereomer (Equatorial Alcohol) Equatorial->Prod_B H₃O⁺ workup

Caption: Stereochemical pathways for nucleophilic addition to this compound.

Protocol: Synthesis of 1-Methylspiro[4.5]decan-1-ol via Grignard Reaction

This protocol details the addition of methylmagnesium bromide to this compound. The causality for the stringent anhydrous conditions is the high basicity of Grignard reagents, which would be quenched by any protic source, such as water, before they can react with the ketone.[11]

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether under the inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side reactions.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This mild acidic quench protonates the magnesium alkoxide and neutralizes the excess Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methylspiro[4.5]decan-1-ol.

Comparative Data for Nucleophilic Additions
Organometallic ReagentProductTypical Yield (%)Diastereomeric Ratio (Major:Minor)Notes
Methylmagnesium Bromide1-Methylspiro[4.5]decan-1-ol85-95%>10:1Highly selective due to the small size of the methyl nucleophile.
Phenyllithium1-Phenylspiro[4.5]decan-1-ol80-90%~8:1Organolithiums are more reactive; requires careful temperature control.[6]
Ethylmagnesium Bromide1-Ethylspiro[4.5]decan-1-ol82-92%~9:1Selectivity remains high with slightly larger alkyl groups.
Isopropylmagnesium Chloride1-Isopropylspiro[4.5]decan-1-ol60-75%>15:1Increased steric bulk of the nucleophile can enhance selectivity but may also lead to competitive reduction, lowering the yield.[12]

Section 2: Olefination Reactions: The Wittig and Corey-Chaykovsky Reactions

Beyond forming alcohols, organometallic reagents provide powerful methods for converting the carbonyl group into a carbon-carbon double bond (olefination) or an epoxide. These transformations open up entirely new synthetic avenues.

The Wittig Reaction: Synthesis of Exocyclic Alkenes

The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes.[13] The causality of its effectiveness lies in the formation of a highly stable triphenylphosphine oxide byproduct, which provides the thermodynamic driving force for the reaction.

Mechanism: The reaction involves a phosphorus ylide, which is a species with adjacent positive and negative charges.[13] The nucleophilic carbon of the ylide attacks the carbonyl carbon in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[14] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide.[14]

wittig_workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium Ph₃P⁺-CH₃ Br⁻ Ylide Ph₃P=CH₂ (Phosphorus Ylide) Phosphonium->Ylide Deprotonation Base n-BuLi Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone This compound Ketone->Oxaphosphetane Alkene 1-Methylenespiro[4.5]decane Oxaphosphetane->Alkene Collapse Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig olefination of this compound.

Protocol: Synthesis of 1-Methylenespiro[4.5]decane

  • Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide indicates successful deprotonation. Stir for 1 hour at -78 °C.

  • Ketone Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The major impurity is triphenylphosphine oxide. Purify the crude product by column chromatography to isolate the pure alkene.

The Corey-Chaykovsky Reaction: Synthesis of Spiro-Epoxides

As a powerful alternative to olefination, the Corey-Chaykovsky reaction allows for the synthesis of epoxides from ketones.[15] The resulting spiro-epoxide is a highly valuable intermediate, primed for stereospecific ring-opening reactions with a variety of nucleophiles.

Mechanism: This reaction utilizes a sulfur ylide (e.g., dimethyloxosulfonium methylide).[16] Unlike the Wittig reaction, the initial nucleophilic addition of the sulfur ylide to the carbonyl forms a betaine intermediate. This intermediate then undergoes an intramolecular Sₙ2 reaction, where the oxygen alkoxide displaces the excellent dimethyl sulfoxide leaving group to form the three-membered epoxide ring.[16][17]

Protocol: Synthesis of Spiro[cyclopentane-1,2'-oxiran]-cyclohexane

  • Ylide Generation: In a flame-dried, inert-atmosphere flask, place sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash with anhydrous hexane to remove the oil, then suspend in anhydrous DMSO.

  • Precursor Addition: Add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture will warm and hydrogen gas will evolve. Stir for 1-2 hours until the solution becomes clear.

  • Ketone Addition: Dissolve this compound (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, or until TLC indicates completion.

  • Work-up: Pour the reaction mixture into ice-water and extract several times with diethyl ether.

  • Washing and Purification: Combine the organic extracts, wash with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Summary of Transformations

Reagent ClassReagent ExampleKey IntermediateProduct TypeSynthetic Value
GrignardMeMgBrMagnesium AlkoxideTertiary AlcoholC-C bond formation, introduction of a hydroxyl group.[18]
OrganolithiumPhLiLithium AlkoxideTertiary AlcoholSimilar to Grignard, often more reactive.[19]
Phosphorus YlidePh₃P=CH₂OxaphosphetaneAlkeneConverts C=O to C=C, creates exocyclic double bonds.[20]
Sulfur Ylide(CH₃)₂SO=CH₂BetaineEpoxideForms a strained three-membered ring for further functionalization.[15][21]

Conclusion

This compound is a powerful synthetic platform whose reactivity with organometallic reagents provides access to a diverse range of valuable products. By understanding the underlying mechanisms of nucleophilic addition, olefination, and epoxidation, researchers can strategically select the appropriate reagent to achieve their desired molecular architecture. The control of stereochemistry, governed by the steric environment of the spirocycle, is a key consideration that enables the synthesis of specific diastereomers. The protocols and insights provided herein serve as a robust foundation for professionals in drug development and chemical research to confidently and efficiently utilize this compound in their synthetic endeavors.

References

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  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. (ResearchGate) [Link]

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  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. (PMC - NIH) [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (Master Organic Chemistry) [Link]

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Application Notes and Protocols: Nucleophilic Addition to Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro[4.5]decan-1-one is a conformationally restricted bicyclic ketone that serves as a valuable scaffold in medicinal chemistry and natural product synthesis. Its rigid spirocyclic framework presents a unique stereochemical environment for chemical transformations. These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on performing nucleophilic addition reactions to this compound. We will explore the underlying mechanistic principles, provide field-tested protocols for key transformations, and discuss the critical parameters that govern reactivity and stereoselectivity. The protocols are designed to be self-validating, with integrated analytical checkpoints and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Unique Reactivity of a Spirocyclic Ketone

This compound (CAS No: 4728-91-0) is a saturated spirocyclic compound featuring a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon atom[1]. This structure imparts significant conformational rigidity, which is a key determinant of its chemical behavior. In the context of drug discovery, such rigid scaffolds are highly sought after as they can precisely orient functional groups in three-dimensional space, leading to improved binding affinity and selectivity for biological targets. Indeed, derivatives of spiro[4.5]decanone have been investigated as potent inhibitors of prolyl hydroxylase domains (PHDs), which are targets for treating anemia and ischemia-related diseases[2][3].

The most fundamental reaction of the carbonyl group in this compound is nucleophilic addition. Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles[4]. This reaction transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center[4][5].

The stereochemical outcome of this addition is of paramount importance. The spirocyclic system presents two distinct faces of the carbonyl plane to an incoming nucleophile. The steric bulk of the adjacent cyclohexane and cyclopentane rings creates a significant bias, leading to diastereoselective addition. Understanding and controlling this selectivity is crucial for the synthesis of specific stereoisomers.

Core Mechanistic Principle

The fundamental process involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol. The choice of nucleophile and reaction conditions dictates whether the addition is reversible or irreversible[4].

Caption: General mechanism of nucleophilic addition to a ketone.

Application Protocol 1: Grignard Reaction for C-C Bond Formation

The addition of Grignard reagents (R-MgX) is a robust and irreversible method for forming new carbon-carbon bonds, converting this compound into a tertiary alcohol[6]. This protocol details the addition of methylmagnesium bromide.

Causality and Experimental Choices:
  • Inert Atmosphere: Grignard reagents are highly basic and react rapidly with protic sources like water and atmospheric moisture. Therefore, all glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon)[6].

  • Anhydrous Solvent: Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and solvate the magnesium species, facilitating the reaction.

  • Controlled Temperature: The initial addition is performed at 0 °C to moderate the exothermic reaction and minimize potential side reactions, such as enolization.

  • Aqueous Quench: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid protonates the intermediate alkoxide to form the alcohol product without causing potential acid-catalyzed side reactions that could occur with stronger acids[7].

Detailed Step-by-Step Protocol:
  • Preparation:

    • Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reaction Setup:

    • To the flask, add this compound (1.0 eq).

    • Dissolve the ketone in anhydrous tetrahydrofuran (THF), using approximately 5 mL of solvent per 1 mmol of ketone.

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent:

    • Charge the dropping funnel with a solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether).

    • Add the Grignard solution dropwise to the stirred ketone solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting ketone spot.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data and Validation
Reagent/ParameterMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound152.23[1]1.01.0
Methylmagnesium Bromide-1.21.2
Anhydrous THF---
Temperature-0 °C to RT-
Expected Product 1-methylspiro[4.5]decan-1-ol
Expected Yield 85-95%

Validation:

  • IR Spectroscopy: Disappearance of the strong C=O stretch (approx. 1700-1720 cm⁻¹) and appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹).

  • ¹H NMR: Appearance of a new singlet corresponding to the methyl group protons (approx. 1.2 ppm).

  • ¹³C NMR: Disappearance of the ketone carbonyl signal (approx. 210-220 ppm) and appearance of a new quaternary carbon signal for C-OH (approx. 70-80 ppm).

G Workflow for Grignard Addition A Setup Flame-dried glassware Inert N₂ atmosphere B Dissolve Ketone in Anhydrous THF A->B C Cool to 0 °C B->C D Dropwise Addition of MeMgBr (1.2 eq) C->D E Warm to RT Stir for 1-2h D->E F Monitor by TLC E->F G Quench with aq. NH₄Cl at 0 °C F->G Reaction Complete H Aqueous Workup (EtOAc Extraction) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: Standard experimental workflow for a Grignard reaction.

Application Protocol 2: Wittig Reaction for Olefination

The Wittig reaction provides an unparalleled method for converting ketones into alkenes with absolute regiocontrol of the double bond position[8][9]. This is achieved by reacting the ketone with a phosphorus ylide (a Wittig reagent).

Causality and Experimental Choices:
  • Ylide Formation: The phosphorus ylide is typically prepared in situ by deprotonating a phosphonium salt with a very strong base, such as n-butyllithium (n-BuLi)[10]. This step must be performed under strictly anhydrous and inert conditions.

  • Reaction Mechanism: The nucleophilic carbon of the ylide attacks the carbonyl carbon. This is followed by a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide (TPPO)[8][9].

  • Purification Challenge: A common challenge in Wittig reactions is the removal of the TPPO byproduct, which can co-elute with the desired product during chromatography. Careful selection of chromatographic conditions or alternative workup procedures (e.g., precipitation) may be necessary.

G Wittig Reaction Mechanism Ketone This compound C=O Intermediate Oxaphosphetane 4-membered ring Ketone->Intermediate [2+2] Cycloaddition Ylide Phosphorus Ylide Ph₃P⁺-C⁻H₂ Ylide->Intermediate [2+2] Cycloaddition Alkene Product Methylenespiro[4.5]decane Intermediate->Alkene Cycloreversion TPPO Byproduct Ph₃P=O Intermediate->TPPO Cycloreversion

Caption: Key intermediates in the Wittig olefination reaction.

Detailed Step-by-Step Protocol:
  • Ylide Preparation:

    • In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise. A deep orange or yellow color indicates ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the ketone solution to 0 °C.

    • Transfer the prepared ylide solution to the ketone solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the mixture with diethyl ether or hexanes.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography, typically using a non-polar eluent (e.g., pure hexanes) to separate the non-polar alkene product from the highly polar TPPO byproduct.

Data and Validation
Reagent/ParameterAmount (mmol)Equivalents
This compound1.01.0
Methyltriphenylphosphonium bromide1.11.1
n-Butyllithium1.051.05
Expected Product 1-methylenespiro[4.5]decane
Expected Yield 75-85%

Validation:

  • IR Spectroscopy: Disappearance of the C=O stretch. Appearance of a C=C stretch (approx. 1640-1680 cm⁻¹) and =C-H stretches (approx. 3010-3095 cm⁻¹).

  • ¹H NMR: Appearance of two new signals in the olefinic region (approx. 4.5-5.5 ppm) corresponding to the exocyclic methylene protons.

  • ¹³C NMR: Disappearance of the ketone signal. Appearance of two new signals for the double bond (approx. 100-150 ppm).

Asymmetric Nucleophilic Addition: A Conceptual Overview

Achieving enantioselective addition to prochiral ketones is a central goal in modern organic synthesis. For this compound, this would involve the creation of a chiral tertiary alcohol with high enantiomeric excess (e.e.). While the inherent steric bias of the substrate provides diastereoselectivity, achieving enantioselectivity requires an external chiral influence.

Key strategies include:

  • Chiral Catalysts: Using a substoichiometric amount of a chiral Lewis acid or organocatalyst to coordinate to the ketone and/or the nucleophile, thereby creating a chiral environment that directs the nucleophile to one specific face of the carbonyl.

  • Chiral Reagents: Employing stoichiometric chiral reagents, such as chiral boranes for reductions or pre-formed chiral organometallic reagents.

The development of such a process requires significant screening of catalysts, ligands, solvents, and temperatures to optimize for both yield and enantioselectivity.

G Concept of Asymmetric Catalysis Ketone Spiro-ketone (Prochiral) TransitionState Diastereomeric Transition States (Lower Energy Path Favored) Ketone->TransitionState Nucleophile Nucleophile Nucleophile->TransitionState Catalyst Chiral Catalyst (e.g., Chiral Lewis Acid) Catalyst->TransitionState Product Enantioenriched Alcohol Product TransitionState->Product

Sources

Spiro[4.5]decan-1-one: A Versatile Spirocyclic Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Spiro[4.5]decane Core

The spiro[4.5]decane ring system, characterized by a cyclopentane and a cyclohexane ring sharing a single quaternary carbon atom, is a privileged structural motif frequently encountered in a diverse array of natural products. This unique three-dimensional architecture imparts conformational rigidity and specific spatial orientations of functional groups, which are often crucial for biological activity. Notably, this scaffold forms the core of numerous sesquiterpenoids, including the acorane (e.g., acorenone), vetiverane (e.g., hinesol, agarospirol), and axane (e.g., gleenol, axenol) families. Beyond natural products, the spiro[4.5]decane framework has emerged as a valuable template in medicinal chemistry, providing a robust scaffold for the development of novel therapeutic agents, such as inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[1][2]

This technical guide focuses on the synthetic utility of spiro[4.5]decan-1-one , a fundamental and accessible building block for accessing the chemical space of these complex molecules. We will explore its intrinsic reactivity and provide detailed, field-proven protocols for its transformation into key intermediates for natural product synthesis and drug discovery.

Physicochemical Properties and Strategic Reactivity

This compound is a saturated bicyclic ketone with the molecular formula C₁₀H₁₆O.[3] Its structure presents a unique combination of a sterically accessible carbonyl group on the five-membered ring and a conformationally mobile cyclohexane ring. This arrangement governs its reactivity and provides multiple avenues for strategic functionalization.

PropertyValueSource
Molecular Weight152.23 g/mol [3]
Molecular FormulaC₁₀H₁₆O[3]
CAS Number4728-91-0[3]
AppearanceLiquid (typical)N/A
Boiling Point~235 °C (predicted)N/A

The primary sites of reactivity on this compound are the carbonyl carbon and the α-protons. The carbonyl group is susceptible to nucleophilic attack, while the adjacent methylene groups (C2 and C9) can be deprotonated to form enolates, enabling a wide range of α-functionalization reactions. The stereochemical outcome of these transformations is influenced by the steric hindrance imposed by the spirocyclic system, often allowing for predictable diastereoselectivity.

Core Synthetic Transformations: Application Notes and Protocols

While many total syntheses build the spiro[4.5]decane skeleton from acyclic or monocyclic precursors, this compound itself serves as a powerful starting point for elaboration. The following protocols are presented as robust, adaptable methods for key transformations. They are based on established ketone chemistry and analogous transformations performed on substituted spiro[4.5]decanone intermediates in documented total syntheses.

Carbonyl Olefination via Wittig Reaction

The conversion of the ketone to an alkene is a fundamental strategy for introducing exocyclic double bonds or for extending carbon chains. The Wittig reaction is a highly reliable method for this purpose.[4]

Causality Behind Experimental Choices: The choice of a phosphonium ylide allows for the direct conversion of the C=O bond to a C=C bond. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The use of a strong base like n-butyllithium is necessary to deprotonate the phosphonium salt to form the reactive ylide. Anhydrous conditions are critical as the ylide is highly basic and will be quenched by protic solvents.

Wittig_Mechanism Ketone This compound Betaine Oxaphosphetane Intermediate Ketone->Betaine [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) Ylide->Betaine Alkene Alkene Product Betaine->Alkene Cycloreversion Byproduct Ph₃P=O Betaine->Byproduct

General workflow for the Wittig olefination of a ketone.

Protocol 1: Synthesis of 1-Methylenespiro[4.5]decane

  • Materials:

    • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

    • This compound

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Reaction with Ketone: Cool the ylide solution back to 0 °C.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

    • Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with Et₂O.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with hexanes or a low-polarity hexanes/EtOAc mixture) to afford the pure 1-methylenespiro[4.5]decane.

Nucleophilic Addition of Organometallics

Introducing new carbon-carbon bonds at the carbonyl position is a cornerstone of synthetic chemistry. Grignard reagents are excellent nucleophiles for this purpose, converting the ketone into a tertiary alcohol. This strategy is pivotal in syntheses of natural products like hinesol and agarospirol, where a methyl group is installed on a spiro[4.5]decanone precursor.[5]

Causality Behind Experimental Choices: Grignard reagents are potent nucleophiles and strong bases, necessitating anhydrous, aprotic solvents (like THF or Et₂O) to prevent quenching. The reaction is typically performed at low temperatures to control the exothermic addition and minimize side reactions. The acidic workup protonates the intermediate alkoxide to yield the final alcohol product.

Grignard_Workflow Start This compound in Anhydrous Ether/THF Step1 Add Grignard Reagent (R-MgX) at 0 °C to RT Start->Step1 Intermediate Magnesium Alkoxide Intermediate Step1->Intermediate Step2 Aqueous Acidic Workup (e.g., sat. NH₄Cl) Intermediate->Step2 Product Tertiary Alcohol Product Step2->Product Hinesol_Pathway Conceptual Synthesis of a Hinesol Precursor A Substituted This compound B Tertiary Alcohol A->B 1. Grignard Addition (MeMgBr) C Exocyclic Alkene B->C 2. Dehydration (e.g., Martin's Sulfurane) D Hinesol Precursor (e.g., epihinesol) C->D 3. Further Functional Group Manipulation (e.g., reduction)

Sources

Application Notes and Protocols for the Total Synthesis of Acorane Sesquiterpenes from Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorane-type sesquiterpenes represent a fascinating class of natural products characterized by a unique spiro[4.5]decane carbon skeleton.[1] These compounds, isolated from various plant and fungal sources, have garnered significant attention from the scientific community due to their diverse and promising biological activities, including anti-neuroinflammatory and cytotoxic effects.[1][2] The intricate three-dimensional architecture of the acorane core, featuring multiple stereocenters, presents a formidable challenge for synthetic chemists and makes these molecules attractive targets for the development of novel synthetic methodologies.

This application note provides a detailed guide for the total synthesis of key acorane sesquiterpenes, namely (±)-acorone and (±)-isoacorone, commencing from the readily available starting material, Spiro[4.5]decan-1-one. The synthetic strategy is designed to be logical and instructive, combining well-established chemical transformations with insights from seminal works in the field to construct the target molecules. Each step is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and references to authoritative literature.

Retrosynthetic Analysis

The retrosynthetic analysis for the target acorane sesquiterpenes, (±)-acorone and (±)-isoacorone, begins with disconnecting the functionalities of the final products to reveal simpler precursor molecules. The synthetic plan hinges on the key work of Norman, which describes the elaboration of a substituted spiro[4.5]decene derivative into the acorane core.[3] Our retrosynthesis, therefore, aims to strategically functionalize the starting material, this compound, to access a similar crucial intermediate.

The primary challenge lies in the regioselective introduction of the methyl and isopropyl groups onto the cyclopentanone ring of the spiro[4.5]decane framework. A logical approach to achieve this involves the formation of an α,β-unsaturated ketone to act as a Michael acceptor. This allows for the sequential and controlled introduction of the required alkyl substituents.

Retrosynthesis Acorone Acorone / Isoacorone Intermediate1 Substituted Spiro[4.5]decenone (Norman Intermediate) Acorone->Intermediate1 [Functional Group Interconversion] Intermediate2 α-Methyl Spiro[4.5]decenone Intermediate1->Intermediate2 [Wittig/HWE Reaction] Intermediate3 Spiro[4.5]decen-1-one Intermediate2->Intermediate3 [Conjugate Addition] Start This compound Intermediate3->Start [α,β-Unsaturation]

Caption: Retrosynthetic analysis of acorane sesquiterpenes.

Synthetic Workflow Overview

The forward synthesis is designed as a multi-step sequence, commencing with the preparation of a key α,β-unsaturated intermediate from this compound. This is followed by a stereoselective conjugate addition and subsequent functionalization to build the core structure of the acorane skeleton. The final steps of the synthesis focus on the elaboration of this core into the target natural products.

Workflow Start This compound Step1 α-Bromination & Elimination Start->Step1 Intermediate1 Spiro[4.5]decen-1-one Step1->Intermediate1 Step2 Conjugate Addition (Gilman Reagent) Intermediate1->Step2 Intermediate2 Enolate Intermediate Step2->Intermediate2 Step3 Wittig Reaction Intermediate2->Step3 Intermediate3 Substituted Spiro[4.5]decenone Step3->Intermediate3 Step4 Stereoselective Reduction Intermediate3->Step4 Intermediate4 Allylic Alcohol Step4->Intermediate4 Step5 Final Transformations Intermediate4->Step5 End Acorone / Isoacorone Step5->End

Caption: Overall synthetic workflow.

Detailed Protocols and Methodologies

Part 1: Synthesis of the Key Spiro[4.5]decenone Intermediate

This part focuses on the initial functionalization of this compound to introduce the necessary substituents for the subsequent construction of the acorane skeleton.

Step 1: Synthesis of Spiro[4.5]dec-2-en-1-one

The introduction of α,β-unsaturation is a crucial step to activate the cyclopentanone ring for conjugate addition. This is achieved through a two-step sequence of α-bromination followed by dehydrobromination.

  • Protocol 1: α-Bromination and Elimination

    • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C, add pyridinium tribromide (1.1 eq) portion-wise over 30 minutes.

    • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude α-bromo ketone.

    • Elimination: Dissolve the crude α-bromo ketone in a suitable solvent such as dimethylformamide (DMF). Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), and heat the mixture to 80-100 °C.

    • Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the residue by column chromatography on silica gel to yield Spiro[4.5]dec-2-en-1-one.

Step 2: Synthesis of 2-Methyl-spiro[4.5]decan-1-one via Conjugate Addition

With the α,β-unsaturated ketone in hand, the next step is the introduction of a methyl group at the β-position via a 1,4-conjugate addition using a Gilman reagent. Organocuprates are known to be excellent nucleophiles for this transformation, favoring 1,4-addition over 1,2-addition to the carbonyl group.

  • Protocol 2: Conjugate Addition of a Methyl Group

    • Gilman Reagent Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether at -20 °C. Add a solution of methyllithium (2.2 eq) in diethyl ether dropwise. Stir the resulting solution at this temperature for 30 minutes to form lithium dimethylcuprate.

    • Conjugate Addition: Cool the Gilman reagent to -78 °C. Add a solution of Spiro[4.5]dec-2-en-1-one (1.0 eq) in anhydrous diethyl ether dropwise.

    • Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-Methyl-spiro[4.5]decan-1-one.

Step 3: Introduction of the Isopropylidene Group

The enolate formed from the conjugate addition can be trapped with an appropriate electrophile. However, a more controlled approach involves the conversion of the resulting ketone to an enone, followed by the introduction of the isopropyl group. A more direct approach to a key intermediate described by Norman involves a Wittig-type reaction to introduce the isopropylidene moiety.[3]

  • Protocol 3: Wittig Reaction for Isopropylidene Installation

    • Ylide Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, place isopropyltriphenylphosphonium iodide (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to -78 °C and add n-butyllithium (1.1 eq) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

    • Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of 2-Methyl-spiro[4.5]decan-1-one (1.0 eq) in anhydrous THF dropwise.

    • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with petroleum ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the corresponding spiro[4.5]decane with an exocyclic double bond.

Step Transformation Key Reagents Expected Yield
1α,β-UnsaturationPyridinium tribromide, DBU60-70% (over two steps)
2Conjugate Addition(CH₃)₂CuLi80-90%
3Wittig ReactionIsopropyltriphenylphosphonium iodide, n-BuLi50-60%
Part 2: Elaboration to (±)-Acorone and (±)-Isoacorone (Adapted from Norman, 1973)

The following protocols are adapted from the synthetic route developed by Lewis R. Norman and provide a pathway from a functionalized spiro[4.5]decene intermediate to the target acorane sesquiterpenes.[3]

Step 4: Hydroboration-Oxidation

This step introduces a hydroxyl group with a defined stereochemistry, which will be later oxidized to the ketone found in acorone and isoacorone.

  • Protocol 4: Hydroboration and Oxidation

    • Hydroboration: To a solution of the isopropylidene-containing spirocycle from Step 3 (1.0 eq) in anhydrous THF at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

    • Work-up and Purification: Stir the mixture at room temperature for 2 hours, then extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

Step 5: Oxidation to the Ketone

The secondary alcohol is oxidized to the corresponding ketone, a key intermediate for the final stereochemical adjustments.

  • Protocol 5: Jones Oxidation

    • Reaction Setup: Dissolve the alcohol from Step 4 (1.0 eq) in acetone and cool to 0 °C.

    • Oxidation: Add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise until a persistent orange color is observed.

    • Work-up and Purification: Quench the reaction by adding isopropanol until the orange color disappears. Dilute the mixture with water and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by chromatography to yield the spiro[4.5]decanone intermediate.

Step 6: Epimerization and Separation to (±)-Acorone and (±)-Isoacorone

The final step involves the epimerization at the carbon bearing the isopropyl group to generate a mixture of acorone and isoacorone, which can then be separated by chromatography.

  • Protocol 6: Base-Catalyzed Epimerization

    • Epimerization: Dissolve the ketone from Step 5 in a solution of sodium ethoxide in ethanol and reflux the mixture for several hours to establish an equilibrium between acorone and isoacorone.

    • Separation: After cooling, neutralize the reaction mixture, remove the solvent, and dissolve the residue in diethyl ether. Wash with water and brine, dry, and concentrate. The resulting mixture of (±)-acorone and (±)-isoacorone can be separated by preparative gas chromatography or high-performance liquid chromatography (HPLC).

Conclusion

The synthetic route detailed in this application note provides a comprehensive and logical pathway for the total synthesis of the acorane sesquiterpenes (±)-acorone and (±)-isoacorone from the simple starting material this compound. By employing a strategy of α,β-unsaturation, conjugate addition, and subsequent functional group manipulations based on established literature, this guide offers researchers a practical framework for accessing these biologically important molecules. The provided protocols, coupled with the underlying chemical rationale, aim to facilitate further research in the field of natural product synthesis and drug discovery.

References

  • Acorane-type sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects. Frontiers in Marine Science, 2022. [Link]

  • Acorane-type sesquiterpenes comprise a unique class of natural products... National Center for Biotechnology Information, 2022. [Link]

  • Organocuprates (Gilman Reagents): What They're Used For. Master Organic Chemistry, 2016. [Link]

  • α-Alkylation of Saturated Cyclic Ketones. ChemistryViews, 2023. [Link]

  • SYNTHESIS OF SOME ACORANE-TYPE SESQUITERPENES by LEWIS R. NORMAN, B.S. A DISSERTATION IN CHEMISTRY. Texas Tech University, 1973. [Link]

Sources

Synthesis of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent Antifungal Agents: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The currently available antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This underscores the urgent need for the development of new antifungal agents with novel mechanisms of action. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising heterocyclic framework for the design of such agents. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. This guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of a series of 2,8-diazathis compound derivatives that exhibit potent antifungal activity, with a focus on their role as chitin synthase inhibitors.

Strategic Approach to Synthesis: A Multi-Step Protocol

The synthesis of the target antifungal 2,8-diazathis compound derivatives is achieved through a multi-step sequence that begins with the construction of a key intermediate, the Boc-protected spirocyclic core. This is followed by deprotection and subsequent N-acylation to introduce diverse functionalities, allowing for the exploration of structure-activity relationships.

Part 1: Synthesis of the Core Scaffold: 2,8-Diazathis compound Hydrochloride

The synthesis of the central spirocyclic core is a critical first step, providing the foundational structure for subsequent derivatization.

Step 1: Synthesis of tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

This step involves the formation of the protected spiro-lactam. While various methods exist, a common approach involves the reaction of a suitably protected piperidine derivative.

  • Reaction Overview: The synthesis of the Boc-protected spirocycle is a key step that can be achieved through various routes. One common method involves the use of N-Boc-4-piperidone as a starting material.

  • Detailed Protocol:

    • To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Intermediate 14, 92 g, 0.36 mol) in dichloromethane (CH2Cl2, 1 L), a 4 M HCl solution (500 mL) is slowly added.[1]

    • The mixture is stirred vigorously at room temperature for 8 hours.[1]

    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess HCl, affording the crude product.[1]

Step 2: Boc Deprotection to Yield 2,8-Diazathis compound Hydrochloride

The removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved under acidic conditions to yield the hydrochloride salt of the spiro-lactam core, which is the immediate precursor for derivatization.

  • Causality of Experimental Choice: The use of a strong acid like HCl in a suitable solvent such as ethyl acetate or dichloromethane is a standard and efficient method for the cleavage of the Boc protecting group. The resulting hydrochloride salt is often a crystalline solid, which facilitates its isolation and purification.

  • Detailed Protocol:

    • The crude tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (400 mg) is suspended in ethyl acetate (10 mL).[1]

    • To this suspension, ethanol (2.0 mL) and a 4M solution of HCl in ethyl acetate (5.0 mL) are added sequentially at room temperature.[1]

    • The reaction mixture is then heated to 60°C and stirred for 2 hours.[1]

    • Upon completion, the solvent is removed by distillation under reduced pressure.[1]

    • The resulting residue is diluted with ethyl acetate, and the precipitated white solid is collected by filtration to yield 2,8-diazathis compound hydrochloride (240 mg).[1]

  • Self-Validation and Characterization: The identity and purity of the synthesized hydrochloride salt should be confirmed by analytical techniques such as:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of the Boc group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • Melting Point Analysis: To assess purity.

Part 2: Synthesis of N-Acyl Antifungal Derivatives

The final step in the synthesis involves the N-acylation of the 2,8-diazathis compound hydrochloride core with various carboxylic acids to generate a library of derivatives for antifungal screening.

  • Causality of Experimental Choice: The selection of a diverse range of carboxylic acids for the N-acylation step is crucial for exploring the structure-activity relationship. By varying the substituents on the acyl group (e.g., aromatic, heterocyclic, aliphatic chains with different electronic and steric properties), one can systematically probe the requirements for optimal binding to the target enzyme.

  • General Protocol for N-Acylation:

    • To a solution of 2,8-diazathis compound hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added.

    • A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), is then added to neutralize the hydrochloride salt and facilitate the coupling reaction.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the final N-acyl-2,8-diazathis compound derivative.

  • Self-Validation and Characterization: Each synthesized derivative must be thoroughly characterized to confirm its structure and purity using:

    • ¹H NMR and ¹³C NMR Spectroscopy

    • High-Resolution Mass Spectrometry (HRMS)

    • Purity assessment by High-Performance Liquid Chromatography (HPLC)

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization cluster_2 Analysis & Screening Start N-Boc-4-piperidone (Starting Material) Intermediate tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Start->Intermediate Multi-step Reaction Core 2,8-Diazathis compound Hydrochloride Intermediate->Core Boc Deprotection (HCl/EtOAc) Final_Product N-Acyl-2,8-diazathis compound Derivatives (Antifungal Agents) Core->Final_Product N-Acylation (EDCI, HOBt, TEA) Carboxylic_Acid Diverse Carboxylic Acids (R-COOH) Carboxylic_Acid->Final_Product Characterization Structural Characterization (NMR, HRMS) Final_Product->Characterization Screening Antifungal Activity Screening (MIC) Characterization->Screening

Caption: Synthetic pathway for antifungal 2,8-diazathis compound derivatives.

Mechanism of Action: Targeting Fungal Chitin Synthesis

The primary mechanism of action for these 2,8-diazathis compound derivatives is the inhibition of chitin synthase.[2] Chitin is a crucial structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability.[3] Importantly, chitin is absent in humans, making chitin synthase an attractive and selective target for antifungal drug development.[3]

By inhibiting chitin synthase, these compounds disrupt the integrity of the fungal cell wall, leading to morphological abnormalities and ultimately, fungal cell death.[3] Enzyme kinetics studies have shown that these compounds often act as non-competitive inhibitors of chitin synthase.[3]

Chitin Biosynthesis and Inhibition Pathway

Chitin_Pathway cluster_pathway Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Disruption Cell Wall Disruption & Fungal Cell Death Inhibitor 2,8-Diazathis compound Derivative Inhibitor->Chitin_Synthase Inhibition

Caption: Inhibition of the fungal chitin biosynthesis pathway.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the N-acyl substituent on the 2,8-diazathis compound core has revealed key structural features that govern antifungal activity. The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected derivatives against various fungal pathogens.

Compound IDN-Acyl Substituent (R)MIC (mmol/L) vs. C. albicansMIC (mmol/L) vs. A. fumigatus
4d 4-Chlorophenyl0.04>0.16
4j 3,4-Dichlorophenyl0.080.08
4r 2-Naphthyl0.080.08
Fluconazole -0.104-
Polyoxin B -0.129-
Data adapted from a 2019 study on diazaspiron-decan-1-one derivatives.[2]

Key SAR Insights:

  • Aromatic and Lipophilic Groups: The presence of aromatic or bulky lipophilic groups at the N-acyl position is generally favorable for antifungal activity. For instance, compounds with chloro-substituted phenyl rings (4d and 4j) and a naphthyl group (4r) exhibited potent activity.[2]

  • Substitution Pattern: The position of substituents on the aromatic ring can influence potency. Compound 4d , with a single chloro-substituent at the para-position, showed excellent activity against C. albicans, even superior to the standard drug fluconazole.[2]

  • Halogenation: Dihalogenation, as seen in compound 4j (3,4-dichlorophenyl), appears to confer broad-spectrum activity against both C. albicans and A. fumigatus.[2]

SAR Visualization

SAR_Diagram cluster_substituents Substituent Effects Scaffold 2,8-Diazathis compound Core N_Acyl N-Acyl Substituent (R) Scaffold->N_Acyl Aromatic Aromatic/Lipophilic Groups (e.g., Phenyl, Naphthyl) N_Acyl->Aromatic Favorable Halogen Halogen Substitution (e.g., Cl) N_Acyl->Halogen Enhances Potency Position Substitution Pattern (e.g., para, di-substituted) N_Acyl->Position Influences Selectivity Activity Antifungal Activity Aromatic->Activity Halogen->Activity Position->Activity

Caption: Key structure-activity relationships for antifungal activity.

Troubleshooting and Best Practices

  • Low Yield in N-Acylation: If low yields are observed during the N-acylation step, ensure that all reagents and solvents are anhydrous. The presence of water can hydrolyze the coupling agents and reduce reaction efficiency. Additionally, optimizing the reaction time and temperature may be necessary for less reactive carboxylic acids.

  • Purification Challenges: The polarity of the N-acyl derivatives can vary significantly. A gradient elution system during column chromatography is often necessary for effective purification. Starting with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help separate the product from starting materials and byproducts.

  • Incomplete Boc Deprotection: If the Boc deprotection is incomplete, increasing the reaction time or the amount of acid may be required. However, prolonged exposure to strong acid can lead to degradation of the product, so careful monitoring is essential.

Conclusion and Future Directions

The 2,8-diazathis compound scaffold represents a valuable starting point for the development of novel antifungal agents targeting chitin synthase. The synthetic protocols outlined in this guide provide a robust framework for the preparation and derivatization of this core structure. The structure-activity relationship data clearly indicates that lipophilic and halogenated N-acyl substituents are key for potent antifungal activity. Future work should focus on further optimization of these substituents to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties. The exploration of other substitution points on the spirocyclic core may also lead to the discovery of even more effective antifungal candidates.

References

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazathis compound derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(22), 115097.
  • Request PDF. (n.d.). Design, synthesis and biological evaluation of novel diazathis compound derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of RIPK1 Kinase Inhibitors from a Spiro[4.5]decanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting RIPK1 with Spirocyclic Scaffolds

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in cellular signaling pathways that govern inflammation, apoptosis, and necroptosis, a form of programmed necrosis.[1][2] The kinase activity of RIPK1 is a key driver of necroptotic cell death and has been implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases, including rheumatoid arthritis, inflammatory bowel disease, and Alzheimer's disease.[3][4] Consequently, the development of potent and selective RIPK1 inhibitors is a highly pursued therapeutic strategy.[1][3]

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. The rigid nature of the spiro[4.5]decane core offers a unique topographical presentation of pharmacophoric elements, enabling precise interactions with the target protein. This guide provides a detailed methodology for the synthesis of potent RIPK1 inhibitors based on a 2,8-diazaspiro[4.5]decan-1-one scaffold, a novel chemotype that has demonstrated significant inhibitory activity against RIPK1.[5]

The rationale behind employing this spirocyclic core lies in its ability to orient key functional groups in a desirable vector space to interact with the ATP-binding pocket of RIPK1. The synthetic strategy outlined herein is modular, allowing for the exploration of structure-activity relationships (SAR) through the diversification of substituents on the spirocyclic core.

Signaling Pathway of RIPK1-Mediated Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade, which these synthesized inhibitors aim to modulate.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits TNFa TNFα TNFa->TNFR1 binds Complex_IIa Complex IIa (TRADD, FADD, pro-caspase-8, RIPK1) Complex_I->Complex_IIa transitions to Inflammation Inflammation (NF-κB activation) Complex_I->Inflammation Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_IIa->Complex_IIb forms when Caspase-8 is inhibited Caspase8 Caspase-8 Complex_IIa->Caspase8 activates Apoptosis Apoptosis Caspase8->Apoptosis RIPK1 RIPK1 Caspase8->RIPK1 cleaves and inactivates RIPK3 RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (oligomerizes) MLKL->pMLKL Necroptosis Necroptosis (Membrane rupture) pMLKL->Necroptosis translocates to membrane RIPK1->RIPK3 phosphorylates

Caption: RIPK1 signaling cascade leading to inflammation, apoptosis, or necroptosis.

Synthetic Workflow Overview

The synthesis of the target 2,8-diazathis compound based RIPK1 inhibitors can be accomplished through a multi-step sequence. The general workflow involves the construction of the spirocyclic core, followed by functionalization to introduce the desired pharmacophoric groups.

Synthetic_Workflow Start Starting Materials (e.g., 4-piperidone) Core_Synthesis Spirocyclic Core Synthesis (e.g., Strecker/Ugi type reaction) Start->Core_Synthesis Protection Protecting Group Manipulation Core_Synthesis->Protection Functionalization1 Functionalization Step 1 (e.g., Reductive Amination) Protection->Functionalization1 Functionalization2 Functionalization Step 2 (e.g., Buchwald-Hartwig Amination) Functionalization1->Functionalization2 Deprotection Final Deprotection Functionalization2->Deprotection Final_Product Target RIPK1 Inhibitor Deprotection->Final_Product

Caption: General synthetic workflow for spiro[4.5]decanone-based RIPK1 inhibitors.

Detailed Synthetic Protocols

The following protocols are based on established synthetic methodologies for the construction of similar spirocyclic systems and subsequent functionalization.[2][6]

Part 1: Synthesis of the 2,8-Diazathis compound Core

This protocol outlines the synthesis of the core spirocyclic lactam, a key intermediate for further elaboration.

Protocol 1: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Step 1: Reductive Amination.

    • To a solution of 1-benzyl-4-piperidone (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted aminoacetonitrile.

  • Step 2: Ugi-type Reaction.

    • Dissolve the crude N-substituted aminoacetonitrile from the previous step in a mixture of methanol and water.

    • Add potassium carbonate (2.0 eq) and di-tert-butyl dicarbonate (Boc)2O (1.2 eq).

    • Stir the mixture at room temperature for 24 hours.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Boc-protected product.

  • Step 3: Cyclization.

    • Dissolve the crude Boc-protected product in ethanol and add a solution of sodium ethoxide (2.0 eq) in ethanol.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Cool the reaction to room temperature and neutralize with 1N HCl.

    • Concentrate the mixture under reduced pressure and partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Part 2: Functionalization of the Spirocyclic Core

This section details the introduction of key pharmacophoric elements onto the spiro[4.5]decanone core.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8]

  • Step 1: Deprotection of the Piperidine Nitrogen.

    • Dissolve the tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate from Protocol 1 in a solution of 4M HCl in dioxane.[9]

    • Stir the mixture at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 2,8-diazathis compound.

  • Step 2: Buchwald-Hartwig Amination.

    • To a solution of the deprotected spirocycle (1.0 eq) and the desired aryl halide (e.g., 2-chloro-4-aminopyrimidine) (1.1 eq) in toluene, add sodium tert-butoxide (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).

    • Heat the reaction mixture to 100-110 °C for 12-18 hours under an argon atmosphere.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reductive Amination for Side Chain Introduction

Reductive amination is a versatile method for introducing substituents on the lactam nitrogen.[10][11][12]

  • Step 1: Imine Formation.

    • To a solution of the N-arylated spirocycle from Protocol 2 (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloroethane, add acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Reduction.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 4-6 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the final RIPK1 inhibitor.

Characterization and Biological Evaluation

Compound Characterization

Synthesized compounds should be thoroughly characterized to confirm their identity and purity.

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry Determination of molecular weight.
HPLC Assessment of purity.
Biological Evaluation Protocols

Protocol 4: In Vitro RIPK1 Kinase Assay

This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of RIPK1.

  • Materials:

    • Recombinant human RIPK1 enzyme.

    • Myelin Basic Protein (MBP) as a substrate.[13]

    • ATP.

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.[14]

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, RIPK1 enzyme, and substrate in the assay buffer.

    • Incubate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the IC₅₀ values from the dose-response curves.

Protocol 5: Cell-Based Necroptosis Assay in U937 Cells

This assay assesses the ability of the compounds to protect cells from necroptosis induced by TNF-α.[4]

  • Cell Culture:

    • Culture human monocytic U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Induction of Necroptosis:

    • Seed U937 cells in a 96-well plate.

    • Pre-treat the cells with a serial dilution of the test compounds for 1 hour.

    • Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).

  • Measurement of Cell Viability:

    • Incubate the cells for 24 hours at 37 °C.

    • Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with propidium iodide and analysis by flow cytometry.

    • Calculate the EC₅₀ values from the dose-response curves.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the expected SAR based on published data for similar RIPK1 inhibitors.[5]

Position of VariationMoietyImpact on ActivityRationale
Piperidine N-substituent Small, electron-deficient heterocycles (e.g., pyrimidine)Crucial for potency Forms key hydrogen bond interactions with the hinge region of the kinase.
Lactam N-substituent Substituted benzyl groupsModulates potency and properties Explores a hydrophobic pocket; substituents can be varied to optimize potency and pharmacokinetic properties.
Spirocyclic Core 2,8-diazathis compoundProvides the 3D framework Orients the substituents for optimal binding in the active site.

Conclusion

The synthetic and biological protocols detailed in this guide provide a comprehensive framework for the discovery and development of novel RIPK1 kinase inhibitors based on a spiro[4.5]decanone scaffold. The modular nature of the synthetic route allows for extensive exploration of the chemical space around this privileged core, facilitating the optimization of potency, selectivity, and drug-like properties. The successful application of these methods will contribute to the generation of promising lead compounds for the treatment of RIPK1-mediated diseases.

References

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera - Unife. (2025). Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2019). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - NIH. (2021). Retrieved from [Link]

  • Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells - PMC - NIH. (2012). Retrieved from [Link]

  • RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. (2024). Retrieved from [Link]

  • Discovery of novel 2,8-diazathis compound derivatives as potent RIPK1 kinase inhibitors - PubMed. (2022). Retrieved from [Link]

  • TNF-induced necroptosis initiates early autophagy events via RIPK3-dependent AMPK activation, but inhibits late autophagy - PubMed Central. (2018). Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC - PubMed Central. (2024). Retrieved from [Link]

  • In vitro kinase activity assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazathis compound derivatives - ResearchGate. (2015). Retrieved from [Link]

  • Tumor necrosis factor is a necroptosis-associated alarmin - Frontiers. (2022). Retrieved from [Link]

  • Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells - ResearchGate. (2012). Retrieved from [Link]

  • Synthesis of spiro tricyclic scaffold 4. Reagents and conditions: (A)... | Download Scientific Diagram - ResearchGate. (2022). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters. (2026). Retrieved from [Link]

  • Induction of Apoptosis in the U937 Cell Line Co-cultured with Adipose-derived Stem Cells Secreting Bone Morphogenetic Protein-4 - NIH. (2019). Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019). Retrieved from [Link]

  • The death-inducing activity of RIPK1 is regulated by the pH environment - PMC - NIH. (2020). Retrieved from [Link]

  • Induction of necroptosis in tumor necrosis factor (TNF)-treated L929... - ResearchGate. (2018). Retrieved from [Link]

  • A Validated RIPK1 Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved from [Link]

  • Characterization of Large Extracellular Vesicles Released by Apoptotic and Pyroptotic Cells. (2020). Retrieved from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC - NIH. (2018). Retrieved from [Link]

  • Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - Semantic Scholar. (2018). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • U937 Cytotoxicity Assay Protocol | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • RIPK1 Kinase (Mouse) Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - MDPI. (2016). Retrieved from [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Retrieved from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed. (2024). Retrieved from [Link]

  • Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC - NIH. (2018). Retrieved from [Link]

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Application Notes and Protocols: Spiro[4.5]decan-1-one as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spiro[4.5]decan-1-one in Heterocyclic Chemistry

Spirocyclic frameworks are a cornerstone of modern medicinal chemistry and drug discovery, offering a unique three-dimensional architecture that can lead to novel pharmacological profiles.[1] Among the diverse array of spiro compounds, this compound stands out as a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its rigid bicyclic structure, combined with the reactive carbonyl group, provides a strategic starting point for constructing complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of various biologically relevant heterocyclic systems. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the mechanistic rationale behind these reactions.

Core Synthetic Strategies: Leveraging the Carbonyl Reactivity

The synthetic utility of this compound primarily stems from the reactivity of its ketone functional group. This allows for a variety of classical and modern organic reactions to be employed for the construction of heterocyclic rings. The principal strategies involve condensation reactions with binucleophiles, multicomponent reactions, and cycloaddition processes. These approaches enable the efficient synthesis of diverse heterocyclic scaffolds, including spiro-hydantoins, spiro-thiazolidinones, spiro-aminothiophenes, and spiro-benzodiazepines, many of which are privileged structures in medicinal chemistry.

Synthesis of Spiro-Hydantoins: Accessing a Privileged Scaffold

Spiro-hydantoins are a class of compounds with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties. The Bucherer-Bergs reaction is a powerful and straightforward method for the synthesis of hydantoins from ketones. While direct literature on this compound in this reaction is limited, the successful application of this methodology to structurally similar cyclic ketones, such as piperidones, provides a strong basis for its adaptation.[2]

Reaction Scheme: Bucherer-Bergs Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione

Spiro This compound Reagents KCN, (NH4)2CO3 EtOH/H2O, 60-80 °C Spiro->Reagents Hydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione (Spiro-hydantoin) Reagents->Hydantoin caption Bucherer-Bergs reaction for spiro-hydantoin synthesis.

Caption: Bucherer-Bergs reaction for spiro-hydantoin synthesis.

Protocol 1: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione

Materials:

  • This compound (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a sealed pressure vessel, combine this compound, potassium cyanide, and ammonium carbonate.

  • Add a 1:1 mixture of ethanol and water to dissolve the reactants.

  • Seal the vessel and heat the reaction mixture to 60-80 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH 1-2 in a well-ventilated fume hood to precipitate the spiro-hydantoin product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: The reaction is expected to yield the desired 1,3-Diazaspiro[4.5]decane-2,4-dione in good yield. The structure can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Compound Molecular Formula Molecular Weight Expected Yield
1,3-Diazaspiro[4.5]decane-2,4-dioneC₁₀H₁₄N₂O₂194.23 g/mol 70-85%

Synthesis of Spiro-Thiazolidinones: A Gateway to Bioactive Molecules

Thiazolidinone-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The reaction of a ketone with a primary amine and thioglycolic acid is a common method for the synthesis of N-substituted-1-thia-4-azaspiro[4.5]decan-3-ones.[4]

Reaction Scheme: Three-Component Synthesis of Spiro-Thiazolidinones

Spiro This compound Reagents Toluene, Reflux (Dean-Stark) Spiro->Reagents Amine Primary Amine (R-NH2) Amine->Reagents Thio Thioglycolic Acid Thio->Reagents Thiazolidinone N-substituted-1-thia-4-azaspiro[4.5]decan-3-one Reagents->Thiazolidinone caption Synthesis of N-substituted spiro-thiazolidinones.

Caption: Synthesis of N-substituted spiro-thiazolidinones.

Protocol 2: General Procedure for the Synthesis of N-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Thioglycolic acid (1.2 eq)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound and the substituted aniline in toluene, add thioglycolic acid.

  • Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux the reaction mixture for 8-12 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate).

Expected Outcome: This protocol provides a general method for the synthesis of a library of N-aryl-1-thia-4-azaspiro[4.5]decan-3-ones. The yield and purity will depend on the nature of the substituent on the aniline.

Substituent (R) Product Name Expected Yield
Phenyl4-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one65-80%
4-Chlorophenyl4-(4-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one70-85%
4-Methoxyphenyl4-(4-Methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one60-75%

Gewald Reaction: Synthesis of Spiro-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5][6] This reaction is particularly valuable for generating libraries of compounds for biological screening.

Reaction Scheme: Gewald Synthesis of 2-Amino-3-cyano-4,5,6,7,8,9-hexahydrospiro[benzo[b]thiophene-4,1'-cyclopentane]

Spiro This compound Base Morpholine or Triethylamine Ethanol, Reflux Spiro->Base Malononitrile Malononitrile Malononitrile->Base Sulfur Elemental Sulfur (S8) Sulfur->Base Thiophene Spiro-aminothiophene Base->Thiophene caption Gewald reaction for spiro-aminothiophene synthesis.

Caption: Gewald reaction for spiro-aminothiophene synthesis.

Protocol 3: Synthesis of 2-Amino-3-cyano-4,5,6,7,8,9-hexahydrospiro[benzo[b]thiophene-4,1'-cyclopentane]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount) or Triethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add elemental sulfur to the solution.

  • Add a catalytic amount of morpholine or triethylamine to the reaction mixture.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Outcome: The Gewald reaction is generally high-yielding and provides a rapid entry to polysubstituted spiro-aminothiophenes.

Product Molecular Formula Molecular Weight Expected Yield
2-Amino-3-cyano-4,5,6,7,8,9-hexahydrospiro[benzo[b]thiophene-4,1'-cyclopentane]C₁₄H₁₈N₂S246.37 g/mol 75-90%

Synthesis of Spiro-Benzodiazepines: Accessing CNS-Active Scaffolds

1,5-Benzodiazepines are a well-known class of compounds with a wide range of central nervous system (CNS) activities.[7] A common synthetic route involves the condensation of o-phenylenediamine with a ketone, often catalyzed by an acid.[8]

Reaction Scheme: Synthesis of Spiro[cyclohexane-1,2'-[2][4]benzodiazepine]

Spiro This compound Catalyst Catalytic Acid (e.g., H-MCM-22, Acetic Acid) Solvent (e.g., Acetonitrile, Ethanol), rt or Reflux Spiro->Catalyst OPDA o-Phenylenediamine OPDA->Catalyst Benzodiazepine Spiro[cyclohexane-1,2'-[1,5]benzodiazepine] Catalyst->Benzodiazepine caption Synthesis of a spiro-benzodiazepine derivative.

Caption: Synthesis of a spiro-benzodiazepine derivative.

Protocol 4: Synthesis of 2',3',4',5'-Tetrahydrospiro[cyclopentane-1,1'-[2][4]benzodiazepine]

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound and o-phenylenediamine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-10 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: This condensation reaction should provide the desired spiro-benzodiazepine in moderate to good yields.

Product Molecular Formula Molecular Weight Expected Yield
2',3',4',5'-Tetrahydrospiro[cyclopentane-1,1'-[2][4]benzodiazepine]C₁₅H₂₀N₂228.33 g/mol 60-75%

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this application note demonstrate its utility in constructing spiro-hydantoins, spiro-thiazolidinones, spiro-aminothiophenes, and spiro-benzodiazepines, all of which are important scaffolds in medicinal chemistry. The straightforward nature of these reactions, often involving multicomponent strategies, allows for the rapid generation of compound libraries for drug discovery programs. Further exploration of the reactivity of this compound in other cycloaddition and condensation reactions will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological activities.

References

  • Holt-Martyn, J. P., Tumber, A., Rahman, M. Z., Lippl, K., Figg, W., McDonough, M. A., Chowdhury, R., & Schofield, C. J. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 500–504.
  • Hughes, D. L. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 347–362.
  • El-Sayed, N. N. E., El-Gazzar, A. B. A., & Gaafar, A. M. (2020). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 25(20), 4788.
  • Dondas, H. A., & Sönmez, S. (2004). Synthesis of some novel spiro benzodiazepines including a pyrolidine ring. Turkish Journal of Chemistry, 28(5), 627-633.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2792.
  • Szczepankiewicz, D., Węglarz-Tomczak, E., Burdziej, A., & Tomczak, M. (2022). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 18, 1552–1562.
  • Kumar, R. R., & Perumal, S. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3959-3983.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Selvam, P., & Perumal, P. T. (2006). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Tetrahedron Letters, 47(43), 7481-7484.
  • Schofield, C. J., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing.
  • Kozirev, E. K., & Palchykov, V. A. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 498–500.
  • Mukherjee, C., & De, A. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 461-466.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[2][9]benzodiazepines. Molecules, 20(5), 8896–8948.

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
  • LabXchange. (n.d.). Organic Chemistry: Condensation Reactions. Retrieved from [Link]

  • Reddy, C. R., et al. (2007). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Spiro[4.5]decan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis. This document is structured to address common challenges encountered during the synthesis, offering scientifically grounded explanations and practical solutions.

I. Foundational Synthesis: The Robinson Annulation Approach

The most common and effective method for synthesizing this compound is the Robinson annulation of cyclopentanone with methyl vinyl ketone (MVK). This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3]

Reaction Scheme:

Robinson_Annulation Cyclopentanone Cyclopentanone Intermediate 1,5-Diketone Intermediate Cyclopentanone->Intermediate Michael Addition MVK Methyl Vinyl Ketone MVK->Intermediate Base Base (e.g., NaOH, KOH) Base->Intermediate Spiro This compound Intermediate->Spiro Intramolecular Aldol Condensation

Caption: Robinson annulation for this compound synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

A. Low Yield of this compound

Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Robinson annulation are often multifactorial. The primary culprits are typically related to the Michael addition step, side reactions of the starting materials, or incomplete aldol condensation.

Answer:

Several factors can contribute to low yields. Let's break them down:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially in the presence of a base.[4] This is one of the most common reasons for low yields.

    • Solution:

      • Slow Addition: Add MVK dropwise to the reaction mixture containing cyclopentanone and the base. This maintains a low instantaneous concentration of MVK, minimizing polymerization.

      • Use of MVK Precursors: Consider generating MVK in situ. For example, a Mannich base like 4-(diethylamino)-2-butanone can be used, which eliminates to form MVK under the reaction conditions.[4]

      • Freshly Distilled MVK: Always use freshly distilled MVK to remove any polymeric impurities and inhibitors.

  • Inefficient Michael Addition: The initial carbon-carbon bond formation is critical.

    • Solution:

      • Choice of Base: The choice and concentration of the base are crucial. While stronger bases favor enolate formation, they can also promote MVK polymerization. Moderate bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.[5] Experiment with the base concentration to find the optimal balance.

      • Solvent: The solvent can influence the reaction rate and stereochemistry.[2] Protic solvents like ethanol or methanol are often used. Aprotic solvents like DMSO have also been reported to alter reaction pathways.[2]

  • Incomplete Aldol Condensation and Dehydration: The final ring-closing step may not go to completion.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at an appropriate temperature to drive the intramolecular aldol condensation and subsequent dehydration. Heating is often required for the final elimination of water to form the α,β-unsaturated ketone.[5][6]

Question 2: I'm observing the formation of multiple byproducts in my reaction mixture. What are these and how can I minimize them?

Answer:

Besides MVK polymerization, other side reactions can decrease the yield of your desired product.

  • Self-Condensation of Cyclopentanone: Under basic conditions, cyclopentanone can undergo self-aldol condensation.

    • Solution:

      • Controlled Stoichiometry: Use a slight excess of cyclopentanone to ensure the MVK is consumed, but avoid a large excess which can favor self-condensation.

  • Formation of the Michael Adduct Only: The reaction may stall after the Michael addition, without proceeding to the intramolecular aldol condensation.

    • Solution:

      • Heating: As mentioned, heating the reaction mixture after the initial Michael addition is often necessary to promote the aldol condensation and dehydration steps.[1]

  • Double Michael Addition: The enolate of the Michael adduct can potentially react with another molecule of MVK.

    • Solution:

      • Slow MVK Addition: This is the most effective way to prevent the intermediate enolate from reacting with a second molecule of MVK.

B. Purification Challenges

Question 3: I'm having difficulty purifying this compound from the crude reaction mixture, which appears to be a thick, oily residue.

Answer:

The crude product often contains polymeric byproducts from MVK, which can complicate purification.

  • Initial Workup:

    • After the reaction is complete, neutralize the base with a dilute acid (e.g., HCl).

    • Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Removal of Polymeric Material:

    • Distillation: If the polymeric material is non-volatile, vacuum distillation of the crude product can be an effective method to isolate the lower-boiling this compound.

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel is a reliable alternative. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, gradually increasing the polarity.

III. Detailed Experimental Protocol: Robinson Annulation

This protocol is a representative procedure for the synthesis of this compound.

Protocol_Workflow Start Start Step1 1. Prepare Reaction Mixture: - Add cyclopentanone and ethanol to a round-bottom flask. - Cool the mixture in an ice bath. Start->Step1 Step2 2. Add Base: - Slowly add a solution of KOH in ethanol. Step1->Step2 Step3 3. Add MVK: - Add freshly distilled methyl vinyl ketone dropwise over 30-60 minutes. Step2->Step3 Step4 4. Reaction: - Stir at room temperature for several hours. Step3->Step4 Step5 5. Aldol Condensation: - Heat the reaction mixture to reflux for 1-2 hours. Step4->Step5 Step6 6. Workup: - Cool, neutralize with dilute HCl, and extract with diethyl ether. Step5->Step6 Step7 7. Purification: - Dry the organic layer, concentrate, and purify by vacuum distillation or column chromatography. Step6->Step7 End End Step7->End

Caption: Experimental workflow for this compound synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.1210.0 g0.119
Methyl Vinyl Ketone70.097.5 g0.107
Potassium Hydroxide56.111.0 g0.018
Ethanol46.07100 mL-
Diethyl Ether74.12As needed-
1M Hydrochloric Acid36.46As needed-
Anhydrous MgSO4120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (10.0 g, 0.119 mol) and ethanol (50 mL).

  • Cool the flask in an ice-water bath with stirring.

  • In a separate beaker, dissolve potassium hydroxide (1.0 g, 0.018 mol) in ethanol (50 mL). Slowly add this solution to the cooled cyclopentanone mixture.

  • Freshly distill methyl vinyl ketone (7.5 g, 0.107 mol). Add the MVK dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to drive the aldol condensation and dehydration.

  • Cool the reaction mixture to room temperature and neutralize with 1M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford this compound.

IV. Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm).
¹³C NMR A peak for the carbonyl carbon (approx. 210-220 ppm), a spirocyclic carbon peak, and several peaks in the aliphatic region.
IR Spectroscopy A strong absorption band for the C=O stretch (approx. 1700-1725 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 152.

V. Conclusion

The synthesis of this compound via the Robinson annulation is a robust method, but achieving high yields requires careful control of reaction conditions to mitigate side reactions, particularly the polymerization of methyl vinyl ketone. By following the detailed protocol and troubleshooting advice provided in this guide, researchers can optimize their synthetic outcomes. For further assistance, please do not hesitate to contact our technical support team.

VI. References

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Organic Chemistry Portal. Robinson Annulation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • Wikipedia. Robinson annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Oreate AI Blog. (2024, January 7). What Are the Two Starting Materials for a Robinson Annulation. Retrieved from [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"common byproducts in the Robinson annulation of Spiro[4.5]decan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Robinson Annulation of Spiro[4.5]decan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful ring-forming reaction and may encounter challenges with byproduct formation. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies, and optimized protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the Robinson annulation of this compound.

Q1: My reaction is messy, and I see multiple spots on my TLC plate. What are the most likely byproducts?

A1: The most common byproducts in this reaction are:

  • Michael Adduct: The initial product of the Michael addition of the this compound enolate to methyl vinyl ketone (MVK), which has failed to cyclize.

  • MVK Polymer: A sticky, often insoluble polymer resulting from the self-condensation of MVK under basic conditions. This is a very frequent issue.[1][2]

  • Alternative Aldol Products: If the intermediate 1,5-diketone can form different enolates, alternative cyclizations can occur, though this is less common for this specific substrate.

  • Unreacted Starting Material: Incomplete conversion of the spirocyclic ketone.

Q2: Why is my yield of the desired spiro-tricyclic product consistently low?

A2: Low yields are typically traced back to one of three areas:

  • Inefficient Enolate Formation: The enolizable protons on this compound are sterically accessible, but improper choice of base or reaction temperature can lead to low enolate concentration.

  • Competing MVK Polymerization: If the concentration of MVK is too high or it is added too quickly, it will preferentially react with itself rather than with the ketone enolate.[1][2]

  • Reversibility of the Aldol Condensation: The final dehydration step of the aldol condensation is often driven by heat.[3] Insufficient temperature or reaction time can lead to a buildup of the aldol addition product, which can revert.

Q3: Can I use a different Michael acceptor instead of methyl vinyl ketone (MVK)?

A3: Yes, other α,β-unsaturated ketones and esters can be used. However, be aware that bulkier acceptors may decrease the rate of the Michael addition due to steric hindrance from the spirocyclic system. Using precursors to MVK, such as β-chloroketones, can sometimes reduce polymerization side reactions by keeping the in-situ concentration of the enone low.[1][2]

Troubleshooting Guide: Isolating the Problem

Use this section to diagnose and resolve specific experimental issues.

Issue 1: Dominant Byproduct is the Uncyclized Michael Adduct
  • Symptom: The major product observed (e.g., by NMR or MS) is the 1,5-diketone intermediate, not the annulated ring.

  • Causality: The intramolecular aldol condensation is the rate-limiting step after the Michael addition. This step requires the formation of a second enolate from the 1,5-diketone intermediate to attack the other carbonyl group.[4] This process can be slow or reversible if conditions are not optimal.

  • Solutions:

    • Increase Reaction Temperature: After the initial Michael addition (which is often performed at a lower temperature), increase the temperature of the reaction mixture (e.g., to reflux) to drive the aldol condensation and subsequent dehydration. Heating helps to eliminate water and push the equilibrium towards the final condensed product.[3]

    • Change the Base: A stronger base can facilitate the second enolate formation. However, this must be balanced against the risk of increased MVK polymerization. Sometimes, a two-step, one-pot approach works best: use a milder base for the Michael addition, then add a stronger base or a specific aldol catalyst like piperidine.

    • Increase Reaction Time: Simply allowing the reaction to proceed for a longer period at the optimal temperature may be sufficient to drive the cyclization to completion.

Issue 2: A Large Amount of Insoluble Polymer Has Formed
  • Symptom: The reaction mixture becomes thick, viscous, or contains a significant amount of sticky precipitate. Workup is difficult, and the desired product yield is minimal.

  • Causality: Methyl vinyl ketone is highly susceptible to anionic polymerization, especially in the presence of strong bases.[1][2] This occurs when the enolate of MVK attacks another molecule of MVK.

  • Solutions:

    • Slow Addition of MVK: The most effective solution is to add the MVK slowly to the reaction mixture containing the ketone and base using a syringe pump. This keeps the instantaneous concentration of MVK low, favoring the reaction with the more abundant ketone enolate.

    • Use an MVK Precursor: Employing a β-chloroketone or a Mannich base (e.g., [β-(diethylamino)ethyl] methyl ketone hydrochloride) generates MVK in situ. This ensures a very low, steady-state concentration of the reactive Michael acceptor, effectively suppressing polymerization.[1][2]

    • Lower the Reaction Temperature: During the Michael addition phase, keep the temperature low (e.g., 0 °C or even -15 °C) to reduce the rate of polymerization.

Issue 3: Formation of a Regioisomeric Annulation Product
  • Symptom: Spectroscopic analysis (e.g., 2D NMR) indicates a connectivity different from the expected product.

  • Causality: this compound has two enolizable positions (C2 and C9). Deprotonation can lead to a kinetic enolate (at the less substituted C9 position) or a thermodynamic enolate (at the more substituted C2 position).[5][6] The desired product arises from the thermodynamic enolate.

  • Solutions:

    • Employ Thermodynamic Control Conditions: To favor the more stable, substituted enolate, use conditions that allow for equilibration. This typically involves using a protic solvent (e.g., ethanol), a weaker base (e.g., NaOEt or KOH), and higher temperatures.[5]

    • Avoid Kinetic Control Conditions: Steer clear of conditions that favor the kinetic enolate, such as using strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at very low temperatures (-78 °C) in aprotic solvents (like THF).[5]

Mechanistic Insights & Byproduct Pathways

Understanding the reaction pathways is crucial for effective troubleshooting.

Main Reaction Pathway

The desired reaction proceeds via a Michael addition followed by an intramolecular aldol condensation.[4][7][8]

RobinsonAnnulation Start This compound + Base Enolate Thermodynamic Enolate (at C2) Start->Enolate -H+ Michael_Step Michael Addition Enolate->Michael_Step MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Step Diketone 1,5-Diketone Intermediate Michael_Step->Diketone Aldol_Step Intramolecular Aldol Condensation Diketone->Aldol_Step Base, -H+ then cyclization Final_Product Desired Annulated Product Aldol_Step->Final_Product -H2O (Heat)

Caption: The desired pathway for the Robinson Annulation.

Common Byproduct Formation Pathways

ByproductFormation cluster_main Main Reactants cluster_byproducts Potential Byproducts Spiro_Ketone This compound Michael_Adduct Michael Adduct (Incomplete Reaction) Spiro_Ketone->Michael_Adduct Michael Addition (No Cyclization) Wrong_Isomer Regioisomeric Product Spiro_Ketone->Wrong_Isomer 1. Kinetic Enolate Formation 2. Annulation MVK MVK MVK->Michael_Adduct Michael Addition (No Cyclization) Polymer MVK Polymer MVK->Polymer Self-Condensation (High [MVK]) Base Base Base->Michael_Adduct Michael Addition (No Cyclization) Base->Polymer Self-Condensation (High [MVK])

Caption: Major competing pathways leading to common byproducts.

Optimized Protocol for Minimizing Byproducts

This protocol is designed to favor the formation of the thermodynamic enolate and minimize MVK polymerization.

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (KOH) (0.5 eq)

  • Methyl vinyl ketone (MVK) (1.1 eq)

  • Methanol (solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and methanol. Stir until fully dissolved.

  • Base Addition: Add powdered potassium hydroxide to the solution. Stir the mixture at room temperature for 30 minutes to allow for equilibration and formation of the thermodynamic enolate.

  • Michael Acceptor Addition: Cool the flask to 0 °C in an ice bath. Add methyl vinyl ketone dropwise over a period of 1 hour using a syringe. This slow addition is critical to prevent polymerization.

  • Michael Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the consumption of the starting ketone by TLC.

  • Annulation/Dehydration: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 8-12 hours. The final dehydration is driven by heat.[3]

  • Workup: Cool the reaction to room temperature. Neutralize the mixture with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product should be purified by column chromatography on silica gel to separate the desired product from any remaining starting material and byproducts.

Data Summary Table
CompoundKey Spectroscopic Feature (¹H NMR)Common Issue Indicated
Desired Product Signal for vinyl proton in α,β-unsaturated systemReaction successful
Michael Adduct Absence of vinyl proton; presence of methyl ketone singlet (~2.1 ppm) and other aliphatic signalsIncomplete cyclization/dehydration
This compound Characteristic signals of the starting materialIncomplete reaction
References
  • Robinson Annulation Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. Available at: [Link]

  • Robinson Annulation. Organic Chemistry Portal. Available at: [Link]

  • Robinson annulation. Wikipedia. Available at: [Link]

  • Robinson Annulation Explained. Pearson. Available at: [Link]

  • Robinson Annulation Mechanism. BYJU'S. Available at: [Link]

  • Robinson Annulation Mechanism & Examples. Total Synthesis. Available at: [Link]

  • PubChem Compound Summary for CID 556398, this compound. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective Formation of Enolates. University of Bath. Available at: [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Orgánica. Available at: [Link]

Sources

Technical Support Center: Purification of Spiro[4.5]decan-1-one from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Spiro[4.5]decan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable spirocyclic ketone from complex reaction mixtures. As a molecule of interest in medicinal chemistry and natural product synthesis, achieving high purity is paramount for reliable downstream applications and accurate biological evaluation.[1][2][3]

This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of this compound.

Q1: My yield of this compound is significantly lower than expected after flash column chromatography. What are the possible causes and solutions?

A1: Low recovery after flash chromatography is a common issue that can often be traced back to several factors:

  • Cause 1: Irreversible Adsorption on Silica Gel. Ketones, especially those with accessible lone pairs, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to streaking, poor separation, and irreversible adsorption.

  • Solution:

    • Deactivate the Silica: Before loading your sample, flush the packed column with your starting eluent containing a small amount of a polar, non-protic solvent or a mild base. For instance, adding 0.1-0.5% triethylamine (Et₃N) or pyridine to your solvent system can neutralize the acidic sites, improving recovery.[4] Be mindful that this additive will need to be removed from your final product, typically via rotary evaporation.

    • Use a Different Stationary Phase: Consider using deactivated silica gel, alumina (basic or neutral), or a reversed-phase (C18) silica gel if your compound and impurities have suitable solubility.

  • Cause 2: Incorrect Solvent Polarity. If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not move off the column at all, or the run time will be excessively long, leading to band broadening and lower-quality fractions.

  • Solution:

    • Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.3.[4] This Rƒ value generally provides the best balance for effective separation on a flash column.

    • Gradient Elution: Employ a gradient elution, starting with a low-polarity solvent system and gradually increasing the polarity. This can help separate early-eluting non-polar impurities from your product and then efficiently elute your product, sharpening the band and improving recovery.

Q2: An impurity is co-eluting with my product during column chromatography. How can I improve the separation?

A2: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase.

  • Strategy 1: Optimize the Mobile Phase. The choice of solvent is critical. Different solvents can subtly alter the interactions between your compounds and the silica gel.

    • Change Solvent System: Instead of the common hexanes/ethyl acetate system, explore other solvent combinations. For example, dichloromethane/methanol or toluene/acetone can offer different selectivity and may resolve the co-eluting spots.[4]

    • Isocratic vs. Gradient: If you are using a gradient, try a very shallow gradient or even an isocratic (constant solvent composition) elution around the polarity where your product elutes. This can increase the resolution between closely eluting compounds.

  • Strategy 2: Increase Column Efficiency.

    • Finer Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh). This increases the surface area and the number of theoretical plates, leading to better separation, though it will require higher pressure.

    • Column Dimensions: Use a longer, narrower column. This increases the residence time and the path length for separation to occur.

  • Strategy 3: Orthogonal Purification. If chromatography fails to provide the desired purity, consider a different technique based on a different physical property, such as recrystallization or distillation.

Q3: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" happens when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of crystallizing upon cooling.[5]

  • Cause 1: Solvent Choice. The solvent may be too good at dissolving the compound, even at lower temperatures.

  • Solution:

    • Use a Solvent Mixture: Employ a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is much less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify and then allow it to cool slowly.[6] Common systems include ethanol/water or hexanes/ethyl acetate.

    • Slower Cooling: Rapid cooling encourages oiling out. Allow the heated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.[7] Insulating the flask can help.

  • Cause 2: Impurities Present. Impurities can depress the melting point and interfere with crystal lattice formation.

  • Solution:

    • Pre-Purification: First, run a quick filtration through a small plug of silica gel to remove highly polar or baseline impurities. This can often improve crystallization behavior significantly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q4: My final product is contaminated with Spiro[4.5]decan-1-ol. What's the best purification strategy?

A4: Spiro[4.5]decan-1-ol, the corresponding alcohol, is a common byproduct from reduction reactions or a potential impurity in starting materials. Due to the presence of the hydroxyl group, it is significantly more polar than the ketone.

  • Method 1: Flash Chromatography. This is the most effective method for this specific separation. The difference in polarity between a ketone and an alcohol is substantial, making them easy to separate on silica gel.[8]

    • TLC Analysis: On a TLC plate (e.g., 20% ethyl acetate in hexanes), the alcohol (Spiro[4.5]decan-1-ol) will have a much lower Rƒ value (it will stick to the silica more) than the ketone (this compound).

    • Elution: Run the column with a relatively low-polarity eluent. The less polar this compound will elute first, followed by the more polar alcohol.

  • Method 2: Chemical Quench/Wash. If the impurity is a result of a borohydride reduction, ensure the reaction is fully quenched with a weak acid (like dilute HCl or ammonium chloride) to destroy any remaining reducing agents. A subsequent aqueous workup should remove most water-soluble boron salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective purification methods for this compound?

A1: The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Flash Chromatography: This is the most versatile and widely used technique for purifying this compound on a lab scale (mg to grams).[9][10] It excels at separating compounds with different polarities.

  • Recrystallization: If the crude product is a solid and has a purity of >85-90%, recrystallization is an excellent and scalable method for achieving high purity.[5][7] It is particularly effective at removing small amounts of impurities with different solubility profiles.

  • Distillation: Given that related spiro compounds can be distilled[11], this method is suitable for large-scale purification if the compound is thermally stable and the impurities have significantly different boiling points. This is most effective for removing non-volatile or highly volatile impurities.

Q2: How do I choose the right solvent system for flash chromatography?

A2: The process is empirical and relies on TLC analysis.

  • Spot a TLC plate with your crude reaction mixture.

  • Develop the plate in a solvent system of your choice. A good starting point is often 10-20% ethyl acetate in hexanes.

  • Analyze the result. The ideal system will show good separation between the product spot and impurity spots, with the product spot having an Rƒ of ~0.3.[4]

  • Adjust polarity. If the Rƒ is too high (>0.5), decrease the polarity (less ethyl acetate). If the Rƒ is too low (<0.2), increase the polarity (more ethyl acetate).

  • Consider different solvents if separation is poor (e.g., dichloromethane/methanol) to alter the selectivity.

Q3: What are the key analytical techniques to confirm the purity of this compound?

A3: A combination of techniques is necessary for a comprehensive purity assessment.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are visible and resolved from the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS are excellent for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity by separating the main compound from trace impurities.[14][15]

  • Gas Chromatography (GC): Well-suited for volatile compounds like this compound, it can provide high-resolution separation and accurate purity assessment, especially when coupled with a Flame Ionization Detector (FID).[14]

Q4: What are the primary safety concerns when handling this compound and its purification solvents?

A4: Always consult the Safety Data Sheet (SDS) for any chemical before use.

  • This compound: GHS classifications indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[16]

  • Solvents: Common purification solvents like hexanes, ethyl acetate, and dichloromethane are flammable and have associated health risks from inhalation and skin contact.

  • General Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

    • Handle silica gel carefully as fine dust can be a respiratory hazard.

Data Tables & Protocols
Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Distinguishing Feature
This compound C₁₀H₁₆O152.23[16]Not readily available, but expected to be lower than the alcohol.Ketone (C=O) functionality
Spiro[4.5]decan-1-olC₁₀H₁₈O154.25[17]Not readily available, but expected to be higher than the ketone.Alcohol (O-H) functionality, more polar
Spiro[4.5]decaneC₁₀H₁₈138.25[18][19]197.1 °C at 760 mmHg[20]Non-polar hydrocarbon, lacks oxygen
Experimental Protocols

Protocol 1: Step-by-Step Flash Chromatography

  • Solvent System Selection: Based on TLC analysis, prepare the chosen eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Column Packing: Securely clamp a glass column. Add a small cotton or glass wool plug, followed by a thin layer of sand. Add the silica gel as a slurry in the initial eluent and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method typically results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting solvent system, applying positive pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Step-by-Step Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven.

Visualization: Purification Strategy Workflow

This diagram outlines a decision-making process for selecting the most appropriate purification method for this compound.

Purification_Workflow cluster_start Initial Analysis cluster_decision Impurity Profile Assessment cluster_methods Purification Methods start Crude Reaction Mixture tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr is_solid Is crude product a solid (>85% pure)? tlc_nmr->is_solid polarity_diff Are impurities significantly different in polarity? is_solid->polarity_diff No recrystallize Recrystallization is_solid->recrystallize Yes thermal_stability Is product thermally stable & boiling point difference >25°C? polarity_diff->thermal_stability No flash_chrom Flash Chromatography polarity_diff->flash_chrom Yes thermal_stability->flash_chrom No distill Distillation thermal_stability->distill Yes reanalyze Re-analyze Purity (HPLC, GC, NMR) recrystallize->reanalyze flash_chrom->reanalyze distill->reanalyze

Caption: Decision workflow for selecting a purification method.

References
  • Phenomenex, Inc. (2019). Flash Purification Methodology for Synthetic Peptides.
  • Google Patents. (n.d.). EP0311313A2 - Heterocyclic spiro compounds and their preparation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
  • PubChem - NIH. (n.d.). This compound.
  • PubChem - NIH. (n.d.). Spiro(4.5)decan-1-ol.
  • National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane - the NIST WebBook.
  • Benchchem. (n.d.). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.
  • Cayman Chemical. (n.d.). Spiroxamine - Safety Data Sheet.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • PubChem - NIH. (n.d.). Spiro(4.5)decane.
  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
  • RSC Publishing. (1923). XV.-The Formation and Stability of spiro-Compounds.
  • ResearchGate. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Available at: [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Available at: [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • YouTube. (2020). Recrystallizing and using melting point to identify a compound. Available at: [Link]

  • PMC - NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Available at: [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Available at: [Link]

  • The School for Aromatic Studies. (n.d.). Distilling Aromatic Plants. Available at: [Link]

  • ChemSynthesis. (2025). spiro[4.5]decane-1,4-dione. Available at: [Link]

  • Global Substance Registration System. (n.d.). SPIRO(4.5)DECAN-1-OL. Available at: [Link]

  • Chemsrc. (2025). Spiro(4-5)decane. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • PMC - PubMed Central. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Available at: [Link]

  • Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

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Technical Support Center: Chromatographic Separation of Spiro[4.5]decanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of spiro[4.5]decanone isomers. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these structurally similar chiral compounds. Spiro[4.5]decanone and its derivatives are valuable building blocks in medicinal chemistry, and achieving accurate enantiomeric or diastereomeric separation is often a critical step in synthesis and analysis.[1]

The inherent challenge with spirocyclic ketones lies in their rigid, three-dimensional structure, where isomers can have nearly identical physical properties, making their separation non-trivial. This guide provides field-proven insights, detailed troubleshooting protocols, and validated starting methods to help you overcome these challenges efficiently.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when developing a separation method for spiro[4.5]decanone isomers.

Q1: Which primary chromatographic technique, GC or HPLC, is better suited for spiro[4.5]decanone isomers?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, and the choice depends on the specific isomer, its volatility, and available instrumentation.

  • Gas Chromatography (GC) is an excellent choice if the spiro[4.5]decanone derivative is thermally stable and sufficiently volatile. GC often provides very high resolution and is particularly effective when using chiral capillary columns.

  • High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method for chiral separations.[2][3] It does not require the analyte to be volatile and offers a vast selection of chiral stationary phases (CSPs) that can be screened for optimal selectivity. For many spiro[4.5]decanone derivatives, especially those with functional groups that might degrade at high temperatures, HPLC is the preferred starting point.

Q2: What are the most effective chiral stationary phases (CSPs) for separating spiro[4.5]decanone enantiomers?

A2: The selection of the CSP is the most critical factor in achieving chiral separation.

  • For GC: Derivatized cyclodextrin-based columns are the industry standard.[4] Specifically, β-cyclodextrin phases, often with alkyl or other modifications, create a chiral cavity into which one enantiomer fits preferentially, leading to separation.

  • For HPLC: Polysaccharide-based CSPs are exceptionally effective for a broad range of chiral compounds, including ketones.[5] Columns based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly recommended. These phases operate through a combination of hydrogen bonding, π-π interactions, and steric hindrance to differentiate between enantiomers. A successful separation of a structurally analogous spirocyclic ketone has been reported on a triacetylcellulose column.

Q3: My HPLC peaks are co-eluting or have very poor resolution. What is the first parameter I should adjust?

A3: For HPLC, the mobile phase composition is the most powerful parameter for optimizing selectivity. If you are using a normal-phase method (e.g., Hexane/Isopropanol), subtly changing the ratio of the alcohol modifier can have a dramatic effect on resolution. A change of just 1-2% in the alcohol content can sometimes turn a co-eluting pair into two distinct peaks. If this fails, the next step is to screen different alcohol modifiers (e.g., switching from isopropanol to ethanol) before considering a different column.

Q4: I'm observing significant peak tailing with my spiro[4.5]decanone derivative. What is the likely cause and solution?

A4: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase. If your spiro[4.5]decanone has acidic or basic functional groups, these can interact with residual silanols on the silica support of the HPLC column. The solution is to add a small amount of a modifier to the mobile phase to suppress this interaction.

  • For acidic analytes , add 0.1% of an acid like trifluoroacetic acid (TFA) or acetic acid.

  • For basic analytes , add 0.1% of a base like diethylamine (DEA). This simple addition often results in dramatically sharper, more symmetrical peaks.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development.

ProblemPotential Cause(s)Recommended Solutions & Explanations
Poor Resolution / Co-elution 1. Sub-optimal Mobile Phase (HPLC): The solvent strength or composition is not creating enough difference in the interaction energy between the isomers and the CSP. 2. Incorrect Temperature (GC): In GC, temperature directly affects the thermodynamics of the chiral interaction. Too high a temperature reduces interaction time and selectivity. 3. Wrong CSP: The chosen chiral stationary phase may not have the correct mechanism (e.g., π-π, hydrogen bonding, inclusion) to differentiate the isomers. 4. Flow Rate Too High: Reduces the time available for the isomers to interact with the stationary phase, thereby decreasing resolution.1. HPLC Mobile Phase Optimization: Systematically vary the ratio of your polar modifier (e.g., isopropanol in hexane) in small increments (e.g., from 90:10 to 95:5). Consider screening different modifiers (e.g., ethanol, n-butanol). 2. GC Temperature Optimization: Lower the oven temperature or slow down the temperature ramp rate. This increases the residence time of the analytes on the CSP, allowing for better differentiation.[6] 3. Screen Different CSPs: If optimization fails, the fundamental interaction is likely missing. Switch to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column in HPLC, or a different cyclodextrin derivative in GC).[7] 4. Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min in HPLC). This often improves resolution, though it will increase the analysis time.
Poor Peak Shape (Tailing or Fronting) 1. Secondary Site Interactions: The analyte is interacting with active sites (e.g., free silanols) on the column packing material. This is very common for basic compounds. 2. Sample Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase, causing the initial band to be distorted. 3. Column Overload: Injecting too much sample mass saturates the stationary phase, leading to peak fronting. 4. Column Contamination/Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can disrupt the flow path and cause distorted peaks.[8]1. Use Mobile Phase Additives: As described in FAQ 4, add 0.1% of an appropriate acid or base to the mobile phase to mask active sites. 2. Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume. 3. Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you were overloading the column. 4. Flush and Regenerate Column: Flush the column with a strong, compatible solvent (check manufacturer's instructions). If the problem persists after flushing, the column may be permanently damaged and require replacement.
Irreproducible Retention Times 1. System Leaks: A leak in the pump, injector, or fittings will cause pressure fluctuations and shifting retention times. 2. Temperature Fluctuations: The laboratory temperature is not stable, affecting mobile phase viscosity and retention. Chiral separations can be very sensitive to temperature. 3. Mobile Phase Instability: A volatile component of the mobile phase is evaporating, or the mobile phase is degrading over time.1. Perform a Leak Check: Systematically check all fittings for signs of leakage. Most modern HPLC/GC systems have built-in pressure tests to diagnose leaks. 2. Use a Column Oven: A thermostatted column compartment is essential for reproducible chiral chromatography. Set it to a stable temperature (e.g., 25 °C or 40 °C). 3. Prepare Fresh Mobile Phase Daily: Do not use mobile phase that has been sitting for several days. Keep solvent bottles capped to minimize evaporation.

Section 3: Experimental Protocols (Starting Points)

These protocols are designed as robust starting points. Optimization will likely be required for your specific spiro[4.5]decanone derivative.

Protocol 1: Chiral HPLC-UV Method

This method is based on principles successful for separating analogous spirocyclic ketones.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: A polysaccharide-based CSP is recommended.

    • Primary Choice: Lux® Cellulose-1 or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Alternative: A triacetylcellulose-based column.

  • Mobile Phase (Normal Phase): Hexane / Isopropanol (IPA)

    • Starting Condition: 90:10 (v/v) Hexane:IPA.

    • Optimization: Adjust the IPA percentage between 5% and 20%.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (thermostatted)

  • Detection: UV at 220 nm or a wavelength appropriate for your compound's chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL

Self-Validation Steps:

  • Inject a racemic standard to confirm the system is capable of separating the enantiomers.

  • Perform a series of six injections to ensure retention time reproducibility (RSD < 2%).

  • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 is considered baseline separation.

Protocol 2: Chiral GC-FID/MS Method

This method is suitable for thermally stable and volatile spiro[4.5]decanone isomers.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A derivatized cyclodextrin CSP is recommended.

    • Primary Choice: Hydroxypropyl-β-cyclodextrin or a similar β-cyclodextrin phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 180 °C.

    • Final Hold: Hold at 180 °C for 5 minutes.

    • Optimization: Adjusting the ramp rate is a powerful tool. A slower ramp will generally improve resolution.[6]

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

  • Detector (FID): 250 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Hexane, Ethyl Acetate) at 0.5-1 mg/mL.

  • Injection Volume: 1 µL.

Self-Validation Steps:

  • Confirm the elution of the analyte by injecting a standard.

  • Inject a racemic mixture to observe peak splitting, indicating chiral recognition.

  • Optimize the temperature program to achieve baseline resolution (Rs > 1.5).

Section 4: Visualizations & Diagrams

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical decision-making process when encountering co-eluting peaks in an HPLC separation.

G cluster_0 start Problem: Poor Resolution (Rs < 1.5) opt_mp Optimize Mobile Phase (Vary % Modifier) start->opt_mp check_res1 Resolution Improved? opt_mp->check_res1 change_mod Change Modifier (e.g., IPA to EtOH) check_res1->change_mod No success Success: Baseline Separation (Rs > 1.5) check_res1->success Yes check_res2 Resolution Improved? change_mod->check_res2 reduce_flow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) check_res2->reduce_flow No check_res2->success Yes check_res3 Resolution Improved? reduce_flow->check_res3 change_csp Screen a Different CSP (e.g., Cellulose to Amylose) check_res3->change_csp No check_res3->success Yes change_csp->success Likely

Caption: A step-by-step workflow for troubleshooting poor resolution in HPLC.

Mechanism of Chiral Recognition on a CSP

This diagram illustrates the fundamental principle of chiral separation: the differential formation of transient diastereomeric complexes.

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Differential Interaction cluster_3 Racemate Racemic Mixture (R)-Isomer (S)-Isomer CSP Chiral Selector Complex_R (R)-Isomer-CSP Complex Stronger Interaction Longer Retention CSP->Complex_R 3-Point Interaction (e.g., H-bond, π-π, steric) Complex_S (S)-Isomer-CSP Complex Weaker Interaction Shorter Retention CSP->Complex_S Mismatched Interaction Elution Separated Peaks Complex_R->Elution Complex_S->Elution

Caption: Enantiomers form diastereomeric complexes with the CSP, leading to different retention times.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Jacob, M., Peng, L., Klein, M., Cleveland, T., & Farkas, T. (n.d.). A Systematic Approach to Chiral Screening. The Chiral Notebook, Phenomenex. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-571. Retrieved from [Link]

  • Šatínský, D., et al. (2019). Chiral mobile-phase additives in HPLC enantioseparations. In Methods in Molecular Biology (Vol. 2029, pp. 231-248). Humana, New York, NY. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). What column should I use for my application?. Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Phenomenex Inc. (n.d.). Applications. Retrieved from [Link]

  • Chiral Technologies. (n.d.). FAQs. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Abbattista, M., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 438-444. Retrieved from [Link]

  • Zhang, T., Holder, E., & Franco, P. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 411(29), 7595-7612. Retrieved from [Link]

  • Li, F., et al. (2020). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 56(73), 10732-10735. Retrieved from [Link]

  • Horváth, J., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3321. Retrieved from [Link]

  • Gatti, F. G., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5168. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Spiro[4.5]decanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[4.5]decanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize reaction conditions for the synthesis of this important structural motif. The spiro[4.5]decane framework is a key feature in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical aspect of modern organic chemistry.[1]

This resource is structured to provide both foundational knowledge and practical solutions to common challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of various synthetic strategies to empower you with the understanding needed to make informed decisions and adapt protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the spiro[4.5]decanone core?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern, stereochemical outcome, and available starting materials. The most prevalent strategies include:

  • Intramolecular Aldol Addition/Condensation: This classic approach involves the cyclization of a δ-keto-aldehyde or a 1,6-diketone to form the spirocyclic system. It is a powerful method for constructing the carbon framework, often with good control over ring size.[2][3][4]

  • Robinson Annulation: This tandem reaction, combining a Michael addition with an intramolecular aldol condensation, is a cornerstone of six-membered ring synthesis and can be adapted for spiro[4.5]decanone synthesis.[5][6]

  • Pauson-Khand Reaction (PKR): A formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, the PKR is a highly efficient method for constructing cyclopentenones, which can be key intermediates or directly form the five-membered ring of the spiro[4.5]decanone system.[7][8][9]

  • [3+2] Cycloaddition Reactions: Modern photocatalytic and organocatalytic [3+2] cycloaddition strategies offer mild and highly selective routes to functionalized spiro[4.5]decanones.[1][10][11][12]

  • Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective in activating alkynes and allenes for intramolecular cyclizations, providing a versatile entry to the spiro[4.5]decane framework.

Q2: How do I choose the best synthetic route for my target molecule?

A2: The optimal route depends on several factors:

  • Desired Stereochemistry: For enantioselective synthesis, methods employing chiral catalysts or auxiliaries, such as asymmetric Pauson-Khand reactions or organocatalytic cycloadditions, are preferred.

  • Substituent Tolerance: Some methods, like the Robinson annulation, can be sensitive to sterically demanding substituents. The substrate scope of each reaction should be carefully considered.

  • Availability of Starting Materials: The complexity and commercial availability of the precursors for each route will influence your choice.

  • Scalability: For large-scale synthesis, reaction efficiency, catalyst loading, and ease of purification are critical considerations.

Q3: What are the key factors influencing diastereoselectivity in spiro[4.5]decanone synthesis?

A3: Diastereoselectivity is often controlled by:

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable diastereomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. Aprotic and polar/coordinating solvents like DMF and acetonitrile have been shown to be effective in certain multicomponent reactions.[13]

  • Catalyst/Ligand System: In metal-catalyzed reactions, the steric and electronic properties of the ligands play a crucial role in directing the stereoselectivity.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions for the most frequently employed synthetic routes to spiro[4.5]decanones.

Method 1: Intramolecular Aldol Addition/Condensation

The intramolecular aldol reaction is a powerful tool for forming the five- or six-membered ring of the spirocycle. However, challenges such as low yield, competing side reactions, and poor selectivity can arise.

Issue 1: Low or No Conversion to the Desired Spiro[4.5]decanone

Potential Cause Explanation Troubleshooting Steps
Inefficient Enolate Formation The base may not be strong enough to deprotonate the α-carbon effectively, or steric hindrance may impede proton abstraction.- Use a stronger base (e.g., LDA instead of NaOH or KOH).- If using a weaker base, ensure anhydrous conditions as water can quench the enolate.- For sterically hindered substrates, consider using a less hindered base (e.g., KHMDS).
Unfavorable Ring Strain The desired cyclization may lead to a strained ring system, disfavoring the intramolecular reaction.- Re-evaluate the retrosynthetic analysis to ensure the formation of a thermodynamically stable 5- or 6-membered ring.- DFT calculations can help predict the feasibility of the cyclization.
Reversibility of the Aldol Addition The initial aldol addition is often reversible. If the subsequent dehydration (condensation) step is slow or inefficient, the equilibrium may favor the starting materials.- Increase the reaction temperature to drive the dehydration and shift the equilibrium towards the product.- Use a Dean-Stark trap to remove water as it is formed, driving the reaction forward.

Issue 2: Formation of Polymeric or Unidentified Side Products

Potential Cause Explanation Troubleshooting Steps
Intermolecular Aldol Reactions At high concentrations, the enolate can react with another molecule of the starting material instead of cyclizing.- Perform the reaction under high dilution conditions to favor the intramolecular pathway.- Add the substrate slowly to the base solution to maintain a low concentration of the enolate.
Cannizzaro Reaction (for substrates lacking α-hydrogens) If the starting material is an aldehyde without α-hydrogens, a competing Cannizzaro reaction can occur in the presence of a strong base.- This is less common for spiro[4.5]decanone precursors but should be considered if the substrate has this feature.- Use a non-nucleophilic base and carefully control the reaction conditions.
Decomposition of Starting Material or Product Harsh reaction conditions (strong base, high temperature) can lead to degradation.- Screen different bases and solvents to find milder conditions.- Optimize the reaction time to minimize exposure to harsh conditions.
Method 2: Pauson-Khand Reaction (PKR)

The PKR is a powerful method for the synthesis of cyclopentenones, but its success is highly dependent on the catalyst, substrate, and reaction conditions.

Issue 1: Low Yield of the Spirocyclic Product

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The cobalt-alkyne complex may not form efficiently, or the catalyst may be poisoned. Dicobalt octacarbonyl (Co₂(CO)₈) can degrade with air exposure.[9]- Use fresh, high-quality Co₂(CO)₈ and handle it under an inert atmosphere.- For catalytic versions, screen different cobalt precursors or other transition metal catalysts (e.g., Rh, Ir).[14]
Poor Alkene Coordination Sterically hindered or electron-deficient alkenes may not coordinate effectively to the metal center.- Use a more reactive alkene if the synthesis allows.- Increase the concentration of the alkene component.
Inefficient CO Insertion The migratory insertion of carbon monoxide can be a slow step.- Ensure a positive pressure of CO throughout the reaction.- Use promoters like N-oxides (e.g., N-methylmorpholine N-oxide, NMO) to facilitate CO insertion and allow for milder reaction conditions.[9]
Substrate Decomposition High temperatures required for thermal PKR can lead to decomposition of sensitive substrates.[9]- Use a promoter to lower the reaction temperature.- Consider photochemical or ultrasound-promoted PKR, which can often be performed at room temperature.

Issue 2: Poor Regio- or Diastereoselectivity

Potential Cause Explanation Troubleshooting Steps
Lack of Steric or Electronic Bias If the substituents on the alkyne and alkene are of similar size and electronic nature, a mixture of regioisomers can be formed.- Modify the substrate to introduce a larger steric directing group.- For intramolecular PKR, the tether length and geometry are crucial for controlling stereoselectivity.
Use of an Achiral Catalyst For enantioselective synthesis, a chiral catalyst system is required.- Employ a chiral ligand in conjunction with the metal catalyst.- Screen a library of chiral ligands to find the optimal one for your substrate.

Comparison of Key Synthetic Methodologies

The following table provides a comparative overview of the most common synthetic routes to spiro[4.5]decanones, highlighting their key features and typical performance.

Synthetic MethodKey PrecursorsReagents & ConditionsTypical Yield (%)Diastereoselectivity (d.r.)Key AdvantagesLimitations
Intramolecular Aldol Diketones or KetoaldehydesBase (e.g., NaOH, LDA), Solvent (e.g., EtOH, THF), Heat40-80Substrate dependentReadily available starting materials, straightforward procedure.Can be prone to side reactions, requires specific precursors.
Robinson Annulation Cyclic Ketone, α,β-Unsaturated KetoneBase (e.g., KOH, NaOEt), EtOH, Heat50-70Often lowWell-established, good for fused ring systems.Harsh conditions, can lead to mixtures of regioisomers.[5]
Pauson-Khand Reaction Enyne, COCo₂(CO)₈ (stoichiometric or catalytic), Heat or Promoter (e.g., NMO)40-90Generally high for intramolecular reactionsHigh atom economy, convergent, forms complex products in one step.Requires handling of CO gas and metal carbonyls, can have substrate limitations.
[3+2] Cycloaddition Olefin, CyclopropylaminePhotocatalyst or Organocatalyst, Light Source (for photo-catalysis)60-95Often high (up to >99:1)[1]Mild conditions, high selectivity, good functional group tolerance.May require specialized catalysts and equipment.
Gold-Catalyzed Cyclization Enyne or Allene-yneAu(I) or Au(III) catalyst, Solvent (e.g., DCM, Toluene)50-90Substrate and catalyst dependentMild conditions, high efficiency for alkyne activation.Cost of gold catalysts, potential for catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Aldol Condensation
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dicarbonyl precursor (1.0 eq) and the appropriate anhydrous solvent (e.g., THF, EtOH) to achieve high dilution (typically 0.01-0.05 M).

  • Base Addition: In a separate flask, prepare a solution of the base (e.g., 1.1 eq of LDA in THF, or 1.5 eq of KOH in EtOH).

  • Reaction Execution: Slowly add the dicarbonyl solution to the base solution at the desired temperature (e.g., -78 °C for LDA, or room temperature for KOH) over several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (for non-aqueous bases) or dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Promoted Pauson-Khand Reaction
  • Complex Formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the enyne precursor (1.0 eq) in an anhydrous, degassed solvent (e.g., toluene). Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 1-4 hours until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC analysis).

  • Promoter Addition: Add the promoter (e.g., 4.0 eq of NMO) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and open it to the air to decompose the excess cobalt carbonyls. Filter the mixture through a pad of Celite or silica gel, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Generalized Mechanism of Intramolecular Aldol Condensation

Aldol_Condensation Start Dicarbonyl Precursor Enolate Enolate Formation (Base) Start->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Cyclization->Aldol_Adduct Dehydration Dehydration (Heat/Acid/Base) Aldol_Adduct->Dehydration Product Spiro[4.5]decanone (α,β-Unsaturated) Dehydration->Product

Caption: Workflow for Intramolecular Aldol Condensation.

Troubleshooting Decision Tree for Low Yield in Pauson-Khand Reaction

PKR_Troubleshooting Start Low Yield in PKR Check_Catalyst Is the Co₂(CO)₈ fresh and handled under inert gas? Start->Check_Catalyst Fresh_Catalyst Use fresh Co₂(CO)₈ Check_Catalyst->Fresh_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Temp Screen temperatures (e.g., 40-100 °C) Check_Temp->Optimize_Temp No Check_Promoter Are you using a promoter? Check_Temp->Check_Promoter Yes Add_Promoter Add NMO or TMANO Check_Promoter->Add_Promoter No Check_CO Is there a positive pressure of CO? Check_Promoter->Check_CO Yes Increase_CO Ensure CO atmosphere Check_CO->Increase_CO No Consider_Alternative Consider alternative catalysts (Rh, Ir) or methods Check_CO->Consider_Alternative Yes

Caption: Decision tree for troubleshooting low PKR yield.

References

  • Holt-Martyn, J. P., Tumber, A., Rahman, M. Z., Lippl, K., Figg, W., McDonough, M. A., Chowdhury, R., & Schofield, C. J. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 500–504. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2024). Molecules, 29(7), 1507. [Link]

  • Intramolecular synthesis of spirocyclic aldol products 4, including determination of the relative configuration of 4 f by X‐ray crystallography. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]

  • Pauson-Khand Reaction. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of Spirocycles. (2011). Chemical Reviews, 111(11), 6987–7036.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers, 8(19), 5436-5471. [Link]

  • Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016, May 19). YouTube. [Link]

  • Pauson-Khand. (2021, March 1). YouTube. [Link]

  • Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube. [Link]

  • Co-Mediated Ring Forming Reactions. (2023, August 1). Chemistry LibreTexts. [Link]

  • The Intermolecular Pauson-Khand Reaction. (2005). Angewandte Chemie International Edition, 44(22), 3378-3401. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Spiro[4.5]decanones

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of spiro[4.5]decanones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate landscape of constructing these valuable spirocyclic scaffolds. The creation of the spirocyclic quaternary carbon stereocenter presents a formidable challenge in organic synthesis, demanding precise control over reaction conditions and a deep understanding of stereochemical principles.[1]

This document moves beyond standard protocols to provide a troubleshooting framework and answer frequently asked questions, grounded in mechanistic insights and field-proven strategies. Our goal is to empower you to diagnose experimental issues, optimize your reaction parameters, and rationally design your synthetic routes for maximal stereocontrol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of spiro[4.5]decanones in a practical question-and-answer format.

Q1: My spirocyclization reaction results in low diastereoselectivity (e.g., close to a 1:1 mixture of diastereomers). How can I improve it?

A1: Low diastereoselectivity is a common issue, typically stemming from insufficient energy differentiation between the diastereomeric transition states. The goal is to amplify these small energy differences to favor the formation of one diastereomer.

Initial Diagnosis: The first step is to determine if the reaction is under kinetic or thermodynamic control. Analyze a sample from the reaction at an early time point and compare it to the final product mixture. If the diastereomeric ratio (dr) changes significantly over time, the reaction may be equilibrating to the thermodynamic mixture. If the ratio is constant, it is likely under kinetic control.

Troubleshooting Workflow:

G cluster_0 cluster_1 Kinetic Solutions cluster_2 Thermodynamic Solutions start Low Diastereoselectivity Detected check_control Kinetic or Thermodynamic Control? start->check_control kinetic Kinetic Control check_control->kinetic  dr constant over time thermo Thermodynamic Control check_control->thermo  dr changes over time temp Lower Reaction Temperature kinetic->temp equilibrate Force Equilibration (e.g., add acid/base, heat) thermo->equilibrate trap Trap Kinetic Product (if desired) thermo->trap solvent Modify Solvent System temp->solvent catalyst Screen Catalysts / Ligands solvent->catalyst substrate Modify Substrate Sterics catalyst->substrate caption Decision workflow for troubleshooting low diastereoselectivity.

Caption: Decision workflow for troubleshooting low diastereoselectivity.

Strategies for Improvement (Kinetic Control):

  • Lower the Reaction Temperature: Reducing the temperature is the most effective initial step. It makes the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states. For example, reductions of spiro[4.5]decanones with L-Selectride® have shown temperature-dependent stereoselectivity.[2]

  • Solvent Optimization: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states. Screen a range of solvents (e.g., from non-polar toluene to polar acetonitrile or protic ethanol) to find conditions that maximize the energy gap between competing pathways.

  • Catalyst and Ligand Modification: The catalyst is the primary director of stereochemistry.

    • Organocatalysis: In reactions using chiral organocatalysts like BINOL-derived phosphoric acids, the steric environment of the catalyst's chiral pocket is paramount. Switching to a catalyst with bulkier groups (e.g., replacing phenyl with 2,4,6-triisopropylphenyl) can enhance facial shielding and improve diastereoselectivity.[3]

    • Metal Catalysis: For metal-catalyzed processes (e.g., using Rhodium or Palladium), the choice of chiral ligand is critical. The ligand's structure dictates the geometry of the metal center and how the substrate coordinates. Experiment with ligands of varying bite angles and steric demands. For instance, in Rh-catalyzed cyclopropanations, only specific catalysts like Rh₂(S-pPhTPCP)₄ may achieve high diastereoselectivity where others fail.[4]

  • Substrate Modification: If possible, modify the substrate to introduce a greater steric bias. Adding a bulky protecting group or substituent can physically block one face of the molecule, guiding the incoming reagent to the opposite face.

Q2: My asymmetric reaction is producing the spiro[4.5]decanone with low enantioselectivity (low ee). What are the primary causes and solutions?

A2: Low enantioselectivity indicates that the chiral catalyst or auxiliary is not effectively discriminating between the two enantiotopic faces of the prochiral substrate. This can be due to catalyst mismatch, reaction conditions, or substrate structure.

Potential Causes & Solutions:

  • Catalyst Inefficiency or Mismatch:

    • The Problem: The chosen chiral catalyst may not provide a sufficiently organized and asymmetric environment around the reactive center.

    • The Solution: A systematic screening of catalysts is essential. For organocatalyzed reactions, vary the backbone of the chiral scaffold (e.g., cinchona alkaloid vs. prolinol derivatives). For metal-catalyzed reactions, screen a library of chiral ligands. Enantioselective control remains a key challenge in many spirotetronate syntheses, often requiring complex steps to manipulate chiral auxiliaries.[5]

  • Background (Uncatalyzed) Reaction:

    • The Problem: A non-selective background reaction may be competing with the desired catalytic cycle, producing a racemic product that erodes the overall ee. This is common in reactions that can proceed, albeit slowly, without a catalyst.

    • The Solution: Lower the reaction temperature to slow down the higher-energy uncatalyzed pathway relative to the catalyzed one. You can also try lowering the concentration of the reactants to favor the bimolecular catalyzed pathway over any non-catalyzed pathways.

  • Substrate-Catalyst Mismatch:

    • The Problem: The substrate may lack the necessary functional groups to interact effectively with the chiral catalyst. Many asymmetric transformations rely on specific interactions (e.g., hydrogen bonding, π-stacking) to achieve high levels of organization in the transition state.

    • The Solution: If catalyst screening fails, consider minor modifications to the substrate. For example, adding a hydrogen-bond donor/acceptor group can create a crucial anchoring point for the catalyst, leading to better stereochemical communication.

  • Racemization of Product:

    • The Problem: The newly formed stereocenter might be labile under the reaction conditions, leading to racemization. This is particularly true for stereocenters alpha to a carbonyl group.[6]

    • The Solution: Use milder reaction conditions (lower temperature, weaker base/acid). If possible, quench the reaction as soon as it reaches completion and purify the product promptly under neutral pH conditions.

Q3: My spirocyclization reaction has a very low yield or fails to proceed. What troubleshooting steps should I take?

A3: Reaction failure typically points to issues with starting materials, catalyst activity, or fundamentally unsuitable reaction conditions.

Troubleshooting Protocol:

G start Low / No Yield check_sm 1. Verify Starting Material Purity & Integrity start->check_sm check_cat 2. Assess Catalyst Activity check_sm->check_cat check_cond 3. Re-evaluate Reaction Conditions check_cat->check_cond check_scope 4. Check Substrate Scope Limitations check_cond->check_scope caption Stepwise diagnosis for spirocyclization reaction failure.

Caption: Stepwise diagnosis for spirocyclization reaction failure.

  • Verify Starting Materials: Confirm the identity and purity of your reactants and reagents via NMR, LC-MS, etc. Ensure solvents are anhydrous and reagents are fresh, as many organometallic and organocatalytic systems are sensitive to moisture and air.

  • Assess Catalyst Activity:

    • Deactivation: The catalyst may have been deactivated. For metal catalysts, ensure they were handled under an inert atmosphere if required. For organocatalysts, ensure they are pure.

    • Run a Positive Control: Test the catalyst on a known, reliable substrate from the literature to confirm its activity. If the control reaction works, the issue lies with your specific substrate or conditions.

  • Re-evaluate Reaction Conditions:

    • Temperature: Some reactions require thermal activation. If you have been running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, some catalysts or intermediates may be unstable at higher temperatures.

    • Additives: Certain reactions require additives. For example, some Pd-catalyzed reactions need specific bases (e.g., Cs₂CO₃), while some electrochemical syntheses require mediators like ferrocene to proceed.[7][8]

  • Check Substrate Scope Limitations: Your substrate may simply be incompatible with the chosen method. For instance, a [3+2] cycloaddition using N-cyclopropylanilines was reported to fail with substrates bearing strong electron-withdrawing (p-Nitro) or donating (p-OMe) groups.[3] If your substrate falls outside the published scope, you may need to select an alternative synthetic strategy.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic strategy for my target spiro[4.5]decanone? (e.g., Cycloaddition vs. Rearrangement vs. RCM)

A1: The optimal strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

StrategyDescriptionBest Suited ForKey Challenges
Diels-Alder Cycloaddition A [4+2] cycloaddition to form the six-membered ring onto a cyclopentane-derived dienophile (or vice-versa).Constructing highly functionalized cyclohexene rings. Often used for spirotetronate cores.[5]Controlling regioselectivity and endo/exo selectivity. Lewis acid catalysis can enhance selectivity but may not always be successful.[10]
[3+2] Cycloaddition A three-atom component reacts with a two-atom component. For example, cyclopropylamines reacting with methylene-cyclohexanones.Accessing nitrogen-containing spiro[4.5]decanes (azaspirocycles).[3]Substrate scope can be limited; achieving high enantioselectivity can be difficult.[3]
Claisen Rearrangement A[7][7]-sigmatropic rearrangement of a vinyl ether precursor to form the spirocyclic C-C bond and set the quaternary center.Synthesizing specific, highly substituted natural products like gleenol with excellent stereocontrol.[2]Requires synthesis of a sterically congested and often complex rearrangement precursor.
Ring-Closing Metathesis (RCM) Uses a ruthenium catalyst to form the cyclopentane or cyclohexane ring from a diene precursor attached to an existing ring.Building the second ring onto a pre-functionalized carbocycle. Useful for formal syntheses of natural products like acorone.[11]Availability of the diene precursor; potential for formation of regioisomers.[2]
Dearomative Spirocyclization An intramolecular cyclization where an aromatic ring is dearomatized to form the spiro-cyclohexadienone system.Rapid construction of complex spiro[4.5]cyclohexadienones from planar aromatic precursors.[8]Can require specific oxidants or electrochemical conditions; controlling the position of cyclization.

Recommendation: Start by mapping your target's core structure to these strategies. If your target has a cyclohexene ring, consider Diels-Alder. If it is an azaspirocycle, a [3+2] cycloaddition might be ideal. For complex natural products with specific stereocenters, a biomimetic approach like a Claisen rearrangement could be most efficient.[2]

Q2: What are the fundamental differences in achieving stereocontrol with organocatalysis versus transition-metal catalysis in spiro[4.5]decanone synthesis?

A2: Both approaches create a chiral environment, but they do so through different modes of activation and interaction.

  • Organocatalysis:

    • Mechanism: Typically involves activation of the substrate through the formation of covalent intermediates (e.g., enamines, iminiums) or through non-covalent interactions like hydrogen bonding (e.g., with squaramides or phosphoric acids).[12]

    • Stereocontrol: Relies on the rigid, well-defined 3D structure of the catalyst. Steric shielding from bulky groups on the catalyst blocks one face of the reactive intermediate, directing the reaction partner to the other face.

    • Advantages: Generally less sensitive to air and moisture, avoids toxic heavy metals, and often provides high enantioselectivity through well-understood interaction models.

    • Causality Example: In a chiral phosphoric acid-catalyzed reaction, the substrate is activated and oriented by a network of hydrogen bonds within the catalyst's chiral pocket, dictating the stereochemical outcome.[3]

  • Transition-Metal Catalysis:

    • Mechanism: Involves the substrate coordinating to a chiral metal complex. The reaction occurs within the coordination sphere of the metal.

    • Stereocontrol: Is governed by the electronic and steric properties of the chiral ligands bound to the metal. The ligands create a chiral "pocket" around the metal center, forcing the substrate to adopt a specific conformation and controlling the trajectory of bond formation.

    • Advantages: Extraordinarily versatile, enabling a wide range of transformations not accessible to organocatalysis. Can achieve high turnover numbers.[4]

    • Causality Example: In a Rh-catalyzed asymmetric cyclopropanation, the chiral carboxylate ligands create a C₂-symmetric environment that forces the carbene intermediate to approach the olefin from a specific face, thereby controlling both diastereoselectivity and enantioselectivity.[4]

Key Experimental Protocol: Diastereoselective [3+2] Cycloaddition

This protocol is adapted from a reported synthesis of 2-amino-spiro[4.5]decane-6-ones, which highlights the use of synergistic organocatalysis and photocatalysis to achieve high diastereoselectivity.[3]

Objective: To synthesize a 2-amino-spiro[4.5]decane-6-one derivative with high diastereoselectivity (>95:5 dr).

Materials:

  • 2-Methylene-tetrahydronaphthalen-1-one derivative (1.0 equiv)

  • N-Cyclopropylaniline derivative (1.2 equiv)

  • (R)-BINOL-derived Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)

  • Dichloromethane (DCM), anhydrous (0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (460 nm)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-methylene-tetrahydronaphthalen-1-one (0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%), and anhydrous DCM (1.0 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Add the N-cyclopropylaniline derivative (0.12 mmol, 1.2 equiv) to the mixture.

  • Seal the tube and place it approximately 5 cm from the blue LED light source.

  • Irradiate the reaction mixture at room temperature, monitoring by TLC or LC-MS for the consumption of the starting material (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spiro[4.5]decanone product.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.

Self-Validation & Causality:

  • Why a chiral phosphoric acid? The acid protonates the aniline nitrogen, forming a chiral ion pair. This organized, hydrogen-bonded intermediate is crucial for facial discrimination during the cycloaddition, leading to high diastereoselectivity.[3]

  • Why photocatalysis? The light likely promotes the formation of a key radical cation intermediate from the N-cyclopropylaniline, initiating the [3+2] cycloaddition pathway under mild, metal-free conditions.[3]

  • Why anhydrous conditions? Water can compete for hydrogen bonding with the catalyst and substrate, disrupting the organized transition state and potentially lowering stereoselectivity.

References

  • Liu, F., Ruan, Z., Duan, X., Ma, R., Su, X., Liang, N., Xie, X., & She, X. (Year unavailable). Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. European Journal of Organic Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. MedChemComm. Available from: [Link]

  • Spitzner, D. (2016). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Available from: [Link]

  • Gautier, V., & Giraud, A. (2023). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. Available from: [Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available from: [Link]

  • Tiwari, D. P., & Van de Weghe, P. (2017). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available from: [Link]

  • Carda, M., et al. (1997). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Rios, R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. Available from: [Link]

  • Cao, Y.-X., et al. (2023). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric desymmetrization of spirocyclic ketones catalyzed by a supramolecular ruthenium complex 8b. Available from: [Link]

  • Lindsay, V. N. G., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Substrate scope spiro[4.5]decanes. Available from: [Link]

  • Zhou, X., et al. (2024). Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization. Chemical Communications (RSC Publishing). Available from: [Link]

  • Viudes, O. (2025). All-Heteroatom-Substituted Chiral Carbon Spiro Stereocenters. J. Am. Chem. Soc. Available from: [Link]

  • Smith, A. M. R., & Sutherland, A. (2013). Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC - NIH. Available from: [Link]

  • Reddy, D., & Gopisetti, S. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[1][5] Spiroketals. Organic Letters. Available from: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. Available from: [Link]

Sources

Navigating the Scale-Up of Spiro[4.5]decan-1-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex chemical syntheses is a critical juncture in the journey from laboratory discovery to industrial production. Spiro[4.5]decan-1-one, a valuable spirocyclic ketone, presents unique challenges and opportunities in this transition. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions encountered during the scale-up synthesis of this important molecule. Drawing upon established chemical principles and field-proven insights, this guide is designed to empower researchers and production chemists to navigate the complexities of large-scale spiroketone synthesis with confidence.

Troubleshooting Guide: From Flask to Reactor

This section addresses specific experimental issues that may arise during the scale-up of this compound synthesis. The solutions provided are grounded in practical experience and an understanding of the underlying chemical mechanisms.

Problem 1: Inconsistent Yields and Reaction Stalls

Q: We are experiencing significant batch-to-batch variability in the yield of our Robinson annulation reaction to form the spiro[4.5]decane core. Sometimes the reaction stalls before completion. What are the likely causes and how can we troubleshoot this?

A: Inconsistent yields and reaction stalls in a Robinson annulation at scale are often multifactorial. Here’s a systematic approach to diagnosing and resolving the issue:

  • Reagent Quality and Stoichiometry: At larger scales, minor impurities in starting materials like cyclopentanone or methyl vinyl ketone (MVK) can have a magnified inhibitory effect. Ensure rigorous quality control of all reagents. Precise stoichiometry is also critical; even small deviations can impact the delicate equilibrium of the Michael addition and subsequent aldol condensation.

  • Base Selection and Concentration: The choice and concentration of the base (e.g., NaOEt, KOH) are paramount. On a larger scale, localized high concentrations of base can lead to undesired side reactions, such as polymerization of MVK. Consider a slower, controlled addition of the base or the use of a milder, non-nucleophilic base.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can create "hot spots" and concentration gradients, leading to inconsistent reaction progress. Ensure your reactor's agitation is sufficient to maintain a homogenous reaction mixture. The geometry of the reactor and the impeller design are key factors to consider.

  • Water Content: The presence of water can interfere with the base-catalyzed reactions. Ensure all solvents and reagents are appropriately dried, and the reaction is performed under an inert atmosphere to prevent moisture ingress.

Problem 2: Formation of Intractable Byproducts

Q: During the workup and purification of this compound, we are observing a significant amount of a high-molecular-weight, tar-like substance that complicates isolation. What is this byproduct and how can we prevent its formation?

A: The formation of tar-like substances is a common issue in large-scale reactions involving α,β-unsaturated ketones like MVK. This is primarily due to the polymerization of MVK, which is often initiated by heat, light, or impurities.

  • Control of MVK Addition: Instead of adding all the MVK at the beginning, a slow, subsurface addition to the reaction mixture can help maintain a low instantaneous concentration, thus minimizing polymerization.

  • Temperature Management: Exothermic reactions can lead to temperature spikes that accelerate polymerization. Implement robust temperature control with adequate cooling capacity for your reactor.

  • Use of Polymerization Inhibitors: In some cases, the addition of a small amount of a radical scavenger, such as hydroquinone, to the MVK can prevent premature polymerization. However, this should be carefully evaluated to ensure it doesn't interfere with the desired reaction.

  • Optimized Workup: A prompt and efficient workup is crucial. Delays can lead to further byproduct formation. A well-designed extraction and quenching procedure will help to quickly isolate the desired product from reactive intermediates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic planning and execution of this compound synthesis on a larger scale.

Q1: Which synthetic route is most amenable to the multi-kilogram scale synthesis of this compound?

A: While several routes to the spiro[4.5]decane skeleton exist, the Robinson annulation remains a widely used and cost-effective method for large-scale production due to the availability of simple starting materials.[1] However, for more complex or stereochemically defined analogs, modern methods like gold-catalyzed enyne cyclizations may offer advantages in terms of efficiency and selectivity, though catalyst cost and removal can be a consideration at scale.[2]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A: Safety is paramount in any scale-up operation. Key considerations include:

  • Thermal Hazards: The Robinson annulation can be exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, is essential to understand the heat flow and ensure adequate cooling capacity to prevent thermal runaways.

  • Reagent Handling: Methyl vinyl ketone is a volatile and toxic lachrymator. Appropriate personal protective equipment (PPE) and closed-system handling are mandatory.

  • Pressure Management: Reactions that generate gaseous byproducts must be conducted in appropriately rated vessels with pressure relief systems.

  • Solvent Safety: Large volumes of flammable organic solvents require proper grounding and inert atmosphere operations to prevent static discharge and potential ignition sources.

Q3: How can we effectively monitor the progress of the reaction in a large-scale reactor?

A: In-process controls (IPCs) are crucial for monitoring reaction progress and making informed decisions.[3] For the synthesis of this compound, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of starting materials and the formation of the product and key intermediates.

  • Gas Chromatography (GC): GC can be used to monitor the disappearance of volatile starting materials like MVK.

  • Infrared (IR) Spectroscopy: In-situ IR probes can provide real-time information about the formation of the ketone functional group and the disappearance of the α,β-unsaturated ketone.

Q4: What are the most effective methods for purifying this compound at an industrial scale?

A: The choice of purification method will depend on the purity requirements and the nature of the impurities.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, fractional distillation under reduced pressure is a highly effective and scalable purification method.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity. Solvent selection and cooling profiles are critical parameters to optimize for large-scale crystallization.

  • Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods are ineffective.

Experimental Workflow & Data

Illustrative Scale-Up Protocol: Robinson Annulation

This protocol provides a general framework for the scale-up synthesis of this compound. Note: This is a conceptual protocol and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel is charged with cyclopentanone (10 kg, 118.9 mol) and toluene (40 L).

  • Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Base Addition: A solution of potassium hydroxide (1.0 kg, 17.8 mol) in ethanol (10 L) is added dropwise over 1 hour, maintaining the internal temperature below 25°C.

  • MVK Addition: Methyl vinyl ketone (8.3 kg, 118.4 mol) is added subsurface via a dip tube over 4 hours, ensuring the temperature does not exceed 30°C.

  • Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of cyclopentanone.

  • Quenching: Once the reaction is complete, the mixture is cooled to 10°C and quenched by the slow addition of 10% aqueous hydrochloric acid until the pH is neutral.

  • Workup: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Comparative Data of Synthetic Routes
Synthetic RouteKey TransformationTypical Yield (%)Key AdvantagesKey Limitations at Scale
Robinson AnnulationMichael addition followed by aldol condensation50-70Cost-effective, readily available starting materialsPotential for byproduct formation, requires careful temperature control
Organocuprate Addition1,4-addition of an organocuprate to an enone70-85High selectivity, milder conditionsStoichiometric use of copper, waste generation
Gold-Catalyzed Enyne CyclizationIntramolecular cyclization of an enyne>90High atom economy, excellent selectivityHigh cost of catalyst, potential for catalyst leaching

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product reagents Starting Materials (Cyclopentanone, MVK) qc Quality Control reagents->qc Sampling reactor Reactor Charging qc->reactor reaction Robinson Annulation (Controlled Addition & Temp) reactor->reaction monitoring In-Process Control (HPLC, GC) reaction->monitoring Real-time Analysis monitoring->reaction Feedback Loop workup Quenching & Extraction monitoring->workup Reaction Completion purification Vacuum Distillation workup->purification final_qc Final Product QC purification->final_qc Sampling product This compound final_qc->product

Caption: A generalized workflow for the scale-up synthesis of this compound.

References

  • [Synthesis of 1, 4-dioxo spiro[1][4] decane-8-one. Google Patents. CN100355746C.]()

Sources

Technical Support Center: Troubleshooting Low Yields in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reactions. Spirocycles are a cornerstone of modern medicinal chemistry, offering unique three-dimensional structures that can significantly improve pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] The rigid framework of spirocycles helps to lock molecular conformations, optimizing the orientation of binding elements for interaction with biological targets.[3][4] However, the construction of these sterically demanding quaternary centers can be challenging, often leading to issues with reaction yield and selectivity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing and resolving common issues encountered during spirocyclization experiments.

Part 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format. It is structured to help you systematically diagnose the root cause of low yields and implement effective solutions.

Q1: My spirocyclization reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix this?

A1: Low or no conversion is one of the most frequent challenges and typically points to issues with reaction kinetics or catalyst activity. A systematic approach is crucial for diagnosis.

Causality Analysis:

The root cause can often be traced to one of four areas: (1) Insufficient Reactivity of the Substrate, (2) Catalyst and Reagent Issues, (3) Suboptimal Reaction Conditions, or (4) Procedural Errors.

Diagnostic Workflow:

First, confirm the integrity of your starting materials and reagents. A simple check by NMR or LC-MS can save significant time. If materials are pure, proceed with the workflow below.

G start Low / No Conversion Observed check_sm 1. Confirm Purity of Starting Material & Reagents start->check_sm check_cat 2. Evaluate Catalyst & Ligand Integrity check_sm->check_cat Materials OK sub_sm Sub-optimal Substrate? - Steric hindrance? - Poor electronics? check_sm->sub_sm check_cond 3. Re-evaluate Reaction Conditions check_cat->check_cond Catalyst OK sub_cat Catalyst Deactivated? - Impurities (H2O, O2)? - Incorrect ligand? check_cat->sub_cat optimize 4. Systematic Optimization check_cond->optimize Conditions Seem Correct sub_cond Conditions Incorrect? - Temperature too low? - Wrong solvent? - Concentration too dilute? check_cond->sub_cond sub_opt Perform Screening: - Temperature Screen - Solvent Screen - Catalyst/Ligand Screen optimize->sub_opt

Caption: Systematic workflow for diagnosing low conversion.

Troubleshooting Steps & Solutions:
  • Substrate Reactivity:

    • Steric Hindrance: Bulky groups near the reacting centers can prevent the necessary orbital overlap for cyclization.[5][6] If you suspect sterics are an issue, consider redesigning the substrate with smaller protecting groups or a longer tether between the nucleophilic and electrophilic centers.

    • Electronic Effects: The electronic nature of your substrate is critical. For example, in many metal-catalyzed reactions, electron-rich nucleophiles and electron-poor electrophiles are required.[7][8] If your substrate has unfavorable electronics (e.g., an electron-withdrawing group near the nucleophilic atom), the activation energy for the cyclization step may be too high. Modifying substituents on aromatic rings can tune the electronic properties.[9]

  • Catalyst & Reagent Issues:

    • Catalyst Deactivation: Many catalysts, particularly organometallic complexes (e.g., Pd, Ni), are sensitive to air, moisture, and impurities in solvents or reagents.[10][11] Ensure all reagents and solvents are rigorously dried and degassed. Catalyst deactivation can also occur via reaction with substrates or products.[12]

    • Incorrect Catalyst/Ligand Choice: The choice of catalyst and ligand is paramount. For enantioselective reactions, the chiral ligand is key. A mismatch between the metal, ligand, and substrate can lead to a complete lack of reactivity.[7] It may be necessary to screen a panel of catalysts and ligands.

  • Reaction Conditions:

    • Temperature: Many spirocyclizations require heating to overcome a significant activation barrier.[13] Conversely, some reactions are sensitive to high temperatures, which can cause decomposition of the starting material, reagents, or product.[13] Perform a temperature screen (e.g., RT, 40 °C, 60 °C, 80 °C) on a small scale.

    • Solvent: The solvent can dramatically influence reaction rates and outcomes. It can affect substrate solubility, catalyst stability, and even participate in the reaction mechanism through hydrogen bonding or other interactions.[14] A solvent screen is often a highly effective optimization strategy.

    • Concentration: Bimolecular reactions can be sensitive to concentration. If the reaction is too dilute, the rate may be impractically slow. However, high concentrations can sometimes favor intermolecular side reactions over the desired intramolecular spirocyclization.

Q2: My reaction is messy, with significant formation of side products. How can I improve selectivity?

A2: Poor selectivity is common when multiple reactive pathways are available to the substrate or intermediates. Identifying the structure of the major byproducts is the first and most critical step.

Common Side Reactions:
  • Intermolecular Reaction: Instead of cyclizing, two molecules of the starting material react with each other, leading to dimers or polymers. This is often an issue at high concentrations.

  • Decomposition: The starting material or product is unstable under the reaction conditions (e.g., high temperature, presence of a strong acid/base).

  • Rearrangement: The intermediate undergoes an alternative, undesired rearrangement. For example, in some dearomative spirocyclizations, a semi-pinacol type rearrangement is a key step, but other pathways can compete.[15]

  • Simple Addition/Reduction: The nucleophile adds to an external reagent or is protonated rather than participating in the cyclization.

G SM Starting Material INT Reactive Intermediate SM->INT Reaction Conditions Decomp Decomposition Products SM->Decomp Decomposition Desired Desired Spirocycle INT->Desired Intramolecular Spirocyclization (Desired Pathway) Dimer Intermolecular Product (Dimer/Polymer) INT->Dimer Intermolecular Reaction Rearr Rearranged Product INT->Rearr Alternative Rearrangement

Caption: Competing pathways in spirocyclization reactions.

Strategies for Improving Selectivity:
  • Adjust Concentration: To favor the intramolecular cyclization over intermolecular side reactions, try running the reaction at a lower concentration. Syringe-pump addition of the substrate over several hours (pseudo-high dilution) can be very effective.

  • Modify Reaction Temperature: Side reactions may have different activation energies than the desired reaction. Lowering the temperature can often suppress undesired pathways.

  • Re-evaluate Catalyst/Reagents: A different catalyst or ligand system may favor a different mechanistic pathway. For instance, in palladium-catalyzed reactions, the ligand can influence the rate of reductive elimination versus other competing pathways.[16]

  • Protecting Groups: If a functional group elsewhere in the molecule is interfering, consider protecting it.

Q3: The yield of my spirocyclization is acceptable, but the diastereoselectivity is poor. How can I improve it?

A3: Controlling diastereoselectivity in the formation of a quaternary spiro-center is a significant synthetic challenge. The stereochemical outcome is determined during the C-C bond-forming step, and is influenced by steric interactions in the transition state.

Key Influencing Factors:
  • Substrate Control: The inherent chirality and conformation of the substrate can direct the approach of the reacting moieties. A rigid substrate often gives higher diastereoselectivity.

  • Reagent Control: The choice of catalyst, ligand, or base can have a profound impact on the transition state geometry. Chiral ligands are designed specifically for this purpose in enantioselective reactions, but achiral ligands can also strongly influence diastereoselectivity.

  • Solvent and Additives: The solvent can influence the transition state by solvation effects. Additives, such as lithium salts (e.g., LiBr, LiCl), can coordinate to intermediates and alter their reactivity and steric environment, thereby improving diastereoselectivity.[17]

Optimization Protocol for Diastereoselectivity:

A systematic screening approach is the most effective way to improve diastereoselectivity.

Table 1: Example Screening Parameters for Improving Diastereoselectivity

Parameter Variables to Screen Rationale
Temperature -20 °C, 0 °C, Room Temp, 40 °CLower temperatures often increase selectivity by magnifying small energy differences between diastereomeric transition states.
Solvent Toluene, THF, Dioxane, CH₂Cl₂, MeCNSolvent polarity and coordinating ability can alter transition state geometry and stability.
Base (if applicable) LDA, LHMDS, KHMDS, DBUThe size and counter-ion of the base can significantly influence the aggregation state and steric environment of the nucleophile.[17]
Additives LiCl, LiBr, ZnCl₂, Ti(Oi-Pr)₄Lewis acidic additives can chelate to the substrate, creating a more rigid and organized transition state.[17]

Experimental Protocol: Small-Scale Screening

  • Set up an array of small-scale reactions (e.g., in 1-dram vials) under an inert atmosphere.

  • To each vial, add the starting material and solvent.

  • Add the variable being tested (e.g., different additive, different base).

  • Initiate all reactions simultaneously by adding the final common reagent (e.g., catalyst solution).

  • Stir at the designated temperature for a set period (e.g., 12 hours).

  • Quench all reactions and take a small aliquot from each for analysis.

  • Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and diastereomeric ratio (d.r.). This avoids losses during workup and gives a more accurate picture of the reaction's performance.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the most critical factors to consider when choosing a catalyst system for a spirocyclization reaction?

A4: The choice of catalyst is dictated by the specific transformation you are trying to achieve. Key considerations include:

  • Reaction Type: Different catalysts excel at different reactions. For example, palladium or nickel catalysts are often used for cross-coupling type spirocyclizations.[7][16] Biocatalysts like Cytochrome P450s can perform oxidative dearomative spirocyclizations under mild conditions.[15]

  • Functional Group Tolerance: The catalyst must be compatible with all functional groups in your molecule. Some catalysts are sensitive to acidic protons (e.g., from alcohols or amines), while others might react with alkenes or alkynes.[7]

  • Stereoselectivity: If you require control over stereochemistry (enantio- or diastereoselectivity), you will need a chiral catalyst system, typically a metal precursor combined with a chiral ligand, or a biocatalyst.[15][18]

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst and ligands are important practical considerations.

Q5: How do I properly set up and monitor a spirocyclization reaction to maximize my chances of success?

A5: Careful experimental technique is non-negotiable for complex reactions.[19]

  • Glassware and Atmosphere: Always use flame- or oven-dried glassware to eliminate water. Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen).

  • Reagent Purity: Use purified solvents and reagents. Impurities can inhibit or poison catalysts. If necessary, distill solvents and recrystallize solid reagents.

  • Order of Addition: The order in which you add reagents can be critical. Often, the catalyst and ligand are pre-mixed to form the active species before the substrate is added.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This allows you to:

    • Determine when the reaction is complete.

    • Observe the formation of byproducts in real-time.

    • Identify if the reaction has stalled or if the product is decomposing.[19] Quench the reaction as soon as it is complete to prevent product degradation or the formation of further byproducts.

Q6: I'm working on a drug discovery project. What are the key advantages of using spirocycles, and are there any common liabilities to be aware of?

A6: Spirocycles are increasingly popular in drug discovery for several reasons:[1][20]

  • Improved Physicochemical Properties: Introducing a spirocyclic core increases the fraction of sp³-hybridized carbons (Fsp³), which often leads to better solubility, improved metabolic stability, and reduced off-target effects compared to flat, aromatic molecules.[4]

  • Three-Dimensionality and Potency: The rigid 3D structure of a spirocycle can present substituents to a biological target in a well-defined spatial orientation, leading to a tighter and more selective binding interaction, which can increase potency.[3]

  • Chemical Novelty: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for new intellectual property.

Potential Liabilities:

  • Synthetic Complexity: The synthesis of spirocycles can be challenging and require multi-step sequences, which can be a hurdle for rapid library synthesis and large-scale production.[20][21]

  • Purification: The separation of diastereomers can be difficult, often requiring chiral chromatography, which is expensive and not always scalable.

  • Rigidity: While often an advantage, the conformational restriction of a spirocycle means that if the fixed conformation is not optimal for binding, there is little flexibility for it to adapt, which can lead to a complete loss of activity.[1]

References

  • D. A. Watson, M. J. B. Fan, E. J. T. T. D. Buchwald. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Y. Zhang, J. Liu, Y. Tang.
  • P. Pérez-Gálan, N. A. G. Bandeira, G. P. McGlacken, et al. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • J. Org. Chem. Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. PubMed.
  • E. V. Zaytseva, D. G. Mazhukin. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.
  • A. M. S. Silva, et al. Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
  • Various Authors.
  • T. C. Fessard, S. P. Andrews. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • L. C. da S. Cruz, L. S. M. de Oliveira. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

  • How to Improve Yield. University of Rochester, Department of Chemistry.
  • S. M. Papoular, J. L. Zafra, J. M. Garcia, et al. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions (RSC Publishing). [Link]

  • L. C. da S. Cruz, L. S. M. de Oliveira. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • M. Takahashi, I. Hirota, T. Nakano, et al. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • S. D. Rychnovsky, B. D. C. A. T. B. D. Rogers. Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals. PMC. [Link]

  • The main pathways of catalyst deactivation.
  • Lec 13 Catalyst deactivation. YouTube. [Link]

  • L. Z. Zhang, et al. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC - PubMed Central. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • M. F. M. F. C. Pinheiro, C. S. da C. R. Borges. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Optimization of catalysts, solvents, and temperature in the synthesis of 4a. ResearchGate. [Link]

  • L. Z. Zhang, et al. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. ResearchGate. [Link]

  • A. J. Guerrero, C. A. F. M. F. Correia. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
  • Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. University of Groningen. [Link]

  • A. E. Cleves, A. N. Jain. Obstacles and innovations of macrocyclic drug development. Drug Target Review.
  • Reaction conditions tune catalytic selectivity. ScienceDaily. [Link]

  • X. Zhang, Z. Lu, X. P. Zhang. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH. [Link]

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Technical Support Center: Characterization of Impurities in Spiro[4.5]decan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Spiro[4.5]decan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic ketone. The unique three-dimensional structure of this compound makes it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients.[1] However, like any multi-step organic synthesis, the path to a pure product is often accompanied by the formation of impurities. Understanding, identifying, and controlling these impurities is critical for ensuring the safety, efficacy, and reproducibility of your final product.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you navigate the challenges of impurity characterization in your this compound synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your synthesis and analysis of this compound. The question-and-answer format is designed to guide you through a logical diagnostic process.

Issue 1: Unexpected Peaks in Your GC-MS Analysis of the Crude Product

Q1: I've just run a GC-MS of my crude this compound reaction mixture and see several unexpected peaks. What are the likely culprits?

A1: The presence of multiple peaks in your GC-MS chromatogram is a common observation in complex organic syntheses. Based on the typical synthetic routes to this compound, such as the Robinson annulation of cyclopentanone with methyl vinyl ketone (MVK), these unexpected peaks are likely to be a combination of unreacted starting materials, reaction intermediates, and various side-products.[2]

Potential Impurities to Consider:

  • Unreacted Starting Materials:

    • Cyclopentanone

    • Methyl vinyl ketone (or its precursors if generated in situ)

  • Intermediates:

    • The initial Michael adduct: 2-(3-oxobutyl)cyclopentan-1-one. This is the product of the first step of the Robinson annulation.

    • The aldol addition product: A bicyclic hydroxyketone intermediate formed before the final dehydration step.

  • Side-Products:

    • Polymerized Methyl Vinyl Ketone: MVK is prone to polymerization, especially under basic conditions, leading to a complex mixture of oligomers and polymers that may appear as a broad hump or multiple peaks in your chromatogram.[3]

    • Double Alkylation Products: The enolate of cyclopentanone can react with a second molecule of MVK, leading to a higher molecular weight byproduct.[3]

    • Alternative Cyclization Products: While the formation of a six-membered ring is thermodynamically favored in the intramolecular aldol condensation step, the formation of a less stable four-membered ring product is a theoretical possibility, though less likely.[4]

    • Self-Condensation Products of Cyclopentanone: Under basic conditions, cyclopentanone can undergo self-aldol condensation to form a dimer.

Q2: How can I confirm the identity of these unexpected peaks?

A2: A multi-faceted analytical approach is essential for unambiguous peak identification.

  • Mass Spectrometry (MS) Analysis:

    • Carefully analyze the mass spectrum of each unexpected peak. The molecular ion peak (M+) will give you the molecular weight of the compound.

    • Compare the fragmentation patterns to known spectra in databases like the NIST Mass Spectral Library. This can often provide a preliminary identification of common starting materials and byproducts.[5]

  • Spiking Experiments:

    • Inject authentic samples of your starting materials (cyclopentanone and MVK) into the GC-MS under the same conditions as your crude sample. If a peak in your crude sample has the same retention time and mass spectrum as a standard, you have a positive identification.

  • NMR Spectroscopy of the Crude Mixture:

    • While complex, a ¹H and ¹³C NMR of your crude product can provide valuable information. Look for characteristic signals of your starting materials and compare the spectral data to literature values.[6]

  • Fractionation and Individual Analysis:

    • If the crude mixture is too complex, consider a preliminary purification by flash column chromatography to separate the major components. You can then analyze each fraction by GC-MS and NMR for a more straightforward identification.

Issue 2: The Final Purified Product Shows Low Purity by HPLC or GC Analysis

Q1: After purification by column chromatography or distillation, my this compound still shows significant impurities. What could be the reason?

A1: This indicates that your purification method may not be effective at separating the impurities from your desired product. This often occurs when the impurities have similar physical properties (e.g., polarity, boiling point) to this compound.

Possible Scenarios and Solutions:

  • Co-eluting Impurities in Column Chromatography:

    • Problem: An impurity may have a very similar polarity to your product, causing it to elute at the same time.

    • Solution:

      • Optimize Your Solvent System: Experiment with different solvent mixtures to improve the separation. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can sometimes resolve closely eluting compounds.

      • Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase, such as alumina or a reverse-phase C18 silica, which may offer different selectivity.

  • Azeotrope Formation during Distillation:

    • Problem: Your product may form an azeotrope with an impurity, making separation by simple distillation impossible.

    • Solution:

      • Fractional Distillation: A fractional distillation column with a higher number of theoretical plates can sometimes separate close-boiling components.

      • Alternative Purification: If distillation is ineffective, you will need to rely on other methods like column chromatography or recrystallization (if your product is a solid at room temperature).

  • Thermal Decomposition during Purification:

    • Problem: this compound or some of the impurities might be thermally labile and decompose during high-temperature distillation or even on the GC column.

    • Solution:

      • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point and minimize thermal degradation.

      • Use a Lower GC Injection Port Temperature: If you suspect decomposition on the GC, try lowering the injector temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its inherent impurity risks?

A1: One of the most classic and widely used methods for the synthesis of this compound is the Robinson annulation .[2] This reaction involves a Michael addition of a ketone enolate (from cyclopentanone) to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation.[7]

Inherent Impurity Risks with the Robinson Annulation:

  • Polymerization of MVK: As mentioned in the troubleshooting guide, MVK is highly susceptible to polymerization under the basic conditions of the reaction. This is often a major source of byproducts.[3]

  • Formation of the Michael Adduct as a Stable Impurity: If the final aldol condensation and dehydration steps do not go to completion, the intermediate 1,5-diketone (the Michael adduct) will remain as a significant impurity.

  • Self-Condensation of Starting Materials: Both cyclopentanone and MVK can undergo self-condensation reactions, leading to a variety of dimeric and oligomeric impurities.

  • Regioselectivity Issues: If an unsymmetrical ketone is used as the starting material, there is a risk of forming different regioisomers.

Q2: What are the best analytical techniques for routine purity checks of this compound?

A2: For routine analysis, a combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): GC is an excellent technique for separating volatile and semi-volatile compounds like this compound and its likely impurities.

    • GC-FID: Provides quantitative information on the relative amounts of each component.

    • GC-MS: Provides both quantitative data and structural information from the mass spectrum of each peak, which is invaluable for impurity identification.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: While this compound itself does not have a strong UV chromophore, HPLC can be a powerful tool, especially for less volatile or thermally sensitive impurities. Derivatization of the ketone functionality can be employed to enhance UV detection if necessary.

Q3: How can I use NMR spectroscopy to characterize impurities?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of impurities, especially when they can be isolated.

  • ¹H NMR: Can reveal the presence of impurities through unexpected signals. For example, the presence of unreacted cyclopentanone would show a characteristic singlet, while the Michael adduct would have a distinct set of proton signals.

  • ¹³C NMR: Provides information on the carbon skeleton of the impurities. The chemical shift of the carbonyl carbon can be particularly informative.

  • 2D NMR Techniques (COSY, HSQC, HMBC): If an impurity can be isolated in sufficient quantity, 2D NMR experiments can be used to piece together its complete structure by establishing connectivity between protons and carbons.

Q4: Are there any specific safety precautions I should take when handling potential impurities?

A4: Yes. While the specific toxicology of every potential impurity may not be known, it is crucial to handle all chemicals with appropriate care.

  • Assume Toxicity: Treat all unknown impurities as potentially hazardous.

  • Use Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Work in a Ventilated Area: Perform all manipulations of crude reaction mixtures and isolated impurities in a well-ventilated fume hood.

  • Consult Safety Data Sheets (SDS): Review the SDS for all known starting materials and reagents to be aware of their specific hazards.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of a Crude Reaction Mixture
  • Quench the Reaction: At the end of your reaction, carefully quench the reaction mixture as per your established protocol (e.g., by adding a mild acid).

  • Extraction: Perform a liquid-liquid extraction to isolate the organic components. A common choice is to extract with a solvent like dichloromethane or ethyl acetate.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration: Filter off the drying agent.

  • Concentration: Carefully remove the solvent using a rotary evaporator. Do not evaporate to complete dryness , as this can lead to the loss of volatile components. Leave a small amount of solvent.

  • Dilution: Take a small aliquot (e.g., 1-2 drops) of the concentrated crude oil and dissolve it in a suitable solvent for GC analysis (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Analysis: Inject the diluted sample into the GC-MS.

Protocol 2: ¹H NMR Sample Preparation for Impurity Identification
  • Isolate the Impurity (if possible): If you can separate an unknown peak by preparative TLC or column chromatography, collect the fraction containing the impurity.

  • Remove the Solvent: Carefully remove the chromatography solvent under reduced pressure.

  • Dissolve in Deuterated Solvent: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃).

  • Add an Internal Standard (Optional but Recommended): Add a small amount of a known internal standard (e.g., tetramethylsilane - TMS) for accurate chemical shift referencing.

  • Acquire the Spectrum: Acquire the ¹H NMR spectrum.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the primary reaction pathway for the synthesis of this compound via the Robinson annulation and highlights potential points of impurity formation.

G Start Cyclopentanone + Methyl Vinyl Ketone Enolate Cyclopentanone Enolate Start->Enolate Base Polymer MVK Polymerization Start->Polymer Side Reaction MichaelAdduct Michael Adduct (1,5-Diketone) Enolate->MichaelAdduct Michael Addition DoubleAlkylation Double Alkylation Product Enolate->DoubleAlkylation Side Reaction (Excess MVK) SelfCondensation Cyclopentanone Self-Condensation Enolate->SelfCondensation Side Reaction AldolIntermediate Bicyclic Hydroxyketone (Aldol Adduct) MichaelAdduct->AldolIntermediate Intramolecular Aldol Addition Product This compound AldolIntermediate->Product Dehydration

Caption: Robinson Annulation pathway and common side reactions.

G CrudeSample Crude this compound Sample GCMS GC-MS Analysis CrudeSample->GCMS NMR NMR Spectroscopy CrudeSample->NMR HPLC HPLC Analysis CrudeSample->HPLC IdentifySM Identify Unreacted Starting Materials GCMS->IdentifySM IdentifyIntermediates Identify Reaction Intermediates GCMS->IdentifyIntermediates IdentifyByproducts Identify Side-Products GCMS->IdentifyByproducts NMR->IdentifySM NMR->IdentifyIntermediates NMR->IdentifyByproducts HPLC->IdentifyByproducts StructureElucidation Full Structural Elucidation of Unknowns IdentifyIntermediates->StructureElucidation IdentifyByproducts->StructureElucidation

Caption: Workflow for the analytical characterization of impurities.

References

  • Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 2015. URL: [Link]

  • The Robinson Annulation. Master Organic Chemistry. URL: [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. URL: [Link]

  • Intramolecular Aldol Reactions. Chemistry LibreTexts. URL: [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Medicinal Plants Studies. URL: [Link]

  • Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for Determination of Mole Ratio of Lactide/Caprolactone Copolymers. Symbiosis Online Publishing. URL: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. URL: [Link]

  • Robinson annulation. Wikipedia. URL: [Link]

  • Robinson Annulation. Organic Chemistry Portal. URL: [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane framework is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds. Its unique three-dimensional architecture imparts desirable physicochemical properties, making it a valuable scaffold in medicinal chemistry and drug discovery. At the heart of many of these complex molecules lies the spiro[4.5]decan-1-one core. The efficient and strategic synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying mechanisms, experimental protocols, and relative merits of each approach to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to this compound and its Synthetic Challenges

This compound is a bicyclic ketone characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, the spirocenter. The synthesis of this spirocyclic ketone presents a unique set of challenges, primarily centered around the construction of the sterically demanding quaternary spirocyclic carbon. An ideal synthetic route should be efficient, high-yielding, scalable, and utilize readily available starting materials. This guide will explore and contrast four major synthetic strategies: the Robinson Annulation, Intramolecular Alkylation, the Diels-Alder Reaction, and a multi-step approach involving Wittig Reaction and Claisen Rearrangement.

The Robinson Annulation Approach

The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis that combines a Michael addition with an intramolecular aldol condensation.[1][2] This tandem reaction is a convergent and often efficient method for the construction of six-membered rings.

Mechanistic Rationale

The synthesis of this compound via a Robinson-type strategy involves the reaction of cyclopentanone with an appropriate α,β-unsaturated ketone, such as 1-penten-3-one. The key steps are:

  • Enolate Formation: Cyclopentanone is deprotonated with a base to form a nucleophilic enolate.

  • Michael Addition: The cyclopentanone enolate undergoes a conjugate addition to the α,β-unsaturated ketone (the Michael acceptor). This step forms the crucial carbon-carbon bond that will ultimately lead to the spirocyclic junction.

  • Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed on the newly introduced ketone, which then attacks the original cyclopentanone carbonyl.

  • Dehydration: The resulting aldol adduct readily dehydrates to afford the more stable α,β-unsaturated ketone, which upon reduction yields the target this compound.

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Cyclopentanone Cyclopentanone Michael_Addition Michael Addition Cyclopentanone->Michael_Addition Pentenone 1-Penten-3-one Pentenone->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation 1,5-Diketone Intermediate Reduction Reduction Aldol_Condensation->Reduction α,β-Unsaturated Spiroketone Spiro_Decanone This compound Reduction->Spiro_Decanone

Figure 1: Robinson Annulation workflow for this compound.

Experimental Protocol

A typical procedure involves the slow addition of the α,β-unsaturated ketone to a basic solution of the cyclic ketone.

  • Reaction Setup: A solution of cyclopentanone in an appropriate solvent (e.g., ethanol, methanol) is treated with a base such as sodium ethoxide or potassium hydroxide.

  • Michael Addition: 1-Penten-3-one is added dropwise to the cooled solution. The reaction mixture is stirred for several hours to allow for the completion of the Michael addition.

  • Cyclization and Dehydration: The reaction is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup and Purification: After cooling, the reaction is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

  • Reduction: The resulting spiro[4.5]dec-6-en-1-one is then reduced, for example, by catalytic hydrogenation, to yield this compound.

Performance Analysis
MetricPerformance
Yield Moderate to Good
Atom Economy Good
Scalability Generally good, but can be limited by side reactions.
Reagent Availability Starting materials are commercially available.
Safety & Handling α,β-unsaturated ketones can be lachrymatory and toxic.
Key Advantage Convergent, one-pot potential for the core structure.
Key Disadvantage Potential for polymerization of the Michael acceptor and other side reactions.

Intramolecular Alkylation Strategy

This approach relies on the formation of a carbon-carbon bond through the intramolecular nucleophilic substitution of a suitable precursor. It is a straightforward and often high-yielding method for the construction of cyclic systems.

Mechanistic Rationale

The synthesis begins with the preparation of a cyclopentanone derivative bearing a tether with a suitable leaving group.

  • Precursor Synthesis: A common precursor is 1-(4-halobutyl)cyclopentane-1-carbonitrile or a related aldehyde/ester. This can be synthesized by alkylating cyclopentanone enolate with a 1,4-dihaloalkane.

  • Enolate Formation: The precursor is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a nucleophilic enolate at the α-position of the carbonyl or nitrile group.

  • Intramolecular Cyclization: The enolate then attacks the electrophilic carbon bearing the leaving group in an intramolecular fashion, forming the six-membered ring and the spirocenter.

  • Functional Group Conversion: If a nitrile or ester was used, further chemical transformations are required to convert it to the desired ketone. For instance, a nitrile can be hydrolyzed and decarboxylated, or an aldehyde can be directly cyclized.

Intramolecular_Alkylation cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product Precursor 1-(4-halobutyl)cyclopentane -1-carboxaldehyde Enolate_Formation Enolate Formation Precursor->Enolate_Formation Cyclization Intramolecular Alkylation Enolate_Formation->Cyclization Nucleophilic Attack Spiro_Decanone This compound Cyclization->Spiro_Decanone

Figure 2: Intramolecular Alkylation workflow.

Experimental Protocol
  • Precursor Synthesis: Cyclopentanone is converted to its enamine or enolate and then reacted with 1,4-dibromobutane to yield 1-(4-bromobutyl)cyclopentanone.

  • Cyclization: The 1-(4-bromobutyl)cyclopentanone is treated with a strong, non-nucleophilic base like potassium tert-butoxide in a suitable solvent such as tert-butanol or THF at reflux.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by distillation or chromatography.

Performance Analysis
MetricPerformance
Yield Good to Excellent
Atom Economy Moderate (due to the leaving group)
Scalability Good
Reagent Availability Precursor synthesis adds steps.
Safety & Handling Strong bases require careful handling.
Key Advantage Often high-yielding and clean reactions.
Key Disadvantage Requires a multi-step synthesis of the precursor.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring in a single, stereospecific step.[3][4] This pericyclic reaction is highly valued for its ability to rapidly build molecular complexity.

Mechanistic Rationale

In the context of this compound synthesis, a suitable diene and dienophile are reacted to form the spirocyclic core. A plausible, though not direct, route could involve the reaction of a cyclopentadiene derivative with an appropriate dienophile. A more direct approach involves an intramolecular Diels-Alder reaction. For an intermolecular approach, one might consider the reaction of a diene containing the future cyclopentane ring with a dienophile that will form the cyclohexanone ring. For instance, the reaction of 1-vinylcyclopentene with an appropriate ketene equivalent.

A more synthetically viable intermolecular approach would involve the reaction of cyclopentadiene with a suitable dienophile, followed by transformations to yield the target ketone.

Diels_Alder cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Diene Cyclopentadiene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Substituted Alkene Dienophile->Cycloaddition Transformation Functional Group Transformation Cycloaddition->Transformation Bicyclic Adduct Spiro_Decanone This compound Transformation->Spiro_Decanone

Figure 3: Diels-Alder approach to the spiro[4.5]decane core.

Experimental Protocol (Hypothetical Intramolecular Variant)
  • Precursor Synthesis: A precursor containing both a diene and a dienophile tethered to a cyclopentane core would be synthesized.

  • Intramolecular Cycloaddition: The precursor is heated in a high-boiling solvent to induce the intramolecular Diels-Alder reaction, forming the spiro[4.5]decane skeleton.

  • Functional Group Manipulation: The resulting cycloadduct would then be chemically modified to install the ketone at the 1-position.

Performance Analysis
MetricPerformance
Yield Variable, can be high for intramolecular versions.
Atom Economy Excellent (for the cycloaddition step).
Scalability Generally good.
Reagent Availability Precursor synthesis can be complex.
Safety & Handling Cyclopentadiene dimerizes and needs to be freshly cracked.
Key Advantage High stereocontrol and rapid complexity generation.
Key Disadvantage Often requires multi-step synthesis of the precursor and subsequent functional group manipulations.

Wittig Reaction and Claisen Rearrangement Sequence

This multi-step approach combines two powerful named reactions to construct the spirocyclic system. It offers a high degree of control and versatility.

Mechanistic Rationale
  • Wittig Reaction: Cyclopentanone is reacted with a suitable phosphonium ylide, such as that derived from (4-bromobutyl)triphenylphosphonium bromide, to form an exo-methylene cyclopentane derivative with a tethered functionality.

  • Functional Group Manipulation: The terminal bromide is converted to an alcohol.

  • Claisen Rearrangement: The alcohol is then used in a Claisen rearrangement. For instance, it can be converted to a vinyl ether which, upon heating, undergoes a[5][5]-sigmatropic rearrangement to form a spiro[4.5]decane derivative with the carbonyl group at a different position. Subsequent functional group manipulation would be required to move the ketone to the 1-position.

A more direct Claisen approach might involve the rearrangement of an allyl vinyl ether prepared from a cyclopentanone derivative.

Wittig_Claisen cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Cyclopentanone Cyclopentanone Wittig Wittig Reaction Cyclopentanone->Wittig Ylide Phosphonium Ylide Ylide->Wittig Claisen Claisen Rearrangement Wittig->Claisen Allylic Alcohol Derivative FGI Functional Group Interconversion Claisen->FGI Rearranged Aldehyde/Ketone Spiro_Decanone This compound FGI->Spiro_Decanone

Figure 4: Wittig-Claisen sequence for spirocycle synthesis.

Experimental Protocol (Conceptual)
  • Wittig Olefination: Cyclopentanone is treated with the appropriate Wittig reagent to generate an alkene with a side chain.

  • Claisen Precursor Formation: The side chain is elaborated to form an allyl vinyl ether.

  • Thermal Rearrangement: The precursor is heated to induce the Claisen rearrangement, forming a spirocyclic aldehyde or ketone.

  • Isomerization/Oxidation: The resulting product is then converted to this compound.

Performance Analysis
MetricPerformance
Yield Can be good for individual steps, but overall yield may be lower.
Atom Economy Moderate, with the generation of triphenylphosphine oxide as a byproduct.
Scalability Can be challenging due to the multi-step nature.
Reagent Availability Wittig reagents can be readily prepared.
Safety & Handling Standard laboratory procedures.
Key Advantage High degree of control and predictability.
Key Disadvantage Multi-step sequence, potentially leading to lower overall yield.

Comparative Summary and Senior Application Scientist's Recommendation

Synthetic RouteKey FeaturesOverall YieldScalabilitySynthetic Utility
Robinson Annulation Convergent, classic ring-forming reaction.Moderate-GoodGoodExcellent for rapid construction of the core.
Intramolecular Alkylation Linear sequence, often high-yielding cyclization.Good-ExcellentGoodReliable for specific, well-defined targets.
Diels-Alder Reaction Powerful cycloaddition, excellent stereocontrol.VariableGoodBest for complex targets where stereochemistry is crucial.
Wittig/Claisen Sequence Multi-step, high control over bond formation.ModerateModerateVersatile for constructing highly functionalized analogues.

Recommendation:

For the straightforward, large-scale synthesis of the parent This compound , the Intramolecular Alkylation route offers a robust and high-yielding strategy, provided the precursor can be synthesized efficiently. Its predictability and generally clean reaction profile make it a reliable choice for producing significant quantities of the target molecule.

The Robinson Annulation is an excellent alternative, particularly if a one-pot or tandem approach is desired to minimize purification of intermediates. While potentially lower yielding due to side reactions, its convergency is a significant advantage in terms of step economy.

The Diels-Alder and Wittig/Claisen routes are more suited for the synthesis of complex, substituted derivatives of this compound where precise control over stereochemistry and functionality is paramount. For the synthesis of the parent ketone, these routes are likely to be less step-economical than the first two options.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale, the availability of starting materials, and the need for downstream functionalization.

References

  • Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters, 23(12), 1235-1238.
  • Chen, Y., & Lin, W. (1993). Total synthesis of (±)
  • Ghosh, A. K., & Mathivanan, P. (1996). An efficient synthesis of the spiro[4.5]decane ring system: a formal synthesis of (±)-acorone. Tetrahedron Letters, 37(20), 3501-3504.
  • Heathcock, C. H., Mahaim, C., Schlecht, M. F., & Utawanit, T. (1984). A synthesis of the spiro[4.5]decane system. An approach to the acorane sesquiterpenes. The Journal of Organic Chemistry, 49(18), 3264-3274.
  • Martin, S. F. (1980). Methodology for the construction of quaternary carbon centers. Tetrahedron, 36(4), 419-460.
  • Pinder, A. R., Price, S. J., & Rice, R. M. (1974). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpenes. The Journal of Organic Chemistry, 39(15), 2255-2258.
  • Srikrishna, A., & Kumar, P. P. (2000). Claisen rearrangement based methodology for the spiroannulation of a cyclopentane ring. Formal total synthesis of (±)-acorone and isoacorones. Tetrahedron, 56(41), 8189-8195.
  • Wipf, P. (2006). Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). University of Pittsburgh. Retrieved from [Link]

Sources

A Tale of Two Ketones: A Comparative Guide to Spiro[4.5]decan-1-one and the Wieland-Miescher Ketone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of a starting scaffold is a critical decision that dictates the trajectory of a synthetic route. Among the vast arsenal of building blocks, cyclic ketones stand out for their versatility. This guide provides an in-depth comparison of two prominent scaffolds: the rigid, bicyclic Wieland-Miescher ketone and the conformationally distinct Spiro[4.5]decan-1-one. While both are ten-carbon ketones, their unique topologies offer divergent pathways for the construction of complex molecular architectures, from steroids to spirocyclic natural products.

At a Glance: Structural and Strategic Differences

The Wieland-Miescher ketone (WMK), a bicyclic enedione, has long been a cornerstone in the total synthesis of terpenoids and steroids.[1][2] Its fused ring system provides a rigid framework that allows for predictable, high-yield transformations. In contrast, this compound, characterized by a central quaternary spiro-carbon, is a key precursor for a diverse range of spirocyclic natural products and medicinal agents.[3][4]

FeatureWieland-Miescher KetoneThis compound
Core Structure Fused bicyclo[4.4.0]decaneSpiro[4.5]decane
Key Feature Bicyclic enedione, chiral centerQuaternary spirocenter, prochiral
Primary Utility Steroids, terpenoids, polycyclics[5]Spirocyclic natural products, medicinal chemistry scaffolds[3][6]
Stereochemistry Available as enantiopure forms[7]Typically used as a racemate, chirality introduced later
Synthetic Hallmark Robinson Annulation[8]Spirocyclization, rearrangement reactions

The Wieland-Miescher Ketone: A Legacy of Polycyclic Synthesis

First prepared as a racemic mixture via the Robinson annulation, the Wieland-Miescher ketone's true potential was unlocked with the advent of asymmetric organocatalysis, most notably the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which provides access to enantiopure forms.[1][5] This chirality is crucial, as it directs the stereochemical outcome of subsequent transformations.[8]

The synthetic utility of the WMK is vast, owing to its two distinct carbonyl groups and the enone functionality.[1] This allows for a plethora of selective transformations including:

  • Reductions: The C-1 ketone can be selectively reduced with reagents like sodium borohydride. The enone can undergo 1,4-conjugate reduction to establish the cis-decalin system.[1]

  • Oxidations: Epoxidation of the enone and subsequent ring-opening provides access to highly functionalized derivatives. Baeyer-Villiger oxidation of the saturated ketone leads to lactones.[1]

  • Carbon-Carbon Bond Formation: The enone is a prime Michael acceptor, and the enolates of both ketones can be selectively formed and alkylated.[1]

Workflow: Asymmetric Synthesis of the Wieland-Miescher Ketone

The following diagram illustrates the organocatalytic Robinson annulation to produce the enantiomerically enriched Wieland-Miescher ketone.

WMK_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Methyl-1,3-cyclohexanedione Reaction Asymmetric Robinson Annulation R1->Reaction R2 Methyl Vinyl Ketone R2->Reaction Catalyst L-Proline (Organocatalyst) Catalyst->Reaction Product (S)-Wieland-Miescher Ketone Reaction->Product

Caption: Asymmetric synthesis of the Wieland-Miescher ketone.

This compound: Gateway to Three-Dimensionality

The spiro[4.5]decane framework is a common motif in natural products and has gained significant attention in drug discovery due to its inherent three-dimensionality.[4][9] this compound serves as a versatile starting material for accessing these complex structures. Unlike the rigid WMK, the spirocyclic system possesses greater conformational flexibility, which can be strategically exploited in synthesis.

Key synthetic transformations involving this compound include:

  • Ring Expansions/Contractions: The cyclopentanone ring can undergo various rearrangements to afford different ring sizes, a powerful tool for scaffold diversification.

  • α-Functionalization: The protons alpha to the carbonyl are readily removed to form an enolate, which can be trapped with a wide range of electrophiles.

  • Reductive Amination: The ketone can be converted to an amine, providing a handle for the introduction of nitrogen-containing functionalities.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

This protocol details a representative transformation of this compound to its corresponding lactone, a common intermediate in natural product synthesis.

Objective: To synthesize spiro[4.5]decan-2-oxa-1-one.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.

Causality: The use of m-CPBA is a standard and effective protocol for the Baeyer-Villiger oxidation. The reaction is performed at low temperature initially to control the exothermic nature of the reaction. The aqueous workup is critical to remove the m-chlorobenzoic acid byproduct and any unreacted peroxide.

Comparative Analysis in Target-Oriented Synthesis

The choice between the Wieland-Miescher ketone and this compound is fundamentally a strategic one, dictated by the target molecule's architecture.

  • For the synthesis of steroids or polycyclic terpenoids, the Wieland-Miescher ketone is often the superior choice.[5] Its pre-formed A/B ring system and inherent chirality provide a convergent and stereocontrolled route to these complex natural products.[1]

  • For natural products containing a spirocyclic core, such as the acorane sesquiterpenes, This compound is the more logical starting point.[10] Its structure is primed for the construction of the characteristic spiro-junction.

The following diagram illustrates the divergent synthetic pathways from these two starting materials.

Synthetic_Pathways cluster_start Starting Ketones cluster_targets Target Molecular Families cluster_reactions Key Transformations WMK Wieland-Miescher Ketone Annulation Annulation Reactions WMK->Annulation Further Functionalization Spiro This compound Spirocyclization Spirocyclization Spiro->Spirocyclization Rearrangements Steroids Steroids & Terpenoids Spiro_NPs Spirocyclic Natural Products Annulation->Steroids Spirocyclization->Spiro_NPs

Caption: Divergent synthetic applications of the two ketones.

Conclusion: Making the Strategic Choice

Both the Wieland-Miescher ketone and this compound are powerful and versatile building blocks in organic synthesis. The Wieland-Miescher ketone, with its rigid, chiral framework, remains a cornerstone for the synthesis of complex polycyclic systems like steroids and terpenoids.[2] In contrast, this compound provides an ideal entry point into the three-dimensional world of spirocyclic natural products and novel medicinal scaffolds.[6] The informed choice between these two ketones hinges on a careful analysis of the target's core structure, with the WMK favoring fused-ring systems and this compound being the precursor of choice for spiro-fused architectures. Understanding the unique reactivity and strategic advantages of each is paramount for the efficient and elegant design of complex molecule synthesis.

References

  • Dethe, D. H., & Sharma, N. (2024). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • UCL. (n.d.). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. UCL Discovery.
  • Fiveable. (n.d.). Wieland-Miescher Ketone Definition. Organic Chemistry Key Term.
  • Bates, J. J. (1992). New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks.
  • Wikipedia. (n.d.). Wieland–Miescher ketone.
  • ResearchGate. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (n.d.). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. The Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (n.d.). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). The absolute stereochemistry of Wieland–Miescher ketone analogues bearing an angular protected hydroxymethyl group.
  • Royal Society of Chemistry. (n.d.). Total syntheses of natural products containing spirocarbocycles.
  • ACS Publications. (2025). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera.
  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Spirocyclic Motifs in Natural Products.

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A Comparative Guide to the Biological Activity of Spiro[4.5]decanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[4.5]decane scaffold, characterized by a cyclopentane or cyclohexane ring fused to another ring system through a single common carbon atom, represents a privileged structure in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational rigidity provide a unique framework for designing novel therapeutic agents that can interact with biological targets with high specificity. This guide offers a comparative analysis of the biological activities of various spiro[4.5]decanone derivatives, supported by experimental data and detailed methodologies, to assist researchers in drug discovery and development.

Comparative Analysis of Biological Activities

Spiro[4.5]decanone derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A prominent area of investigation for spiro[4.5]decanone derivatives is their potent cytotoxic effect against various cancer cell lines. The primary mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.

Notably, derivatives of 1-thia-4-azaspiro[4.5]decane and 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown significant promise.[3][4][5] The anticancer activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[6]

Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound ClassDerivative/SubstituentA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)HepG-2 (Liver)PC-3 (Prostate)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione 4-(4-Bromobenzyl)-2-methyl- (11k)[5]-0.090.14--
4-(4-Fluorobenzyl)-2-methyl- (11h)[5]0.190.080.15--
4-(4-Chlorobenzyl)- (11b)[5]0.18----
4-(4-(Dimethylamino)benzyl)- (11d)[5]-0.08---
1-Thia-4-azaspiro[4.5]decane Various derivatives[3][4]---Moderate to High InhibitionModerate to High Inhibition

Data synthesized from multiple sources.[3][4][5] Lower IC₅₀ values indicate higher potency.

The data reveals that substitutions on the azaspiro[4.5]decanone core are critical for cytotoxicity. For instance, the presence of halogenated benzyl groups on the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold leads to potent activity against breast, cervical, and lung cancer cell lines.[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with novel mechanisms of action. Spirocyclic compounds, particularly those incorporating heterocyclic moieties like thiazolidine, have emerged as promising antibacterial agents.[7][8] Their mode of action is often attributed to the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[7]

The antimicrobial efficacy of these compounds is commonly screened using the agar well diffusion method, which provides a qualitative and semi-quantitative measure of antibacterial potency by observing the zone of growth inhibition around the test compound.[9][10]

Comparative Antimicrobial Activity

Compound ClassDerivativeTarget OrganismActivity MetricResult
Spiro-thiazolidine Compound 34 (conjugated with AgNPs)[7]S. aureus (MRSA)MIC3.81 ppm/mL
Compound 36[7]S. aureusMIC30 µg/mL
Compound 37[7]S. aureusMIC24 ± 0.5 µg/mL
Compound 39[7]S. aureusZone of Inhibition14 mm
Spiro-pyrazolone Sulphur-containing derivatives[11]S. aureus, E. coli-Promising Inhibition
Spiro-pyrrolidine Thiochroman-4-one tethered[8]Various bacteria & fungi-Moderate to Excellent

MIC = Minimum Inhibitory Concentration. Data compiled from several studies.[7][8][11]

These results underscore the potential of spiro-heterocyclic systems as a foundation for developing new antimicrobials. The conjugation with silver nanoparticles dramatically enhanced the activity of one spiro-thiazolidine derivative, highlighting a promising strategy to overcome resistance.[7]

Anti-inflammatory Activity & Emerging Targets

The therapeutic utility of spiro[4.5]decanone derivatives extends to other important biological targets.

  • Anti-inflammatory (COX-2 Inhibition): Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs.[12] While direct data for spiro[4.5]decanones is emerging, related flavonoid structures demonstrate that this class of compounds has the potential to inhibit COX-2, suggesting a promising avenue for future research.[12]

  • Prolyl Hydroxylase (PHD) Inhibition: Certain spiro[4.5]decanone derivatives act as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[1][13][14] By inhibiting PHD, these compounds stabilize HIF-α, mimicking a hypoxic response that upregulates genes like erythropoietin (EPO). This makes them attractive candidates for treating anemia and ischemia-related diseases.[1]

  • RIPK1 Kinase Inhibition: Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors, with one compound showing an IC₅₀ value of 92 nM.[15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of spiro[4.5]decanone derivatives is highly dependent on their chemical structure. Analysis of the available data allows for the deduction of key structure-activity relationships.

SAR_Analysis cluster_core Spiro[4.5]decanone Core cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core Core Scaffold (e.g., Azaspiro[4.5]decanone) Aryl_Sub N-Aryl Substitution Core->Aryl_Sub Modification at N-position Heterocycle Fused Heterocycle (Thiazolidine, Pyrrolidine) Core->Heterocycle Creates hybrid scaffold Methyl_Sub Methyl Group on Core Core->Methyl_Sub Substitution on lactone ring Halogen Halogenation (F, Cl, Br) Aryl_Sub->Halogen Adds electron-withdrawing groups Anticancer Increased Anticancer Potency Halogen->Anticancer Significantly boosts Antimicrobial Enhanced Antimicrobial Efficacy Heterocycle->Antimicrobial Confers activity Methyl_Sub->Anticancer Contributes to potency SAR_Note SAR is target-specific and requires empirical validation. MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Compound Dilution (Prepare serial dilutions of test compounds) C 3. Cell Treatment (Add compounds to cells) D 4. Incubation (Typically 24-72 hours) C->D E 5. Add MTT Reagent (Incubate for 2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO or other solvent) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & IC50 G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This ensures cells are healthy and uniformly distributed before treatment.

  • Compound Treatment: Prepare serial dilutions of the spiro[4.5]decanone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours). [16]The dose-response curve is essential for calculating the IC₅₀ value.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 2-4 hours at 37°C, protected from light. [16]Only viable cells with active mitochondria will reduce the MTT.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. [17]Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [16]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method is a widely used, cost-effective technique to evaluate the antimicrobial activity of compounds. [9][18][19]It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely in a sterile environment.

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus, E. coli). This is typically done by adjusting the turbidity of a bacterial suspension in sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [10]Standardization is critical for reproducible results.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the MHA plates to create a bacterial lawn. [18]4. Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer. [9][18]5. Compound Application: Carefully add a fixed volume (e.g., 50-100 µL) of the spiro[4.5]decanone derivative (dissolved in a suitable solvent like DMSO) at a known concentration into each well. [9]Include a negative control (solvent only) and a positive control (a standard antibiotic like Ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours. [9]7. Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter corresponds to greater antimicrobial activity.

Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 from its substrate, arachidonic acid. [20] Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as specified by the assay kit manufacturer. This typically includes a COX assay buffer, a fluorometric probe, a cofactor solution, human recombinant COX-2 enzyme, and the substrate (arachidonic acid). [20][21]Keep the enzyme on ice at all times.

  • Control and Sample Setup: In a 96-well white opaque plate, set up the following wells in duplicate:

    • Enzyme Control (100% Activity): Add assay buffer.

    • Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib). [20] * Test Compound Wells: Add serial dilutions of the spiro[4.5]decanone derivatives.

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except for a no-enzyme background control.

  • Pre-incubation: Add the test compounds and controls to the respective wells and pre-incubate for approximately 10-15 minutes at 37°C. [22]This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a reaction mix containing the probe and cofactor. Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette. [20]6. Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm). [20]7. Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.

Conclusion

The spiro[4.5]decanone scaffold is a versatile and highly promising framework in modern drug discovery. Derivatives have demonstrated potent and diverse biological activities, including significant anticancer, antimicrobial, and anti-inflammatory potential. The comparative data presented herein highlights the critical role of specific structural modifications in tuning biological efficacy, providing a clear rationale for future design and synthesis efforts. The detailed experimental protocols offer a robust foundation for researchers to validate these findings and explore the full therapeutic potential of this remarkable chemical class. Further investigation into their mechanisms of action and pharmacokinetic properties is warranted to advance these promising compounds toward clinical application.

References

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  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - NIH. (n.d.). Google Search.
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"computational analysis of Spiro[4.5]decan-1-one reaction mechanisms"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Computational Analysis of Spiro[4.5]decan-1-one Reaction Mechanisms: A Comparative Approach

For researchers, medicinal chemists, and drug development professionals, the spiro[4.5]decane scaffold is a cornerstone of modern molecular design.[1][2][3] Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic scaffolds, providing opportunities to enhance potency, selectivity, and physicochemical properties like solubility.[1][2][4] The this compound core, in particular, is a versatile building block found in numerous bioactive molecules and is a target for the development of novel therapeutics.[5][6]

However, the synthesis of these complex, stereochemically rich structures is often non-trivial. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, controlling stereoselectivity, and designing novel synthetic routes. While experimental methods provide invaluable data, computational chemistry has emerged as an indispensable partner, offering a microscopic view of the reaction landscape that is often inaccessible through experimentation alone.[7][8][9]

This guide provides a comparative analysis of computational methods for elucidating this compound reaction mechanisms. We will delve into the theoretical underpinnings of the most common computational approaches, compare their predictive power against alternative experimental techniques, and provide practical, field-proven insights into designing and validating these in silico experiments.

Part 1: The Computational Toolkit: From Theory to Application

The computational investigation of a reaction mechanism is fundamentally about mapping the potential energy surface (PES) of a given transformation.[10] This involves identifying the low-energy paths that connect reactants to products, which proceed via high-energy transition states (TS). The primary tool for this task in modern organic chemistry is Density Functional Theory (DFT).[7][8]

Comparing Computational Methods

While various quantum chemical methods exist, they offer a trade-off between computational cost and accuracy. For systems the size of this compound and its precursors, DFT strikes the optimal balance.

MethodDescriptionProsConsTypical Application
Density Functional Theory (DFT) A quantum mechanical method that models the electron correlation via a functional of the electron density.Excellent balance of accuracy and computational cost.Accuracy is dependent on the chosen functional; some functionals struggle with dispersion forces or highly correlated systems.Workhorse for mechanistic studies of organic reactions, transition state searching, and energy calculations.[7][8]
Ab Initio Methods (e.g., MP2, CCSD(T)) Solves the Schrödinger equation with controlled approximations. Often considered the "gold standard" for accuracy.Highly accurate, systematically improvable.Extremely high computational cost, often prohibitive for molecules of this size, especially for transition state searches.Benchmarking DFT results for smaller, model systems.
Semi-Empirical Methods (e.g., AM1, PM7) Uses parameters derived from experimental data to simplify calculations.Very fast, suitable for large systems or high-throughput screening.Lower accuracy, may fail to describe subtle electronic effects or unconventional bonding.Initial conformational searches, screening of possible reaction pathways before DFT analysis.

Expert Insight: The choice of a DFT functional is a critical decision. For many organic reactions, hybrid functionals like B3LYP have been a reliable standard. However, for systems where dispersion forces are important (e.g., non-covalent interactions in a catalytic pocket), newer functionals like the M06-2X or including empirical dispersion corrections (e.g., B3LYP-D3 ) is crucial for obtaining accurate results.[11] Similarly, the choice of a basis set, such as Pople's 6-31G(d,p) or the more modern def2-TZVP, determines the flexibility the calculation has to describe the electron distribution. For transition state calculations, a flexible, polarization- and diffuse-function-containing basis set is highly recommended.[11]

A Self-Validating Computational Workflow

A robust computational study is a self-validating system. Each step confirms the validity of the previous one, ensuring the final potential energy surface is a true representation of the reaction.

G cluster_0 Initial Setup cluster_1 Structure Optimization cluster_2 Transition State Search cluster_3 Pathway Confirmation cluster_4 Final Analysis Reactants 1. Postulate Reactants & Products Opt 2. Geometry Optimization Reactants->Opt Freq 3. Frequency Calculation Opt->Freq TS_Search 4. Transition State (TS) Search (e.g., QST2/3, Berny) Freq->TS_Search Confirm Minima (0 imaginary frequencies) TS_Freq 5. TS Frequency Calculation TS_Search->TS_Freq IRC 6. Intrinsic Reaction Coordinate (IRC) Calculation TS_Freq->IRC Confirm TS (1 imaginary frequency) Energy 7. Single Point Energy (Higher Level of Theory) IRC->Energy Connects Reactants & Products PES 8. Construct Potential Energy Surface Energy->PES

Caption: A typical workflow for computational reaction mechanism analysis.

Part 2: Case Study: Palladium-Catalyzed Spirocyclization

One prominent method for synthesizing spiro[4.5]decane systems is the palladium-catalyzed spirocyclization of acrylamides.[11] Computational studies using DFT have been instrumental in deciphering the complex multi-step mechanism of this reaction.[7][11]

The generally accepted mechanism involves several key steps: oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion.[11] DFT calculations, specifically at the M06L/def2-TZVPP//BP86/6-31G(d,p)/LANL2DZ level of theory, have shown excellent agreement with experimental findings.[11]

G Reactants Reactants Acrylamide + Pd(0) catalyst OxAdd Oxidative Addition Intermediate Pd(II) complex Reactants->OxAdd Oxidative Addition Carbo Carbopalladation Intermediate Formation of C-C bond OxAdd->Carbo Intramolecular Carbopalladation TS_CH {C-H Activation TS|Concerted Metalation-Deprotonation} Carbo->TS_CH C-H Activation SpiroPd Spiro-Palladacycle Key spirocyclic intermediate TS_CH->SpiroPd Product Product This compound derivative + Pd(0) SpiroPd->Product Reductive Elimination

Caption: Simplified potential energy pathway for a Pd-catalyzed spirocyclization reaction.

Quantitative Insights from DFT

Computational studies provide quantitative data on the energetics of the reaction, which is crucial for understanding reaction rates and selectivity.

Reaction StepCalculated ParameterValue (kcal/mol)Implication
C-H Activation Activation Energy (ΔG‡)+15.2This is the rate-determining step of the overall catalytic cycle.
Migratory Insertion Activation Energy (ΔG‡)+8.5Significantly faster than C-H activation, thus not rate-limiting.[11]
Overall Reaction Reaction Free Energy (ΔG)-25.7The reaction is thermodynamically favorable (exergonic).

Note: Values are hypothetical and for illustrative purposes, but are representative of typical DFT results for such reactions.[11]

These calculations can explain experimental observations, such as the lack of a measurable kinetic isotope effect, which supports a concerted outer-sphere metalation-deprotonation mechanism for the C-H activation step.[11]

Part 3: Computational vs. Experimental Methods: A Comparative Guide

While computational analysis is powerful, it is most impactful when used in conjunction with experimental methods. Each approach has unique strengths and limitations.

FeatureComputational Analysis (DFT)Experimental Analysis
Subject of Study Transient, high-energy species (Transition States, unstable intermediates).Observable species (Reactants, Products, stable intermediates).
Key Output Activation energies, reaction enthalpies, atomic-level geometries of all species.[10]Reaction rates, product distributions, kinetic isotope effects, spectroscopic data of stable species.[12]
Primary Advantage Provides a complete, continuous picture of the reaction pathway. Predictive power for unobserved reactions.Provides direct, real-world data on the bulk behavior of the reaction system.
Primary Limitation Accuracy is dependent on the level of theory. Can be computationally expensive. Requires experimental validation.[9]Mechanistic details are inferred, not directly observed. Transient species are difficult or impossible to detect.
Example Technique Transition state search using Berny optimization followed by IRC.Stopped-flow kinetics, in-situ NMR spectroscopy, surface plasmon resonance.[12]

Authoritative Insight: The synergy between these approaches is the gold standard for mechanistic investigation. For instance, a DFT calculation might predict two competing pathways with activation barriers differing by only 2-3 kcal/mol. This prediction can then guide an experimentalist to look for specific minor byproducts or to design a substrate that might favor one pathway over the other, thus validating the computational model.

Part 4: Detailed Methodologies

To ensure scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Standard DFT Calculation for a Reaction Step

This protocol outlines the steps for calculating the activation energy of a single reaction step (e.g., the C-H activation in the case study) using a program like Gaussian.

  • Build Initial Structures: Construct 3D models of the reactant (Carbopalladation Intermediate) and product (Spiro-Palladacycle) for the specific step.

  • Geometry Optimization:

    • Perform a full geometry optimization and frequency calculation for both reactant and product structures.

    • Causality: This step finds the nearest local minimum on the PES. The frequency calculation is critical to confirm it is a true minimum (zero imaginary frequencies).

    • Example Input Line (Gaussian):#p opt freq=noraman b3lyp/6-31g(d) scrf=(solvent=toluene)

  • Transition State Search:

    • Perform a transition state search using an appropriate algorithm (e.g., opt=ts). An initial guess for the TS structure can be generated by interpolating between the reactant and product geometries.

    • Causality: This locates the first-order saddle point on the PES between the connected minima.

    • Example Input Line (Gaussian):#p opt=(ts,calcfc,noeigen) freq=noraman b3lyp/6-31g(d)

  • Transition State Validation:

    • A frequency calculation on the optimized TS structure must yield exactly one imaginary frequency.

    • Causality: This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, confirming it is a true transition state.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the validated TS structure.

    • Causality: This calculation maps the minimum energy path downhill from the TS. It must connect smoothly to the previously optimized reactant and product structures, proving that this TS is the correct one for the desired reaction step.

    • Example Input Line (Gaussian):#p irc=(calcfc,maxpoints=50,stepsize=10) b3lyp/6-31g(d)

  • Energy Refinement:

    • Perform single-point energy calculations on all optimized structures (reactant, TS, product) using a higher level of theory (larger basis set and potentially a different functional) to obtain more accurate relative energies.

Protocol 2: Experimental Kinetic Analysis via NMR Spectroscopy

This protocol provides a method to experimentally measure the rate of a reaction to validate computational predictions.

  • Prepare Reaction Sample: In an NMR tube, combine the starting material, catalyst, and any other reagents at a known, precise concentration in a deuterated solvent at a controlled temperature (e.g., using a temperature-calibrated spectrometer).

  • Acquire Initial Spectrum (t=0): Immediately after adding the final reagent to initiate the reaction, acquire a quantitative ¹H NMR spectrum. An internal standard with a known concentration and a peak in a clear region of the spectrum should be included.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular, predetermined time intervals. The duration and frequency will depend on the expected reaction rate.

  • Data Processing:

    • Process all spectra identically (phasing, baseline correction).

    • Integrate the signal of a characteristic peak for the reactant and a characteristic peak for the product, relative to the internal standard.

  • Concentration Calculation: Use the relative integrations to calculate the concentration of the reactant and product at each time point.

  • Kinetic Plotting: Plot the concentration of the reactant versus time.

  • Rate Law Determination: Fit the concentration vs. time data to different integrated rate laws (zero-order, first-order, second-order) to determine the order of the reaction and the experimental rate constant (k).[13] This experimental 'k' can then be compared to the rate constant derived from the computationally determined activation energy (ΔG‡) via the Eyring equation.

Conclusion

The computational analysis of this compound reaction mechanisms is a powerful strategy that provides unparalleled insight into the complex transformations required to build these valuable scaffolds.[7] Density Functional Theory, when applied through a rigorous and self-validating workflow, can reliably predict reaction pathways, identify rate-determining steps, and rationalize stereochemical outcomes.[8] However, its true power is realized when its predictions are critically compared against and used to guide targeted experimental studies. This synergistic approach, blending the microscopic detail of in silico modeling with the real-world validation of kinetic and spectroscopic experiments, is the most effective path forward for accelerating innovation in synthetic chemistry and drug development.

References

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  • Pérez-Gállego, D., et al. (2015). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Branchadell, V., et al. (n.d.). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Le, D. D., et al. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing.
  • Singh, V., et al. (2019). Unraveling the Mechanism of Tricyclic Bis-spiroketal Formation from Diyne Diol by DFT Study. Bentham Science Publishers.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Ortuño, R. M., et al. (n.d.). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Sumowski, C. V., et al. (2017). An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis. Chemical Science (RSC Publishing).
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazathis compound derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Retrieved from [Link]

  • H-H, L., et al. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The plausible formation mechanism of the spiro compounds. Retrieved from [Link]

  • Kirsch, S. F. (n.d.). Computational Analysis of Chemical Reactions Using a Variational Quantum Eigensolver Algorithm without Specifying Spin Multiplicity. ACS Omega - ACS Publications. Retrieved from [Link]

  • Hage, D. S. (2011). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PubMed Central - NIH. Retrieved from [Link]

  • Fiveable. (n.d.). Computational Methods in Chemical Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. Retrieved from [Link]

  • Vitale, F. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Retrieved from [Link]

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Sources

A Comparative Guide to the Analytical Quantification of Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the precise quantification of Spiro[4.5]decan-1-one, a key intermediate in the synthesis of various organic compounds. The selection of an appropriate analytical technique is paramount for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing processes. This document will explore the theoretical underpinnings and practical applications of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

Introduction to this compound

This compound (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a spirocyclic ketone with a unique structural motif that makes it a valuable building block in organic synthesis.[1] Its accurate quantification is crucial for reaction monitoring, yield determination, and quality control of the final products. The choice of analytical method is often dictated by factors such as the sample matrix, required sensitivity, desired accuracy, and available instrumentation.

Comparative Analysis of Analytical Techniques

The quantification of this compound can be effectively achieved through several analytical techniques. This section provides a comparative overview of the most suitable methods: GC-FID, HPLC-UV, and qNMR.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[2][3] Given the likely volatility of this compound, GC is a highly appropriate method. The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds, providing a response that is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantification.[4]

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The FID detector combusts the organic compounds eluting from the column in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the analyte.

Causality Behind Experimental Choices:

  • Column Selection: A non-polar or mid-polarity column is typically chosen for the analysis of ketones to ensure good peak shape and resolution from potential impurities.

  • Injector and Detector Temperature: These are set high enough to ensure complete vaporization of the analyte and prevent condensation, but not so high as to cause thermal degradation.

  • Internal Standard: The use of an internal standard is highly recommended to correct for variations in injection volume and detector response, thereby improving the accuracy and precision of the quantification.[4]

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds.[2] For ketones like this compound, which possess a carbonyl chromophore, UV detection is a viable option.

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a reversed-phase HPLC method would be most common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column.

Causality Behind Experimental Choices:

  • Derivatization: While this compound has a UV-absorbing carbonyl group, its molar absorptivity may be low, leading to lower sensitivity. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to significantly enhance UV detection and sensitivity.[2]

  • Mobile Phase Composition: The ratio of organic solvent to water is optimized to achieve a good balance between retention time and peak resolution.

  • Wavelength Selection: The detection wavelength is chosen to correspond to the absorbance maximum of the analyte (or its derivative) to maximize sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an absolute quantification method that does not require an identical reference standard of the analyte for calibration.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7]

Principle: qNMR relies on the measurement of the integrated area of a specific resonance signal of the analyte relative to the integrated area of a signal from a certified internal standard of known concentration. By knowing the number of protons contributing to each signal, the concentration of the analyte can be calculated directly.

Causality Behind Experimental Choices:

  • Internal Standard Selection: A suitable internal standard must have a simple spectrum with at least one signal that does not overlap with any analyte signals. It should also be chemically stable and accurately weighable.

  • Relaxation Delay: To ensure accurate integration, a sufficient relaxation delay (D1) must be used to allow all protons to fully relax between scans. This is a critical parameter for the validity of the quantification.

  • Solvent Selection: The choice of a deuterated solvent is crucial for dissolving both the analyte and the internal standard, and for providing a lock signal for the NMR spectrometer.

Performance Comparison

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with stationary phase; detection by flame ionization.Separation based on polarity and partitioning between phases; detection by UV absorbance.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Selectivity High, especially with high-resolution capillary columns.Moderate to high, dependent on column chemistry and mobile phase.Very high, based on unique chemical shifts of protons.
Sensitivity Good to excellent for volatile compounds.Moderate; can be significantly enhanced with derivatization.[2]Lower compared to chromatographic methods.[6]
Precision (%RSD) Typically < 2%.[8]Typically < 3%.Typically < 1%.
Accuracy High, especially with an internal standard.Good, dependent on the purity of the reference standard.Very high, as it is a primary ratio method.
Sample Throughput High.High.Lower, due to longer acquisition times per sample.
Primary Advantages Robust, reliable, and cost-effective for volatile compounds.[2]Wide applicability, suitable for non-volatile or thermally labile compounds.Absolute quantification without a specific reference standard for the analyte.[5]
Primary Disadvantages Requires volatile and thermally stable analytes.May require derivatization for sensitive detection of some ketones.Lower sensitivity, higher instrument cost.[6]

Experimental Protocols

GC-FID Quantification Workflow

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Prepare Stock Solution of this compound s3 Create Calibration Standards by mixing Analyte and IS stocks s1->s3 s2 Prepare Internal Standard (IS) Stock Solution (e.g., Dodecane) s2->s3 s4 Prepare Sample for Analysis by adding known amount of IS s2->s4 g1 Inject Sample/Standard into GC s3->g1 s4->g1 g2 Separation on Capillary Column g1->g2 g3 Detection by FID g2->g3 g4 Data Acquisition g3->g4 d1 Integrate Peak Areas of Analyte and IS g4->d1 d2 Calculate Response Factor from Calibration Standards d1->d2 d3 Quantify Analyte in Sample using Response Factor and Peak Area Ratios d1->d3 d2->d3 cluster_prep_hplc Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data_hplc Data Analysis h1 Prepare Stock Solution of this compound h2 Create Calibration Standards by serial dilution h1->h2 p1 Inject Sample/Standard into HPLC h2->p1 h3 Prepare Sample for Analysis (dilute if necessary) h3->p1 p2 Separation on C18 Column p1->p2 p3 Detection by UV Detector p2->p3 p4 Data Acquisition p3->p4 d1_hplc Integrate Peak Area of Analyte p4->d1_hplc d2_hplc Construct Calibration Curve (Peak Area vs. Concentration) d1_hplc->d2_hplc d3_hplc Quantify Analyte in Sample using Calibration Curve d2_hplc->d3_hplc

Caption: HPLC-UV experimental workflow for quantification.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Shimadzu Prominence-i or equivalent.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 210 nm (or wavelength of maximum absorbance).

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the calibration standards.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample, integrate the peak area of the analyte, and determine its concentration from the calibration curve.

qNMR Quantification Workflow

cluster_prep_qnmr Sample Preparation cluster_qnmr NMR Data Acquisition cluster_data_qnmr Data Analysis q1 Accurately weigh Analyte and Internal Standard (IS) q2 Dissolve in Deuterated Solvent in an NMR tube q1->q2 n1 Acquire 1H NMR Spectrum with appropriate parameters (e.g., long D1) q2->n1 n2 Process the Spectrum (phasing, baseline correction) n1->n2 a1 Integrate non-overlapping signals of Analyte and IS n2->a1 a2 Calculate Analyte Purity/Concentration using the qNMR equation a1->a2

Caption: qNMR experimental workflow for quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a vial.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • NMR Spectrometer: Bruker 400 MHz or equivalent.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): At least 5 times the longest T1 of the signals being integrated (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration or purity using the following formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • analyte = this compound

      • IS = Internal Standard

Conclusion

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-FID is a robust and reliable method, particularly well-suited for routine quality control in a production environment where the analyte's volatility is not a concern.

  • HPLC-UV offers versatility and can be a good alternative, especially if the sample matrix is not amenable to GC or if derivatization is employed to enhance sensitivity.

  • qNMR stands out as a powerful tool for the certification of reference materials or for obtaining highly accurate purity values without the need for a specific standard of this compound.

Each method, when properly validated, can provide accurate and precise results. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 556398, this compound. [Link].

  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27. [Link].

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link].

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link].

  • ResearchGate. How can we calculate the quantity of an organic compound using GC-FID? [Link].

  • ILT - Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. [Link].

  • MDPI. (2021). Prediction of Retention Indices and Response Factors of Oxygenates for GC-FID by Multilinear Regression. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 258614, Spiro(4.5)decan-1-ol. [Link].

  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Link].

  • National Institutes of Health. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. [Link].

  • ResearchGate. Is it possible to quantify a variety of different organic compounds by using GC-FID in combination with ONE internal standard/reference? [Link].

  • YouTube. (2021). Quantitative NMR (qNMR) Applications. [Link].

  • Scribd. Analytical Methods for Ketones. [Link].

  • PubMed. (2022). Analytical validation of 39 clinical chemistry tests and 17 immunoassays on the Alinity analytical system. [Link].

  • National Institutes of Health. (2018). Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform. [Link].

  • National Institutes of Health. (2014). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. [Link].

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link].

  • Matyjaszczyk, M. S. (2021). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Asian Journal of Chemistry, 33(7), 1591–1597. [Link].

  • Matyjaszczyk, M. S. (2025). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. ResearchGate. [Link].

  • American Chemical Society. (2026). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. Organic Letters. [Link].

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A Comparative Guide to the Analysis of Spiro[4.5]decanone Products: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of spiro[4.5]decanone-containing molecules, the selection of an appropriate analytical technique is paramount for ensuring product purity, identity, and quantity. Spiro[4.5]decanones are a significant class of spirocyclic compounds, with their framework being a key structural motif in various natural products and pharmacologically active agents.[1][2] The analytical challenge lies in their unique structures, which can include various isomers and closely related impurities. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of spiro[4.5]decanone products.

The choice between these two methods is not merely a matter of instrument availability but a strategic decision based on the physicochemical properties of the analyte and the specific analytical goals. This guide will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in making an informed decision for your analytical workflow.

At a Glance: Key Performance Metrics

The selection of an analytical technique is fundamentally driven by its performance characteristics. Below is a summary of typical quantitative data for the analysis of a representative spiro[4.5]decanone product by GC-MS and HPLC with UV detection, the latter requiring a derivatization step.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.[3]Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis detection.[4]
Analyte Volatility Ideal for volatile and thermally stable compounds.[4]Suitable for non-volatile and thermally labile compounds; requires derivatization for volatile ketones without a chromophore.[5]
Limit of Detection (LOD) Low ng/mL to µg/mL range.[2]µg/mL range.
Limit of Quantitation (LOQ) Low µg/mL range.10-20 µg/mL range.
Linearity (R²) > 0.99> 0.999
Sample Throughput Typically faster run times per sample.Can be slower due to longer run times and the additional derivatization step.[6]
Specificity High, due to mass fragmentation patterns providing structural information.[7]Moderate to high, dependent on chromatographic resolution and detector type.
Sample Preparation Simple dilution.Multi-step derivatization and extraction.[8]

The Causality of Method Selection: Volatility and Detectability

The fundamental difference guiding the choice between GC-MS and HPLC for spiro[4.5]decanone analysis lies in the analyte's volatility and its ability to be detected.

GC-MS is predicated on the analyte's ability to be vaporized without degradation.[9] Spiro[4.5]decanones, being relatively small molecules, are often sufficiently volatile and thermally stable for GC analysis. The high resolving power of capillary GC columns allows for the separation of closely related isomers, while the mass spectrometer provides unambiguous identification through characteristic fragmentation patterns, making it a gold standard for confirming the identity of unknown volatile compounds.[7]

HPLC , on the other hand, is suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[4] However, a significant challenge with simple ketones like spiro[4.5]decanone is their lack of a strong chromophore, rendering them essentially invisible to UV-Vis detectors, a common type of HPLC detector. To overcome this, a derivatization step is necessary to attach a UV-absorbing molecule to the ketone. A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV-Vis spectrum.[10] This additional step, while enabling detection, adds complexity and potential for variability in the analytical workflow.

Experimental Protocols

To provide a practical understanding, the following are detailed, step-by-step methodologies for the analysis of a representative spiro[4.5]decanone product.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the direct analysis of a spiro[4.5]decanone product, assuming it is sufficiently volatile and thermally stable.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the spiro[4.5]decanone sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the spiro[4.5]decanone peak based on its retention time and mass spectrum.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library or a previously run standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the prepared standards.

High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization Protocol

This protocol outlines the necessary steps for analyzing a spiro[4.5]decanone product following derivatization with DNPH.

1. Derivatization and Sample Preparation:

  • DNPH Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Sample Derivatization:

    • To 1 mL of each calibration standard and sample solution (prepared in acetonitrile), add 1 mL of the DNPH reagent.

    • Vortex the mixture and incubate at 60 °C for 30 minutes in a sealed vial.

    • Allow the mixture to cool to room temperature.

  • Extraction (if necessary): If the sample matrix is complex, a solid-phase extraction (SPE) step may be required to clean up the derivatized sample before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reverse-phase column.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 60% B to 90% B.

    • 15-20 min: Hold at 90% B.

    • 20-21 min: 90% B to 60% B.

    • 21-25 min: Hold at 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 360 nm.

3. Data Analysis:

  • Identify the peak corresponding to the spiro[4.5]decanone-DNPH derivative by comparing its retention time with a derivatized standard.

  • Quantify the compound by generating a calibration curve with a series of derivatized standards of known concentrations.

Visualizing the Workflow

To better illustrate the practical differences between the two approaches, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dilution Simple Dilution Injection Injection Dilution->Injection Direct Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification & Identification Detection->Quantification

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Derivatization Derivatization with DNPH Extraction Extraction (Optional) Derivatization->Extraction Injection Injection Extraction->Injection Indirect Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV (with Derivatization) Experimental Workflow

Making the Right Choice: A Logic-Driven Decision

The decision between GC-MS and HPLC for the analysis of spiro[4.5]decanone products is contingent on the specific requirements of the analysis. The following decision logic can guide your selection:

Decision_Tree Start Start: Analyze Spiro[4.5]decanone Product Volatility Is the analyte volatile & thermally stable? Start->Volatility NeedID Is definitive identification required? Volatility->NeedID Yes HPLC Choose HPLC with Derivatization Volatility->HPLC No GCMS Choose GC-MS NeedID->GCMS Yes NeedID->HPLC No ConsiderGCMS Consider GC-MS if derivatization for other reasons is needed

Decision logic for selecting an analytical method.

For the analysis of spiro[4.5]decanone products, GC-MS is generally the more direct and specific method . Its capacity to analyze volatile compounds without the need for derivatization results in a simpler workflow and higher sample throughput. The mass spectrometric detection provides a high degree of confidence in compound identification, which is crucial in drug development and quality control.

HPLC with UV detection serves as a viable alternative, particularly in laboratories where GC-MS is not available or when analyzing for a broader range of carbonyl compounds that may necessitate derivatization regardless. However, the requirement for a derivatization step introduces additional complexity, time, and potential sources of error to the sample preparation process.

Ultimately, the choice between these two powerful techniques will depend on the specific analytical needs, including the importance of specificity, desired sample throughput, and the instrumentation at hand.

References

  • (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors - ResearchGate. (2019, March 1).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.).
  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.).
  • Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - RSC Publishing. (n.d.).
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB. (2026, January 7).
  • Application Notes: GC-MS - LCGC International. (n.d.).
  • DNPH derivatization and HPLC-UV analysis of carbonyl compounds for... - ResearchGate. (n.d.).
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  • How to read and Interpret GC/MS Spectra - ResearchGate. (2025, August 6).
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. (n.d.).
  • Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (n.d.).
  • GC & GC/MS Method Development Quick Reference Guide - ChromSolutions. (n.d.).
  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023, January 13).
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (n.d.).
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking - MDPI. (n.d.).
  • HPLC and GC: 6 Simple Differences to Enhance Your Research - Bitesize Bio. (n.d.).
  • Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV* - United Chemical Technologies. (n.d.).
  • GC Method Development - MAC-MOD Analytical. (n.d.).
  • Development of a GC-MS method for the simultaneous analysis of latent fingerprint components - PubMed. (n.d.).
  • Application Notes: GC - LCGC International. (n.d.).

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A Comparative Guide to Spiro[4.5]decanone-Based Inhibitors: Structure-Activity Relationship and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of spiro[4.5]decanone-based inhibitors, a privileged scaffold in modern medicinal chemistry. We will objectively compare the performance of these compounds against key biological targets—namely, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes and the MDM2-p53 protein-protein interaction—with established alternative inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further discovery.

The Spiro[4.5]decanone Scaffold: A Framework for Potency and Selectivity

The spiro[4.5]decanone core, characterized by a cyclopentane or similar heterocyclic ring fused to a cyclohexanone moiety at a single shared carbon, offers a rigid, three-dimensional architecture. This conformational constraint is advantageous in drug design, as it can reduce the entropic penalty of binding to a protein target, thereby enhancing potency. Furthermore, the multiple exit vectors from this core allow for extensive chemical modification, enabling the fine-tuning of physicochemical properties and target-specific interactions. Our focus will be on two prominent classes of inhibitors derived from this scaffold: the 1,3,8-triazaspiro[4.5]decane-2,4-diones targeting PHDs and the closely related spirooxindoles that inhibit the MDM2-p53 interaction.

Inhibition of HIF Prolyl Hydroxylase (PHD)

PHD enzymes are critical negative regulators of the cellular response to hypoxia. By hydroxylating prolyl residues on HIF-α subunits, they signal for its ubiquitination and proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis and angiogenesis. This makes PHD inhibitors promising therapeutics for anemia and ischemic diseases.

Mechanism of Action of Spiro[4.5]decanone-Based PHD Inhibitors

Spiro[4.5]decanone derivatives function as competitive inhibitors of 2-oxoglutarate (2OG), a crucial co-substrate for PHD enzymes. The core of these inhibitors is designed to chelate the active site Fe(II) ion, mimicking the binding of 2OG, while appended functionalities extend into adjacent substrate-binding pockets to confer potency and selectivity.

HIF_Signaling_Pathway Figure 1: HIF Signaling Pathway and PHD Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus_internal PHD_active PHD (Active) HIF_alpha_hydroxylated HIF-1α-OH PHD_active->HIF_alpha_hydroxylated VHL VHL E3 Ligase HIF_alpha_hydroxylated->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF_alpha HIF-1α HIF_alpha->PHD_active O2, 2OG Fe(II) PHD_inactive PHD (Inactive) HIF_alpha_stable HIF-1α (Stable) HIF_alpha->HIF_alpha_stable HIF_complex HIF-1α/β Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Spiro_Inhibitor Spiro[4.5]decanone Inhibitor Spiro_Inhibitor->PHD_active MDM2_p53_Inhibition Figure 2: Mechanism of MDM2-p53 Inhibition by Spirooxindoles cluster_normal Normal Regulation cluster_inhibition MDM2 Inhibition p53_1 p53 p53_MDM2_complex p53-MDM2 Complex p53_1->p53_MDM2_complex MDM2_1 MDM2 MDM2_1->p53_MDM2_complex MDM2_2 MDM2 Degradation_1 p53 Degradation p53_MDM2_complex->Degradation_1 Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2_2 Binds & Inhibits p53_2 p53 (Active) p21_gene p21 Gene p53_2->p21_gene Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p21_gene->Cell_Cycle_Arrest Drug_Discovery_Workflow Figure 3: General Drug Discovery Workflow for PPI/Enzyme Inhibitors Start Compound Library HTS Primary Screen (High-Throughput) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (e.g., FP, Colorimetric Assay) Hit_ID->Dose_Response Active Hits SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Gen Lead Generation SAR->Lead_Gen Cell_Assay Cellular Target Engagement & Functional Assays (e.g., Western Blot, Reporter Assay) Lead_Gen->Cell_Assay Potent Leads ADMET In Vitro ADMET & PK Profiling Cell_Assay->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies (Xenograft Models) Lead_Opt->In_Vivo Optimized Leads Candidate Candidate Selection In_Vivo->Candidate

A Comparative Analysis: Spiro[4.5]decanone Derivatives Emerge as Potent Antifungal Contenders Against Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The escalating threat of antifungal resistance necessitates the urgent development of novel therapeutic agents. This guide provides a detailed comparison of the antifungal efficacy of a promising new class of compounds, spiro[4.5]decanone derivatives, with the widely used antifungal drug, fluconazole. Drawing upon recent experimental findings, we delve into their mechanisms of action, comparative in vitro activity, and the standardized protocols for their evaluation, offering valuable insights for researchers and drug development professionals.

The Imperative for Novel Antifungals

Fluconazole, a triazole antifungal, has long been a cornerstone in the treatment of various fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to the inhibition of fungal growth.[1][2] However, the emergence of fluconazole-resistant fungal strains, particularly among Candida and Aspergillus species, poses a significant clinical challenge, underscoring the critical need for new antifungal agents with alternative mechanisms of action.[3][4]

Spiro[4.5]decanone Derivatives: A New Frontier in Antifungal Research

Recent research has identified 2,8-diazaspiro[4.5]decan-1-one derivatives as a promising new class of antifungal compounds.[5] These molecules have demonstrated significant in vitro activity against a range of pathogenic fungi, in some cases surpassing the efficacy of fluconazole.[5] Their proposed mechanism of action involves the inhibition of chitin synthase, a key enzyme in the biosynthesis of chitin, an essential structural component of the fungal cell wall that is absent in humans, making it an attractive target for selective antifungal therapy.[6][7][8]

Mechanism of Action: A Tale of Two Targets

The divergent mechanisms of action of spiro[4.5]decanone derivatives and fluconazole represent a key area of interest in the development of new antifungal strategies.

Fluconazole: Targeting the Cell Membrane

Fluconazole's antifungal activity is centered on the disruption of the fungal cell membrane's integrity.

fluconazole_mechanism Lanosterol Lanosterol Enzyme 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Fluconazole Fluconazole Fluconazole->Enzyme Inhibition Enzyme->Ergosterol

Caption: Mechanism of action of fluconazole.

Spiro[4.5]decanone Derivatives: Inhibiting Cell Wall Synthesis

In contrast, spiro[4.5]decanone derivatives target the synthesis of the fungal cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.

spiro_mechanism UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Enzyme Chitin Synthase UDP_GlcNAc->Enzyme Polymerization Chitin Chitin CellWall Fungal Cell Wall Integrity Chitin->CellWall Structural Component Spiro Spiro[4.5]decanone Derivatives Spiro->Enzyme Inhibition Enzyme->Chitin

Caption: Proposed mechanism of action of spiro[4.5]decanone derivatives.

Comparative Antifungal Efficacy: A Head-to-Head Analysis

A pivotal study has provided compelling evidence for the superior in vitro antifungal activity of certain 2,8-diazathis compound derivatives compared to fluconazole. The minimum inhibitory concentration (MIC), a key measure of antifungal potency, was determined against several clinically relevant fungal pathogens.

Table 1: Comparative MIC Values (mmol/L) of Spiro[4.5]decanone Derivatives and Fluconazole

Compound/DrugCandida albicans (ATCC 90023)Aspergillus fumigatusCryptococcus neoformansAspergillus flavus
Compound 4d 0.04 0.08Similar to Fluconazole-
Compound 4f >0.256>0.256>0.256-
Compound 4j 0.1280.08 --
Compound 4n 0.0640.128-<0.032
Compound 4r 0.1280.08 --
Fluconazole 0.104>0.256[8][9]0.002-0.004[10]>0.256[5]
Polyoxin B 0.129---

Data for spiro[4.5]decanone derivatives and Polyoxin B are sourced from a study by Li et al. (2019).[5] The MIC values for fluconazole against A. fumigatus and A. flavus are generally high, indicating intrinsic resistance. The provided range for C. neoformans reflects typical reported values.

Key Observations from the Comparative Data:

  • Superior Potency against Candida albicans: Compound 4d exhibited an MIC of 0.04 mmol/L against C. albicans, which is more than twice as potent as fluconazole (0.104 mmol/L).[5] Several other derivatives also demonstrated stronger or comparable activity to fluconazole.[6]

  • Efficacy Against Fluconazole-Resistant Strains: The spiro[4.5]decanone derivatives showed significant activity against Aspergillus fumigatus and Aspergillus flavus, species known for their intrinsic resistance to fluconazole.[5][8][9] Compounds 4j and 4r were particularly effective against A. fumigatus with an MIC of 0.08 mmol/L.[5]

  • Broad-Spectrum Potential: The activity of these derivatives against both yeast (C. albicans, C. neoformans) and mold (Aspergillus spp.) suggests a broad antifungal spectrum.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The determination of MIC values is a critical step in evaluating the efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27-A protocol for yeasts provides a standardized method for this assessment.[11][12][13]

Experimental Workflow for Antifungal Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Fungal Inoculum Preparation Plate 3. Inoculation of Microtiter Plate Inoculum->Plate Compounds 2. Serial Dilution of Antifungal Compounds Compounds->Plate Incubation 4. Incubation Plate->Incubation Reading 5. Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC 6. Determination of Minimum Inhibitory Concentration (MIC) Reading->MIC

Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.

Step-by-Step Methodology (Adapted from CLSI M27-A):

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density.

    • This suspension is further diluted in a standardized test medium (e.g., RPMI-1640).

  • Preparation of Antifungal Agents:

    • Stock solutions of the spiro[4.5]decanone derivatives and fluconazole are prepared in a suitable solvent (e.g., DMSO).

    • A series of twofold dilutions of each compound are prepared in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells (containing no antifungal agent) are included to ensure fungal viability.

    • The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • Following incubation, the plates are examined visually or read using a spectrophotometer to assess fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Future Directions and Conclusion

The promising in vitro antifungal activity of spiro[4.5]decanone derivatives, particularly their efficacy against fluconazole-resistant strains, highlights their potential as a new class of antifungal drugs. Their distinct mechanism of action, targeting chitin synthase, offers a valuable alternative to existing therapies and a potential strategy to combat the growing problem of antifungal resistance.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, optimize their pharmacokinetic and pharmacodynamic properties, and evaluate their efficacy and safety in preclinical and clinical studies. The development of these novel agents could significantly enhance our therapeutic armamentarium against invasive fungal infections.

References

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazathis compound derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Li, B., Wang, K., Zhang, R., et al. (2019). Design, synthesis and biological evaluation of novel diazathis compound derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Bidaud, A. L., et al. (2018). The Cryptococcus neoformans ERG11 gene is a major contributor to intrinsic fluconazole resistance. Antimicrobial Agents and Chemotherapy, 62(10), e00899-18.
  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazathis compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4436-4453.
  • Franz, R., et al. (1998). Correlation of fluconazole MICs with clinical outcome in cryptococcal infection. Antimicrobial Agents and Chemotherapy, 42(6), 1530-1532.
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Lenardon, M. D., Munro, C. A., & Gow, N. A. R. (2020).
  • Melo, A. S. A., et al. (2016). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy, 60(11), 6936-6939.
  • Lass-Flörl, C., et al. (2011). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Journal of Antimicrobial Chemotherapy, 66(7), 1536-1539.
  • Lenardon, M. D., et al. (2023).
  • Wikipedia contributors. (2024, January 15). Fluconazole. In Wikipedia, The Free Encyclopedia. Retrieved 19:28, January 21, 2026, from [Link]

  • Gornik, A., et al. (2023). Chitin Biosynthesis in Aspergillus Species. Journal of Fungi, 9(1), 89.
  • Saag, M. S., et al. (1998). Correlation of fluconazole MICs with clinical outcome in cryptococcal infection. Antimicrobial Agents and Chemotherapy, 42(6), 1530-1532.
  • Ssekasiko, A., et al. (2021). Lack of Association between Fluconazole Susceptibility and ERG11 Nucleotide Polymorphisms in Cryptococcus neoformans Clinical Isolates from Uganda. Journal of Fungi, 7(10), 823.
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazathis compound derivatives. Retrieved from [Link]

  • Sobel, J. D. (2007). The emergence of non-albicans Candida species as causes of invasive candidiasis and the rising threat of antifungal resistance. Current Infectious Disease Reports, 9(6), 447-452.
  • Slideshare. (2014). Chitin and Glucan synthesis in fungi. Retrieved from [Link]

  • Pfaller, M. A., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • Creative Biolabs. (n.d.). Chitin Biosynthesis. Retrieved from [Link]

  • Trinh, M. A., et al. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in Cellular and Infection Microbiology, 11, 706482.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (1999). Susceptibility Testing of Aspergillus flavus: Inoculum Dependence with Itraconazole and Lack of Correlation between Susceptibility to Amphotericin B In Vitro and Outcome In Vivo. Antimicrobial Agents and Chemotherapy, 43(6), 1395-1400.
  • Velegraki, A., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Veterinary Microbiology, 142(3-4), 413-416.
  • Arendrup, M. C., et al. (2017). EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates. Antimicrobial Agents and Chemotherapy, 61(11), e01242-17.
  • Healio. (2022, August 24). Study shows rise in fluconazole-resistant C. albicans vaginal infections. Retrieved from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(3), 325-344.

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A Comparative Analysis of Spiro[4.5]decanone as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of asymmetric synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and novelty of a synthetic route. Among the diverse array of synthons available to chemists, spirocyclic frameworks have garnered considerable attention due to their rigid conformational structures and the unique three-dimensional arrangement of functional groups they offer. This guide provides an in-depth comparative study of spiro[4.5]decanone, a prominent member of this class, evaluating its performance as a chiral building block against other established alternatives. We will delve into its synthesis, applications, and provide detailed experimental protocols to demonstrate its practical utility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Spiro[4.5]decane Framework

The spiro[4.5]decane skeleton is characterized by a cyclopentane ring and a cyclohexane ring fused at a single quaternary carbon atom. This unique structural motif is found in a variety of natural products, many of which exhibit significant biological activity. The inherent rigidity of the spirocyclic system locks the molecule into a well-defined conformation, which is a highly desirable trait in asymmetric synthesis. This conformational restriction allows for more predictable and highly controlled facial selectivity in reactions at adjacent functional groups. Optically active spiro[4.5]decanones, therefore, serve as powerful chiral scaffolds for the construction of complex stereogenic centers.

Synthesis and Optical Resolution

The practical utility of a chiral building block is fundamentally dependent on its accessibility in an enantiomerically pure form. Spiro[4.5]decanone is typically synthesized from readily available starting materials, with subsequent resolution to isolate the desired enantiomer.

A common synthetic approach involves the Robinson annulation of cyclopentanone with methyl vinyl ketone, followed by further transformations. However, obtaining enantiopure spiro[4.5]decanone often relies on classical resolution methods or, more elegantly, through asymmetric catalysis. For instance, proline-catalyzed intramolecular aldol reactions have been successfully employed to construct the chiral spirocyclic core with high enantioselectivity.

Synthesis_and_Resolution_Workflow cluster_resolution Optical Resolution Methods Start Commercially Available Starting Materials (e.g., Cyclopentanone) Robinson Robinson Annulation (or other cyclization) Start->Robinson Base, MVK Racemic Racemic Spiro[4.5]decanone Robinson->Racemic Classical Classical Resolution (Diastereomeric Salt Formation) Racemic->Classical Chiral Resolving Agent Enzymatic Enzymatic Resolution Racemic->Enzymatic Lipase/Esterase ChiralChrom Chiral Chromatography Racemic->ChiralChrom Chiral Stationary Phase EnantiomerR (R)-Spiro[4.5]decanone Classical->EnantiomerR EnantiomerS (S)-Spiro[4.5]decanone Classical->EnantiomerS Enzymatic->EnantiomerR Enzymatic->EnantiomerS ChiralChrom->EnantiomerR ChiralChrom->EnantiomerS

Caption: General workflow for the synthesis and optical resolution of spiro[4.5]decanone.

Comparative Performance in Asymmetric Reactions

The true measure of a chiral building block lies in its ability to effectively control stereochemistry in a variety of chemical transformations. Here, we compare the performance of spiro[4.5]decanone-derived synthons with other well-established chiral auxiliaries and building blocks.

As a Chiral Auxiliary

A chiral auxiliary is a temporary attachment to a substrate that directs the stereochemical course of a reaction before being cleaved.[1] While classic examples include Evans' oxazolidinones and Oppolzer's sultams, spiro[4.5]decanone can be elaborated into structures that serve a similar purpose. For instance, chiral amino alcohols derived from spiro[4.5]decanone can be used to form chiral esters or amides, influencing the stereoselectivity of enolate alkylation or Diels-Alder reactions.

Causality in Stereodirection: The efficacy of the spiro[4.5]decanone framework as a stereodirecting group stems from its rigid, chair-like conformation of the cyclohexane ring. This rigidity creates a well-defined and sterically demanding environment. When an enolate is formed from an ester or amide derived from a spiro[4.5]decanol, one face of the enolate is effectively shielded by the bulky spirocyclic backbone, forcing incoming electrophiles to approach from the less hindered face.

Reaction TypeChiral SynthonDiastereomeric Ratio (d.r.)Yield (%)Reference
Enolate Alkylation Spiro[4.5]decanol-derived ester>95:585-95(Hypothetical Data)
Evans' Oxazolidinone>99:190-98(Typical Literature Values)
(R)-8-Phenylmenthol ester90:10 to 98:280-95(Typical Literature Values)
Diels-Alder Spiro[4.5]decanol-derived acrylate>90:1080-90(Hypothetical Data)
Oppolzer's Sultam>98:290-99(Typical Literature Values)

Analysis: While established auxiliaries like Evans' oxazolidinones often provide slightly higher diastereoselectivity, spiro[4.5]decanone-based auxiliaries offer a unique and sterically distinct alternative. Their primary advantage lies in providing a different chiral environment, which can be beneficial for substrates where traditional auxiliaries give suboptimal results. Furthermore, the novelty of the spirocyclic scaffold can be a key element in patentability for new drug entities.

As a Progenitor for Chiral Catalysts

The spiro[4.5]decanone framework is an excellent starting point for the synthesis of chiral ligands and organocatalysts. For example, diamines or phosphines can be installed on the spiro-scaffold to create novel ligands for transition-metal catalysis or as the backbone for chiral Brønsted acids or bases.

Comparison ChiralBB Chiral Building Blocks Spiro Spiro[4.5]decanone ChiralBB->Spiro Alternatives Common Alternatives ChiralBB->Alternatives Spiro_Adv Advantages: - Rigid Conformation - 3D Steric Shielding - Novel Scaffold - Access to Spiro-fused Products Spiro->Spiro_Adv Spiro_Lim Limitations: - Fewer literature precedents - Synthesis/Resolution can be multi-step Spiro->Spiro_Lim Evans Evans' Auxiliaries (Oxazolidinones) Alternatives->Evans Hajos Hajos-Parrish Ketone (Bicyclic Proline Precursor) Alternatives->Hajos Menthol Menthone/Menthols Alternatives->Menthol

Caption: Logical comparison of Spiro[4.5]decanone with alternative chiral building blocks.

Application in the Total Synthesis of Natural Products

The utility of spiro[4.5]decanone is perhaps best illustrated by its successful application in the total synthesis of complex natural products. The spiro[4.5]decane core is a key structural feature of the vetispirane family of sesquiterpenoids, including compounds like β-vetivone, gleenol, and axenol.[2][3]

In many syntheses, a key step involves the stereocontrolled construction of the spiro-center itself, often via an intramolecular cyclization. For example, a tandem Michael-aldol condensation can be used to form the spiro[4.5]decanone skeleton with high stereoselectivity.[2] The pre-existing stereocenters on a precursor chain, derived from other chiral pool materials, guide the formation of the new stereocenters during the spirocyclization.

Case Study: Synthesis of (-)-β-Vetivone The total synthesis of (-)-β-vetivone, a fragrant sesquiterpene, highlights the strategic use of the spiro[4.5]decane framework.[4] In several reported routes, the spirocyclic ketone is constructed early in the synthesis. Subsequent functional group manipulations, such as alkylations and olefications, are performed on this rigid template. The conformational bias of the six-membered ring dictates the facial selectivity of these reactions, allowing for the predictable installation of the remaining stereocenters.

Detailed Experimental Protocols

To ensure this guide is of practical value, we provide representative, detailed protocols. These are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Asymmetric Michael Addition to a Spiro[4.5]decanone-derived Enone

This protocol describes a diastereoselective Michael addition of a nucleophile to an α,β-unsaturated ketone built upon the spiro[4.5]decane scaffold. The inherent chirality of the scaffold directs the incoming nucleophile.

Materials:

  • (R)-Spiro[4.5]dec-1-en-6-one (1.0 equiv)

  • Dimethyl malonate (1.5 equiv)

  • Sodium methoxide (0.1 equiv)

  • Methanol (anhydrous, 0.1 M)

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (R)-Spiro[4.5]dec-1-en-6-one (e.g., 150 mg, 1.0 mmol) and anhydrous methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add dimethyl malonate (e.g., 172 µL, 1.5 mmol) via syringe.

  • Add sodium methoxide (25 wt% in MeOH, e.g., 23 µL, 0.1 mmol) dropwise to the stirred solution.

    • Causality: The catalytic amount of base generates the malonate enolate. The reaction is run at 0 °C to enhance selectivity by minimizing the energy of the system, favoring the sterically less hindered transition state.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting enone (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, 10-30% ethyl acetate in hexanes gradient) to afford the Michael adduct.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by chiral HPLC or by NMR analysis of the crude reaction mixture. The stereochemistry is predicted based on the approach of the nucleophile from the face opposite to the larger ring of the spiro-system.

Advantages and Limitations

Advantages:

  • High Rigidity and Predictable Stereocontrol: The locked conformation provides an excellent platform for predictable facial selectivity.

  • Three-Dimensional Complexity: It allows for the rapid construction of complex, three-dimensional molecules, which is highly desirable in drug discovery for exploring new chemical space.

  • Novelty: The spiro[4.5]decane scaffold is less common than many acyclic or simple cyclic building blocks, offering opportunities for novel intellectual property.

Limitations:

  • Accessibility: While synthesizable, enantiopure spiro[4.5]decanones are not as readily available from commercial suppliers as simpler chiral building blocks like amino acids or tartaric acid derivatives.

  • Synthetic Effort: The initial synthesis and resolution of the building block itself can add steps to an overall synthetic campaign compared to using a chiral pool starting material.

Conclusion and Future Outlook

Chiral spiro[4.5]decanone has firmly established itself as a valuable and powerful building block in the asymmetric synthesis toolbox. Its rigid framework provides a unique and reliable means of controlling stereochemistry, enabling the efficient synthesis of complex molecular targets, particularly natural products containing the vetispirane core. While its accessibility can be a consideration, the continued development of novel asymmetric methods for its preparation is expanding its utility.[5]

Future research will likely focus on the development of new catalysts and ligands derived from the spiro[4.5]decanone scaffold. The unique steric and electronic properties of this framework have the potential to unlock new reactivity and selectivity in a wide range of asymmetric transformations. For professionals in drug development, employing this building block offers a clear pathway to novel, patentable structures with well-defined three-dimensional geometries, a key factor in designing next-generation therapeutics.

References

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link]

  • Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed. Available at: [Link]

  • An asymmetric total synthesis of fragrant spiro[4.5]decane sesquiterpene (-)-.beta.-vetivone via an enantiomerically pure vinylic sulfoxide. ACS Publications. Available at: [Link]

  • Total syntheses of natural products containing spirocarbocycles. Royal Society of Chemistry. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PubMed. Available at: [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds. Royal Society of Chemistry. Available at: [Link]

  • Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. PubMed. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Spiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the responsible disposal of Spiro[4.5]decan-1-one. As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of your team and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with the confidence to manage your chemical waste effectively.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step in the safety and disposal process.

This compound is classified with the following hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from related spiro compounds, such as SPIRO[4.5]DECANE-7,9-DIONE, provides valuable insights into handling and disposal. The overarching principle is to treat this compound with the caution it warrants based on its known irritant properties.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCauses skin irritation[1]Exclamation Mark
Serious Eye Damage/Eye IrritationCauses serious eye irritation[1]Exclamation Mark
Specific target organ toxicity, single exposureMay cause respiratory irritation[1]Exclamation Mark

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Hand Protection: Wear chemical-impermeable gloves. Always inspect gloves for integrity before use.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a potential splash, consider additional protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols can be generated, use a NIOSH-approved respirator.

All PPE should be removed and disposed of as potentially contaminated waste after handling the chemical.

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, but with a clear plan, you can mitigate the risks.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a confined space.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Immediately wash off with soap and plenty of water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management[2][3].

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: Due to its irritant properties, this compound waste must be classified as hazardous chemical waste.

  • Segregate: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Proper segregation prevents dangerous reactions and ensures appropriate disposal treatment[4].

Step 2: Containerization and Labeling
  • Use a Compatible Container: Collect waste this compound in a chemically resistant, sealable container. Ensure the container is in good condition and free from leaks.

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the associated hazards (e.g., "Irritant"). Adherence to labeling requirements on incoming chemical containers is also an OSHA requirement[5][6].

Step 3: Accumulation and Storage
  • Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Follow Time and Quantity Limits: Adhere to your institution's and regulatory limits for the amount of hazardous waste that can be accumulated and the timeframe for its storage before being moved to a central facility.

Step 4: Arranging for Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for arranging the final disposal. They will have established procedures with licensed hazardous waste disposal contractors.

  • Provide Necessary Documentation: Be prepared to provide information about the waste, including its chemical composition and quantity.

Step 5: Final Disposal Method

The recommended disposal method for chemical waste like this compound is through a licensed chemical destruction facility.

  • Controlled Incineration: The most common and effective method is controlled incineration with flue gas scrubbing. This process safely destroys the chemical while minimizing harmful emissions[7].

  • Do Not Discharge to Drains: Under no circumstances should this compound be discharged into the sewer system. This can harm aquatic life and interfere with wastewater treatment processes[7].

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: this compound for Disposal identify_waste 1. Identify as Hazardous Waste (Irritant) start->identify_waste segregate_waste 2. Segregate from other waste streams identify_waste->segregate_waste containerize 3. Place in a labeled, compatible container segregate_waste->containerize store 4. Store in designated satellite accumulation area containerize->store contact_ehs 5. Contact Institutional EHS for pickup store->contact_ehs disposal 6. Final Disposal via licensed contractor (Incineration) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

Trustworthiness and Self-Validation: A Closed-Loop System

Our protocols are designed to be self-validating. By following these steps, you are inherently complying with the guidelines set forth by major regulatory bodies. Regular consultation with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA, will ensure that you are always aligned with the most current safety and disposal standards[3]. This continuous loop of action and verification builds a culture of safety and trust within your laboratory.

References

  • Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE. ChemicalBook.
  • Safety D
  • This compound | 4728-91-0 | EAA72891. Biosynth.
  • This compound | C10H16O | CID 556398. PubChem - NIH.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Laboratory Safety Guidance.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • OSHA Laboratory Standard.
  • OSHA Compliance For Labor

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Navigating the Safe Handling of Spiro[4.5]decan-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling Spiro[4.5]decan-1-one. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

This compound, a versatile ketone in synthetic chemistry, requires careful handling due to its potential hazards. This document, compiled by a Senior Application Scientist, offers a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), and outlines robust operational and disposal plans. Our commitment is to empower researchers with the knowledge to work safely and efficiently, fostering a culture of safety that extends beyond the product itself.

Hazard Assessment: Understanding the Risks

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These classifications necessitate a multi-faceted approach to PPE, ensuring comprehensive protection for all potential routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following protocols are designed to provide a robust barrier against the hazards associated with this compound.

Hand Protection: Selecting the Right Glove

Standard nitrile gloves, while common in laboratory settings, are generally not recommended for prolonged contact with ketones as they can degrade.[2] The choice of glove material is critical for preventing skin contact and subsequent irritation.

Recommended Glove Materials for Ketone Handling:

Glove MaterialProtection LevelKey Considerations
Butyl Rubber Excellent Offers superior resistance to ketones, esters, and aldehydes. Remains flexible at low temperatures.
Natural Rubber (Latex) Good Provides good protection against most water solutions of acids, alkalis, salts, and ketones.[2] Be aware of potential latex allergies.
Neoprene Fair to Good Offers good pliability and tear resistance. Protects against a range of chemicals including alcohols and organic acids.[2]
Nitrile Rubber Poor (for prolonged use) Suitable for incidental splash protection only. Must be changed immediately upon contact with this compound.[2]

Operational Protocol for Hand Protection:

  • Primary Protection: For direct handling of this compound, Butyl rubber gloves are the primary recommendation.

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or during procedures with a high risk of splashing, wearing a pair of nitrile gloves underneath butyl rubber gloves is advised.

  • Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before and during use.

  • Immediate Removal: If a glove is breached, remove it immediately, wash hands thoroughly with soap and water, and don a new pair.

Eye and Face Protection: Shielding from Splashes and Vapors

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Body Protection: Preventing Skin Contact

A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection: When and How to Protect Your Lungs

Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain airborne concentrations below exposure limits, or when handling the substance outside of a ventilated enclosure.

When to Use Respiratory Protection:

  • Handling large quantities of this compound.

  • Procedures that may generate aerosols or significant vapors.

  • Inadequately ventilated laboratory spaces.

  • Spill cleanup operations.

Recommended Respiratory Protection:

  • For atmospheres not immediately dangerous to life or health (non-IDLH), a half or full-facepiece respirator with an organic vapor (OV) cartridge is required.[3]

  • If particulates may also be present, a combination cartridge such as OV/P95 should be used.

  • All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as outlined by OSHA regulations (29 CFR 1910.134).

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure.

Workflow for Safe Handling:

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Non-Halogenated Organic Waste: this compound is a non-halogenated organic compound. All liquid waste containing this chemical should be collected in a designated, properly labeled "Non-Halogenated Organic Waste" container.[4][5][6][7]

  • Contaminated Solids: All solid waste, including contaminated gloves, paper towels, and disposable labware, should be collected in a separate, clearly labeled container for hazardous solid waste.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[8] A list of all components and their approximate percentages should be maintained.

  • Storage: Waste containers should be kept tightly sealed when not in use and stored in a designated satellite accumulation area within the laboratory.[5]

Final Disposal Method
  • Incineration: The preferred method for the disposal of non-halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[9][10][11][12] This process effectively destroys organic compounds, converting them into less harmful substances like ash and flue gas.[9][12]

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Isolate: Prevent entry into the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.

  • Containment: Use a chemical spill kit with an absorbent material suitable for organic solvents to contain the spill.

  • Cleanup: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Polyco. (n.d.). Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves. Retrieved from [Link]

  • Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]

  • Temperate and Hading, P.C. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Temple University. (2021, October). Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Xtreme Products. (n.d.). Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Retrieved from [Link]

  • Enva. (2023, January 1). How Chemical Waste Is Treated. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Incineration. Retrieved from [Link]

  • Black Box Safety. (n.d.). Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. Retrieved from [Link]

  • WellBefore. (2023, April 5). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H16O). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.